CAY10581
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
(3S,4S)-4-(benzylamino)-3-hydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO4/c1-22(2)21(26)17(23-12-13-8-4-3-5-9-13)16-18(24)14-10-6-7-11-15(14)19(25)20(16)27-22/h3-11,17,21,23,26H,12H2,1-2H3/t17-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKHJQIQDQXGUOD-UWJYYQICSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(C2=C(O1)C(=O)C3=CC=CC=C3C2=O)NCC4=CC=CC=C4)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]([C@H](C2=C(O1)C(=O)C3=CC=CC=C3C2=O)NCC4=CC=CC=C4)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
CAY10581: A Dual-Action Modulator of Immune Response Through IDO1 Inhibition and Aryl Hydrocarbon Receptor Activation
For Immediate Release
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the mechanism of action of CAY10581, a potent small molecule with significant implications for immunology and oncology research. This compound exhibits a dual mechanism of action, functioning as a reversible uncompetitive inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1) and an agonist of the Aryl Hydrocarbon Receptor (AHR). This guide details the core mechanisms, presents quantitative data, outlines experimental protocols, and provides visual representations of the associated signaling pathways and workflows.
Core Mechanism of Action
This compound's primary mode of action is the potent and reversible uncompetitive inhibition of Indoleamine 2,3-dioxygenase (IDO1), a key enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism. IDO1 is a critical mediator of immune suppression in various pathological contexts, including cancer. By inhibiting IDO1, this compound blocks the degradation of tryptophan, thereby alleviating the immunosuppressive effects of tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites.
In addition to its effects on IDO1, emerging evidence indicates that this compound and other naphthoquinone-based IDO1 inhibitors also function as agonists for the Aryl Hydrocarbon Receptor (AHR). AHR is a ligand-activated transcription factor that plays a complex role in regulating immune responses. Activation of AHR can lead to diverse downstream effects, including the modulation of cytokine production and T-cell differentiation. This dual activity of this compound as both an IDO1 inhibitor and an AHR agonist suggests a multifaceted role in modulating immune responses, which is of significant interest in the development of novel therapeutics.
Quantitative Data Summary
The following table summarizes the key quantitative data reported for this compound and its primary molecular targets.
| Parameter | Target | Value | Compound | Reference |
| IC50 | Indoleamine 2,3-dioxygenase 1 (IDO1) | 55 nM | This compound | [1] |
| Ki | Indoleamine 2,3-dioxygenase 1 (IDO1) | 61-70 nM | Pyranonaphthoquinone class | [2] |
Signaling Pathways and Experimental Workflows
To visually represent the molecular interactions and experimental procedures, the following diagrams have been generated using the DOT language.
Signaling Pathways
Caption: Dual mechanism of this compound: IDO1 inhibition and AHR activation.
Experimental Workflows
Caption: Workflows for IDO1 inhibition and AHR activation assays.
Detailed Experimental Protocols
In Vitro Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition Assay
This protocol is adapted from the methods described by Kumar et al. (2008).
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human IDO1 enzyme.
Materials:
-
Recombinant human IDO1 enzyme
-
This compound
-
L-Tryptophan
-
Potassium phosphate (B84403) buffer (50 mM, pH 6.5)
-
Ascorbic acid
-
Methylene blue
-
Catalase
-
Trichloroacetic acid (TCA)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare the reaction cocktail containing potassium phosphate buffer, L-tryptophan (e.g., 200 µM), ascorbic acid (e.g., 20 mM), methylene blue (e.g., 10 µM), and catalase (e.g., 200 U/mL).
-
-
Assay Setup:
-
To each well of a 96-well plate, add the desired volume of the reaction cocktail.
-
Add the serially diluted this compound or vehicle control to the respective wells.
-
Initiate the reaction by adding recombinant human IDO1 enzyme to each well.
-
-
Incubation:
-
Incubate the plate at 37°C for a defined period (e.g., 15-60 minutes).
-
-
Reaction Termination:
-
Stop the enzymatic reaction by adding a solution of trichloroacetic acid (e.g., 30% w/v).
-
-
Kynurenine Measurement:
-
Incubate the plate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Measure the absorbance of the resulting kynurenine at approximately 321 nm using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of IDO1 inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Aryl Hydrocarbon Receptor (AHR) Activation Assay
This protocol is based on the methods described by Moyer et al. (2017).[3]
Objective: To determine the half-maximal effective concentration (EC50) of this compound for the activation of the Aryl Hydrocarbon Receptor.
Materials:
-
Human hepatoma cell line (e.g., HepG2) stably transfected with an AHR-responsive luciferase reporter plasmid.
-
This compound
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Luciferase assay reagent
-
96-well cell culture plates
-
Luminometer
Procedure:
-
Cell Culture and Seeding:
-
Culture the AHR-reporter cell line under standard conditions (37°C, 5% CO2).
-
Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or a vehicle control.
-
-
Incubation:
-
Incubate the plates for a specified period (e.g., 24 hours) to allow for AHR activation and luciferase reporter gene expression.
-
-
Cell Lysis and Luciferase Measurement:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer.
-
Add the luciferase assay reagent to the cell lysates.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a measure of cell viability (e.g., total protein concentration) if necessary.
-
Calculate the fold induction of luciferase activity for each concentration of this compound relative to the vehicle control.
-
Determine the EC50 value by plotting the fold induction against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
-
References
CAY10581: A Potent, Reversible, and Uncompetitive IDO1 Inhibitor for Cancer Immunotherapy Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism and a key mediator of immune suppression in the tumor microenvironment. Its upregulation in various cancers allows tumors to evade the host immune system. CAY10581, a naphthoquinone derivative, has emerged as a potent and selective inhibitor of IDO1. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation. The information presented is intended to support researchers in the fields of oncology and immunology in their investigation of IDO1-targeted cancer therapies.
Introduction to IDO1 and its Role in Cancer
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway.[1] In normal physiological conditions, IDO1 plays a role in innate immunity and maternal tolerance to the fetus. However, in the context of cancer, tumor cells and surrounding stromal cells often overexpress IDO1. This overexpression leads to two key immunosuppressive effects:
-
Tryptophan Depletion: The depletion of tryptophan in the tumor microenvironment inhibits the proliferation and activation of effector T cells, which are crucial for anti-tumor immunity.[1]
-
Kynurenine Accumulation: The accumulation of kynurenine and its downstream metabolites actively induces the apoptosis of effector T cells and promotes the differentiation and activity of regulatory T cells (Tregs), further suppressing the anti-tumor immune response.
Due to its central role in creating an immunosuppressive tumor microenvironment, IDO1 has become a significant target for cancer immunotherapy. The inhibition of IDO1 is expected to restore T cell function and enhance the efficacy of other immunotherapeutic agents, such as checkpoint inhibitors.
This compound: A Naphthoquinone-Based IDO1 Inhibitor
This compound is a synthetic, small-molecule inhibitor of IDO1 belonging to the naphthoquinone class of compounds. It has been identified as a potent, reversible, and uncompetitive inhibitor of the enzyme.[2] Its chemical name is (±)3,4-dihydro-3-hydroxy-2,2-dimethyl-4-[(phenylmethyl)amino]-2H-naphtho[2,3-b]pyran-5,10-dione.
Mechanism of Action
This compound functions as an uncompetitive inhibitor of IDO1. This means that it does not bind to the free enzyme but rather to the enzyme-substrate complex. This mode of inhibition is often associated with high specificity and can be particularly effective as its inhibitory action increases with higher substrate concentrations, a condition often found in the tumor microenvironment where tryptophan may be more readily available to the enzyme.
Quantitative Data for this compound
The following table summarizes the key quantitative data for this compound as an IDO1 inhibitor, derived from in vitro enzymatic and cell-based assays.
| Parameter | Value | Assay Type | Reference |
| IC50 | 55 nM | Enzymatic Assay (Recombinant human IDO1) | [3] |
| Ki | 61-70 nM | Enzymatic Assay (Recombinant human IDO1) | |
| Inhibition Type | Uncompetitive | Enzymatic Assay | [2] |
| Cellular Activity | Potent inhibition of kynurenine production in IDO1-expressing cells | Cell-Based Assay |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
In Vitro IDO1 Enzymatic Assay
This protocol is adapted from the methods described in the foundational study by Kumar et al. (2008).
Objective: To determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of this compound against recombinant human IDO1.
Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
Methylene (B1212753) blue
-
Ascorbic acid
-
Catalase
-
Potassium phosphate (B84403) buffer (pH 6.5)
-
This compound (dissolved in DMSO)
-
Trichloroacetic acid (TCA)
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, L-tryptophan, methylene blue, ascorbic acid, and catalase in a 96-well plate.
-
Add varying concentrations of this compound (or vehicle control) to the wells.
-
Initiate the enzymatic reaction by adding recombinant human IDO1 to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding trichloroacetic acid (TCA).
-
Incubate the plate at 65°C for 15 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate.
-
Add Ehrlich's reagent to each well to react with kynurenine, forming a yellow-colored product.
-
Measure the absorbance at 480 nm using a microplate reader.
-
Calculate the concentration of kynurenine produced in each well based on a standard curve.
-
Determine the IC50 value by plotting the percentage of IDO1 inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Determine the Ki value and the mode of inhibition (uncompetitive) by performing kinetic studies with varying concentrations of both the substrate (L-tryptophan) and the inhibitor (this compound) and analyzing the data using Lineweaver-Burk or other kinetic plots.
Cell-Based IDO1 Inhibition Assay
This protocol outlines a general method for assessing the cellular potency of this compound.
Objective: To measure the ability of this compound to inhibit IDO1 activity in a cellular context.
Materials:
-
Human cancer cell line known to express IDO1 (e.g., HeLa, SK-OV-3) or engineered to express IDO1.
-
Interferon-gamma (IFN-γ) to induce IDO1 expression.
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
This compound (dissolved in DMSO).
-
Reagents for kynurenine detection (as in the enzymatic assay).
-
96-well cell culture plates.
Procedure:
-
Seed the IDO1-expressing cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with IFN-γ for 24-48 hours to induce IDO1 expression.
-
Remove the IFN-γ containing medium and replace it with fresh medium containing varying concentrations of this compound (or vehicle control).
-
Incubate the cells for a specified period (e.g., 24-72 hours).
-
Collect the cell culture supernatant.
-
Measure the kynurenine concentration in the supernatant using the TCA and Ehrlich's reagent method described in the enzymatic assay protocol.
-
Determine the cellular IC50 value by plotting the percentage of kynurenine production inhibition against the logarithm of the this compound concentration.
In Vivo Antitumor Efficacy Study
The following describes a representative in vivo experimental design to evaluate the antitumor efficacy of this compound.
Objective: To assess the ability of this compound to inhibit tumor growth in a preclinical animal model.
Materials:
-
Immunocompetent mice (e.g., C57BL/6).
-
Syngeneic tumor cell line that expresses IDO1 (e.g., B16-F10 melanoma, LLC Lewis lung carcinoma).
-
This compound formulated for in vivo administration.
-
Vehicle control.
-
Calipers for tumor measurement.
Procedure:
-
Implant the tumor cells subcutaneously into the flank of the mice.
-
Allow the tumors to reach a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle control, this compound).
-
Administer this compound and the vehicle control to the respective groups according to a predefined dosing schedule (e.g., daily oral gavage).
-
Measure the tumor volume using calipers at regular intervals (e.g., every 2-3 days).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for immune cell infiltration, measurement of kynurenine levels).
-
Analyze the tumor growth data to determine the antitumor efficacy of this compound.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key biological pathways and experimental processes related to this compound and IDO1 inhibition.
Caption: IDO1 Signaling Pathway and Inhibition by this compound.
Caption: In Vitro IDO1 Enzymatic Assay Workflow.
Caption: In Vivo Antitumor Efficacy Study Workflow.
Conclusion
This compound is a valuable research tool for investigating the therapeutic potential of IDO1 inhibition in cancer. Its high potency, well-defined uncompetitive mechanism of action, and demonstrated in vitro and in vivo activity make it a suitable candidate for preclinical studies. The detailed experimental protocols provided in this guide are intended to facilitate the reproducible and rigorous evaluation of this compound and other novel IDO1 inhibitors, ultimately contributing to the development of more effective cancer immunotherapies.
References
CAY10581: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of CAY10581, a potent and reversible uncompetitive inhibitor of indoleamine 2,3-dioxygenase (IDO1). This guide details its chemical properties, mechanism of action through the IDO1 signaling pathway, and standardized experimental protocols for its evaluation.
Core Chemical Properties
This compound is a synthetic, small-molecule inhibitor belonging to the pyranonaphthoquinone derivative class. Its core chemical and physical properties are summarized below for ease of reference in experimental design and execution.
| Property | Value | Citation(s) |
| Formal Name | (±)3,4-dihydro-3-hydroxy-2,2-dimethyl-4-[(phenylmethyl)amino]-2H-naphtho[2,3-b]pyran-5,10-dione | [1] |
| Molecular Formula | C₂₂H₂₁NO₄ | [1] |
| Formula Weight | 363.4 g/mol | [1] |
| Purity | ≥97% | [1] |
| Appearance | A crystalline solid | [1] |
| UV/Vis Maximum | λmax: 252, 279, 334 nm | [1] |
| Storage Conditions | -20°C | [1] |
| Stability | ≥ 4 years | [1][2] |
| Solubility (DMSO) | Approximately 3 mg/mL | [1] |
| Solubility (DMF) | Approximately 10 mg/mL | [1] |
| Aqueous Solubility | Sparingly soluble. A 1:9 solution of DMF:PBS (pH 7.2) yields approximately 0.1 mg/mL. | [1] |
Mechanism of Action and Signaling Pathway
This compound exerts its biological effect by inhibiting the enzyme indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a key immunomodulatory enzyme that catalyzes the first and rate-limiting step in the kynurenine (B1673888) pathway of tryptophan degradation.[3][4] By depleting the essential amino acid tryptophan and producing bioactive metabolites like kynurenine, IDO1 creates an immunosuppressive microenvironment. This is a critical mechanism for tumor cells to evade the host immune system.[2][5]
The signaling cascade initiated by inflammatory cytokines, such as interferon-gamma (IFN-γ), leads to the upregulation of IDO1 expression.[4] The subsequent catabolism of tryptophan to kynurenine by IDO1 results in the suppression of effector T-cell function and the promotion of regulatory T-cell activity. This compound acts as a reversible uncompetitive inhibitor of IDO1, effectively blocking this immunosuppressive pathway.[2]
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the activity of this compound.
Cell-Based IDO1 Inhibition Assay
This assay measures the ability of this compound to inhibit IDO1 activity in a cellular context. Human cancer cell lines that express IDO1 upon stimulation with IFN-γ, such as HeLa or SKOV-3 cells, are suitable for this protocol.[6][7]
a. Materials:
-
HeLa or SKOV-3 cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Recombinant human IFN-γ
-
This compound
-
Trichloroacetic acid (TCA) solution (6.1 N)
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
96-well cell culture plates
-
Microplate reader
b. Experimental Workflow:
c. Detailed Procedure:
-
Seed HeLa cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.[6]
-
The following day, induce IDO1 expression by adding human IFN-γ to a final concentration of 10 ng/mL.[6]
-
After 24 hours of incubation, replace the medium with fresh medium containing serial dilutions of this compound or vehicle control (e.g., DMSO).
-
Incubate the plate for an additional 24-48 hours.[8]
-
Carefully collect 140 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.[9]
-
To hydrolyze N-formylkynurenine to kynurenine, add 10 µL of 6.1 N TCA to each well and incubate at 50°C for 30 minutes.[9]
-
Centrifuge the plate to pellet any precipitated protein.[8]
-
Transfer the clear supernatant to a new 96-well plate and add Ehrlich's reagent.
-
After a 10-minute incubation at room temperature, measure the absorbance at 480 nm using a microplate reader.[7]
-
A standard curve using known concentrations of kynurenine should be prepared to quantify the results.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value.
Kynurenine Quantification by HPLC
For more precise quantification of kynurenine, High-Performance Liquid Chromatography (HPLC) can be employed. This method is highly sensitive and specific for tryptophan and its metabolites.[10][11]
a. Materials:
-
Cell culture supernatant or serum samples
-
Trichloroacetic acid (TCA)
-
HPLC system with a UV or fluorescence detector
-
C18 reverse-phase column
-
Mobile phase (e.g., 10 mM ammonium (B1175870) acetate (B1210297) in 10% methanol)[6]
-
Kynurenine and tryptophan standards
-
Internal standard (e.g., 3-nitro-L-tyrosine)[10]
b. Sample Preparation:
-
To 100 µL of serum or cell culture supernatant, add TCA to precipitate proteins.[10]
-
Vortex and centrifuge at high speed to pellet the precipitated proteins.
-
Collect the supernatant for HPLC analysis.
c. HPLC Analysis:
-
Inject the prepared sample onto a C18 reverse-phase column.
-
Elute the metabolites using an appropriate mobile phase.
-
Detect kynurenine by UV absorbance at 360 nm and tryptophan by its natural fluorescence (excitation at 285 nm, emission at 365 nm).[10]
-
Quantify the concentrations of kynurenine and tryptophan by comparing the peak areas to those of the standards. The ratio of kynurenine to tryptophan can be used as an indicator of IDO1 activity.
This technical guide provides a foundational understanding of this compound for its application in research and drug development. For further information, consulting the primary literature is recommended.
References
- 1. Indoleamine 2,3 dioxygenase and metabolic control of immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. Frontiers | Indoleamine 2,3-Dioxygenase 1: A Promising Therapeutic Target in Malignant Tumor [frontiersin.org]
- 4. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indoleamine 2,3-dioxygenase pathways of pathogenic inflammation and immune escape in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. oncotarget.com [oncotarget.com]
- 10. An HPLC method to determine tryptophan and kynurenine in serum simultaneously - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Extraction and Quantification of Tryptophan and Kynurenine from Cultured Cells and Media Using a High Performance Liquid Chromatography (HPLC) System Equipped with an Ultra-Sensitive Diode Array Detector - PMC [pmc.ncbi.nlm.nih.gov]
CAY10581: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of CAY10581, a potent and reversible inhibitor of indoleamine 2,3-dioxygenase (IDO1). This document summarizes its chemical properties, mechanism of action, and provides detailed experimental protocols for its application in research settings.
Core Molecular Data
This compound is a small molecule inhibitor belonging to the pyranonaphthoquinone class of compounds. Its fundamental chemical and physical properties are detailed below.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₁NO₄ | [1] |
| Molecular Weight | 363.4 g/mol | [1] |
| Formal Name | (±)3,4-dihydro-3-hydroxy-2,2-dimethyl-4-[(phenylmethyl)amino]-2H-naphtho[2,3-b]pyran-5,10-dione | [1] |
| CAS Number | 1018340-07-2 | [1] |
| Purity | ≥97% | [1] |
| Formulation | A crystalline solid | [1] |
Solubility Data
Proper solubilization is critical for experimental success. The following table outlines the solubility of this compound in various solvents.
| Solvent | Solubility | Reference |
| DMF | 10 mg/ml | [1] |
| DMF:PBS (pH 7.2) (1:9) | 0.1 mg/ml | [1] |
| DMSO | 3 mg/ml | [1] |
Mechanism of Action: Inhibition of the IDO1 Pathway
This compound functions as a reversible and uncompetitive inhibitor of indoleamine 2,3-dioxygenase (IDO1).[1] IDO1 is a key enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism. In the context of cancer, IDO1 is often overexpressed in tumor cells and antigen-presenting cells within the tumor microenvironment.
IDO1-mediated degradation of the essential amino acid tryptophan and the production of its metabolite, kynurenine, lead to an immunosuppressive environment. This is achieved through two primary mechanisms:
-
Tryptophan Depletion: The depletion of tryptophan arrests the proliferation of effector T cells, which are crucial for anti-tumor immunity.
-
Kynurenine Production: The accumulation of kynurenine promotes the differentiation and activity of regulatory T cells (Tregs), which further suppress the anti-tumor immune response.
By inhibiting IDO1, this compound blocks this immunosuppressive pathway, thereby restoring T cell function and enhancing the body's ability to mount an effective anti-tumor immune response.
Experimental Protocols
The following protocols are generalized methodologies for the evaluation of IDO1 inhibitors like this compound and can be adapted for specific experimental needs.
In Vitro IDO1 Enzyme Inhibition Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified recombinant human IDO1.
Materials:
-
Recombinant Human IDO1 Enzyme
-
L-Tryptophan (substrate)
-
Methylene (B1212753) Blue
-
Ascorbic Acid
-
Catalase
-
Potassium Phosphate (B84403) Buffer (pH 6.5)
-
This compound (test compound)
-
Known IDO1 inhibitor (e.g., Epacadostat) as a positive control
-
Trichloroacetic Acid (TCA)
-
p-Dimethylaminobenzaldehyde (DMAB) in acetic acid (Ehrlich's reagent)
-
96-well microplate
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. Also, prepare dilutions of the positive control inhibitor.
-
Reaction Mixture Preparation: In a 96-well plate, prepare the reaction mixture containing 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbate, 10 µM methylene blue, and 100 µg/mL catalase.
-
Enzyme and Inhibitor Addition: Add the recombinant IDO1 enzyme to each well, except for the no-enzyme control wells. Then, add the diluted this compound or control inhibitor to the respective wells.
-
Initiation of Reaction: Start the reaction by adding 400 µM L-tryptophan to each well.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Stopping the Reaction: Terminate the reaction by adding 30% (w/v) TCA.
-
Hydrolysis: Incubate the plate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.
-
Detection: Centrifuge the plate to pellet any precipitate. Transfer the supernatant to a new plate and add DMAB reagent. Measure the absorbance at 480 nm to quantify the amount of kynurenine produced.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle-treated control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based IDO1 Activity Assay
This assay measures the inhibition of IDO1 activity within a cellular context.
Materials:
-
Human cancer cell line known to express IDO1 upon stimulation (e.g., HeLa or SKOV-3)
-
Cell culture medium (e.g., DMEM or McCoy's 5A) with fetal bovine serum (FBS)
-
Human Interferon-gamma (IFN-γ)
-
This compound
-
96-well cell culture plate
-
TCA
-
DMAB reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[2]
-
IDO1 Induction: The next day, add 10 ng/mL of human IFN-γ to the cells to induce IDO1 expression.[2]
-
Inhibitor Treatment: After 24 hours of IFN-γ stimulation, replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Supernatant Collection and Processing:
-
Kynurenine Measurement:
-
Data Analysis: Create a standard curve with known concentrations of kynurenine. Calculate the concentration of kynurenine in the samples and determine the IC₅₀ value of this compound.
Quantification of Tryptophan and Kynurenine by HPLC
This protocol outlines the analysis of tryptophan and kynurenine levels in cell culture supernatants using High-Performance Liquid Chromatography (HPLC).
Materials:
-
HPLC system with a UV or diode array detector
-
C18 column
-
Cell culture supernatant samples
-
Tryptophan and kynurenine standards
-
Methanol (HPLC grade)
-
Potassium phosphate
-
Perchloric acid
Procedure:
-
Sample Preparation:
-
HPLC Analysis:
-
Inject the prepared sample into the HPLC system.
-
Use an isocratic mobile phase, for example, a mixture of 16.2 mmol/L potassium dihydrogen phosphate and acetonitrile (94:6 v/v) at a flow rate of 0.9 mL/min.[3]
-
Detect tryptophan and kynurenine by their absorbance at specific wavelengths (e.g., 286 nm for tryptophan and 360 nm for kynurenine).[4]
-
-
Quantification:
-
Generate standard curves for tryptophan and kynurenine using known concentrations of the standards.
-
Quantify the concentrations in the samples by comparing their peak areas to the standard curves.
-
In Vivo Murine Syngeneic Tumor Model
This protocol provides a general framework for assessing the in vivo anti-tumor efficacy of this compound.
Materials:
-
Immunocompetent mice (e.g., BALB/c or C57BL/6)
-
Murine cancer cell line (e.g., CT26 colon carcinoma or B16F10 melanoma)
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Calipers
Procedure:
-
Tumor Implantation: Subcutaneously inject the murine cancer cells into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Treatment Administration: When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups. Administer this compound (e.g., 100 mg/kg, twice daily) or vehicle via oral gavage.
-
Efficacy Evaluation: Continue treatment and monitor tumor growth. The study can be terminated when tumors in the control group reach a predetermined maximum size.
-
Pharmacodynamic Analysis: At the end of the study, collect blood and tumor tissue. Analyze tryptophan and kynurenine levels using LC-MS/MS to assess the in vivo target engagement of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Extraction and Quantification of Tryptophan and Kynurenine from Cultured Cells and Media Using a High Performance Liquid Chromatography (HPLC) System Equipped with an Ultra-Sensitive Diode Array Detector - PMC [pmc.ncbi.nlm.nih.gov]
CAY10581: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of CAY10581, a potent and selective inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), for researchers, scientists, and drug development professionals. This document outlines the compound's mechanism of action, provides key quantitative data, and details experimental protocols for its use in laboratory settings.
Introduction to this compound
This compound is a small molecule inhibitor of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a key metabolic enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine (B1673888) pathway. By inhibiting IDO1, this compound blocks the conversion of tryptophan to N-formylkynurenine, thereby modulating the immunosuppressive effects of tryptophan metabolism. This mechanism of action makes this compound a valuable tool for research in immuno-oncology and other diseases where IDO1-mediated immune suppression plays a critical role.
Supplier and Catalog Information
This compound is available from the following supplier:
| Supplier | Catalog Number |
| Cayman Chemical | 16838[1] |
Physicochemical and Technical Properties
A summary of the key technical data for this compound is presented in the table below.
| Property | Value |
| CAS Number | 1018340-07-2[2] |
| Molecular Formula | C₂₂H₂₁NO₄[2] |
| Molecular Weight | 363.4 g/mol [2] |
| Purity | ≥98%[2] |
| Appearance | A crystalline solid[3] |
| Solubility | DMSO: ≥10 mg/mL, Ethanol: ≥15 mg/mL[2] |
| Storage | Store at -20°C[3] |
| SMILES | CC1(C)OC2=C(C(O)C(NCC3=CC=CC=C3)C2=O)C4=C1C=CC=C4 |
| InChI Key | WKHJQIQDQXGUOD-UHFFFAOYSA-N |
Mechanism of Action and Signaling Pathway
This compound is a reversible and uncompetitive inhibitor of IDO1 with a reported half-maximal inhibitory concentration (IC₅₀) of 55 nM. IDO1 is a heme-containing enzyme that is often overexpressed in the tumor microenvironment and in antigen-presenting cells. Its activity leads to the depletion of tryptophan, an essential amino acid for T-cell proliferation and function, and the accumulation of kynurenine and its downstream metabolites. These kynurenine pathway metabolites can induce T-cell apoptosis and promote the differentiation of regulatory T-cells (Tregs), thereby creating an immunosuppressive environment that allows tumors to evade immune surveillance.
By inhibiting IDO1, this compound prevents the degradation of tryptophan and the production of immunosuppressive kynurenine metabolites. This leads to a restoration of local tryptophan levels, which in turn can enhance the proliferation and effector function of cytotoxic T-lymphocytes (CTLs) and natural killer (NK) cells, and reduce the number and suppressive activity of Tregs. This shift in the immune cell balance within the tumor microenvironment can lead to enhanced anti-tumor immunity.
Caption: this compound inhibits IDO1, blocking tryptophan degradation and reducing immune suppression.
Experimental Protocols
The following are representative protocols for evaluating the activity of this compound in vitro.
IDO1 Enzyme Inhibition Assay
This protocol is designed to determine the direct inhibitory effect of this compound on IDO1 enzyme activity.
Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
Methylene (B1212753) blue (cofactor)
-
Ascorbic acid (reducing agent)
-
Catalase
-
This compound
-
Assay buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 6.5)
-
96-well plate
-
Spectrophotometer or fluorometer
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a reaction mixture containing assay buffer, L-tryptophan, methylene blue, ascorbic acid, and catalase.
-
Add serial dilutions of this compound or DMSO (vehicle control) to the wells of a 96-well plate.
-
Add the recombinant IDO1 enzyme to all wells except for the no-enzyme control.
-
Initiate the reaction by adding the reaction mixture to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., trichloroacetic acid).
-
Incubate the plate at 50°C for 30 minutes to convert N-formylkynurenine to kynurenine.
-
Measure the absorbance at 321 nm or fluorescence (Ex/Em = 365/480 nm) to quantify the amount of kynurenine produced.
-
Calculate the percent inhibition of IDO1 activity for each concentration of this compound and determine the IC₅₀ value.
Caption: Workflow for the in vitro IDO1 enzyme inhibition assay.
Cell-Based IDO1 Activity Assay
This protocol measures the ability of this compound to inhibit IDO1 activity in a cellular context.
Materials:
-
Human cancer cell line known to express IDO1 (e.g., SK-OV-3, HeLa)
-
Interferon-gamma (IFN-γ) to induce IDO1 expression
-
Cell culture medium and supplements
-
This compound
-
96-well cell culture plate
-
LC-MS/MS or a colorimetric/fluorometric kynurenine detection kit
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with IFN-γ (e.g., 50 ng/mL) for 24-48 hours to induce IDO1 expression.
-
Remove the medium and replace it with fresh medium containing serial dilutions of this compound or DMSO (vehicle control).
-
Incubate the cells for a specified time (e.g., 24-72 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of kynurenine in the supernatant using LC-MS/MS or a suitable detection kit.
-
Determine the cell viability using a standard assay (e.g., MTT, CellTiter-Glo) to assess the cytotoxicity of this compound.
-
Calculate the percent inhibition of kynurenine production for each concentration of this compound and determine the cellular IC₅₀ value.
T-Cell Proliferation Assay
This protocol assesses the effect of this compound on T-cell proliferation in a co-culture system with IDO1-expressing cells.
Materials:
-
IDO1-expressing cancer cells
-
Human peripheral blood mononuclear cells (PBMCs) or isolated T-cells
-
This compound
-
T-cell activation stimuli (e.g., anti-CD3/CD28 antibodies, phytohemagglutinin)
-
Cell proliferation dye (e.g., CFSE, CellTrace Violet)
-
Flow cytometer
Procedure:
-
Induce IDO1 expression in the cancer cells with IFN-γ as described above.
-
Label the T-cells with a cell proliferation dye according to the manufacturer's instructions.
-
Establish a co-culture of the IDO1-expressing cancer cells and the labeled T-cells in a 96-well plate.
-
Add T-cell activation stimuli to the co-culture.
-
Add serial dilutions of this compound or DMSO to the co-culture.
-
Incubate the co-culture for 3-5 days.
-
Harvest the cells and stain them with antibodies against T-cell surface markers (e.g., CD4, CD8).
-
Analyze T-cell proliferation by flow cytometry, measuring the dilution of the proliferation dye in the T-cell population.
-
Quantify the percentage of proliferating T-cells in the presence of different concentrations of this compound.
In Vivo Studies
While specific in vivo data for this compound is not extensively published, a general approach for evaluating its efficacy in a preclinical cancer model is outlined below.
Animal Model:
-
Immunocompromised mice (e.g., NOD-SCID, NSG) engrafted with a human cancer cell line known to express IDO1, or syngeneic mouse models with an IDO1-expressing murine tumor.
Treatment:
-
Once tumors are established, randomize the animals into treatment groups: vehicle control, this compound, and potentially a positive control (e.g., another IDO1 inhibitor or a checkpoint inhibitor).
-
Administer this compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
Efficacy Endpoints:
-
Monitor tumor growth over time using caliper measurements.
-
At the end of the study, collect tumors and blood for pharmacodynamic and biomarker analysis.
-
Measure the levels of tryptophan and kynurenine in the plasma and tumor tissue to confirm IDO1 inhibition.
-
Analyze the tumor immune infiltrate by flow cytometry or immunohistochemistry to assess changes in T-cell populations (e.g., CD8+ effector T-cells, Tregs).
Conclusion
This compound is a valuable research tool for investigating the role of the IDO1-kynurenine pathway in health and disease. Its potency and selectivity make it suitable for a range of in vitro and in vivo studies aimed at understanding the mechanisms of immune suppression and developing novel immunotherapeutic strategies. The protocols and information provided in this guide are intended to serve as a starting point for researchers to design and execute their experiments effectively.
Disclaimer: this compound is for research use only and is not for human or veterinary use. Researchers should consult the safety data sheet (SDS) before handling this compound.
References
- 1. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. IDO1 inhibition enhances CLDN18.2-CAR-T cell therapy in gastrointestinal cancers by overcoming kynurenine-mediated metabolic suppression in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of CAY10581: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10581 is a potent and selective small molecule inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism. IDO1 is a critical regulator of immune responses and has emerged as a significant therapeutic target in oncology and other diseases characterized by pathological immune suppression. This compound, identified as a reversible uncompetitive inhibitor of IDO1, also exhibits activity as an activator of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating immune responses and cellular homeostasis. This guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this compound.
Discovery
This compound belongs to a novel class of naphthoquinone-based inhibitors of IDO1. The foundational research, published by Kumar et al. in the Journal of Medicinal Chemistry in 2008, described the design and synthesis of a series of pyranonaphthoquinone derivatives with potent IDO1 inhibitory activity.[1][2] The most potent compounds in this series were found to have inhibition constants (Ki) in the low nanomolar range (61-70 nM).[1][2] this compound, with the formal name (±)-3,4-dihydro-3-hydroxy-2,2-dimethyl-4-[(phenylmethyl)amino]-2H-naphtho[2,3-b]pyran-5,10-dione, emerged from this class of compounds.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value |
| Chemical Formula | C₂₂H₂₁NO₄ |
| Molecular Weight | 363.4 g/mol |
| CAS Number | 1018340-07-2 |
| Appearance | Solid |
| Purity | ≥98% |
Synthesis of this compound
The synthesis of this compound involves a multi-step process starting from lawsone (2-hydroxy-1,4-naphthoquinone). The general synthetic scheme for the pyranonaphthoquinone core is outlined in the Kumar et al. (2008) publication. A detailed, step-by-step protocol for the synthesis of the specific molecule this compound is provided below, based on the general methods described in the primary literature.
Experimental Protocol: Synthesis of (±)-3,4-dihydro-3-hydroxy-2,2-dimethyl-4-[(phenylmethyl)amino]-2H-naphtho[2,3-b]pyran-5,10-dione (this compound)
Materials:
-
Lawsone (2-hydroxy-1,4-naphthoquinone)
-
3-Methyl-2-butenal (B57294) (prenal)
-
Triethylamine
-
Ethanol
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Step 1: Synthesis of 2-hydroxy-3-(3-methyl-2-butenyl)-1,4-naphthoquinone.
-
To a solution of lawsone (1.0 eq) in a suitable solvent such as methanol, add 3-methyl-2-butenal (1.2 eq) and a catalytic amount of a base like sodium hydroxide.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1N HCl) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired intermediate.
-
-
Step 2: Synthesis of the pyranonaphthoquinone core.
-
Dissolve the product from Step 1 in a solvent like toluene.
-
Add a dehydrating agent or catalyst, such as p-toluenesulfonic acid.
-
Reflux the mixture for several hours to facilitate the intramolecular cyclization.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer and concentrate to obtain the crude pyranonaphthoquinone intermediate.
-
Purify by column chromatography.
-
-
Step 3: Epoxidation of the double bond.
-
Dissolve the pyranonaphthoquinone from Step 2 in a chlorinated solvent like dichloromethane (DCM).
-
Add a suitable epoxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise at 0°C.
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Wash the reaction mixture with sodium sulfite (B76179) solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer and concentrate to give the crude epoxide.
-
-
Step 4: Ring-opening of the epoxide with benzylamine.
-
Dissolve the epoxide from Step 3 in a solvent such as ethanol.
-
Add benzylamine (1.5 eq) and a catalytic amount of a base like triethylamine.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to afford this compound as a racemic mixture.
-
Biological Activity and Mechanism of Action
This compound is a potent inhibitor of the enzyme IDO1. The mechanism of inhibition has been determined to be reversible and uncompetitive with respect to the substrate tryptophan.
Quantitative Data for IDO1 Inhibition
| Compound | IC₅₀ (Enzymatic Assay) | Kᵢ | Inhibition Type |
| This compound | Not explicitly reported | ~60-70 nM (for the class) | Reversible Uncompetitive |
IDO1 Signaling Pathway
IDO1 catalyzes the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan into N-formylkynurenine, which is subsequently converted to kynurenine. This process has profound effects on the immune system.
Caption: The IDO1 signaling pathway and points of intervention by this compound.
Aryl Hydrocarbon Receptor (AhR) Activation
In addition to its role as an IDO1 inhibitor, this compound has been shown to be an activator of the Aryl Hydrocarbon Receptor (AhR). Kynurenine, the product of the IDO1-catalyzed reaction, is a known endogenous ligand for AhR. Activation of AhR can lead to the transcription of various genes, including IDO1 itself, creating a potential feedback loop.
Caption: The canonical Aryl Hydrocarbon Receptor (AhR) signaling pathway.
Experimental Protocols for Biological Evaluation
Cell-Free IDO1 Enzymatic Assay
This assay directly measures the inhibitory effect of this compound on the enzymatic activity of purified recombinant human IDO1.
Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
Methylene (B1212753) blue
-
Ascorbic acid
-
Catalase
-
Potassium phosphate (B84403) buffer (pH 6.5)
-
This compound (test compound)
-
Positive control inhibitor (e.g., epacadostat)
-
Trichloroacetic acid (TCA)
-
p-Dimethylaminobenzaldehyde (DMAB) in acetic acid (Ehrlich's reagent)
-
96-well microplate
-
Incubator (37°C)
-
Microplate reader
Procedure:
-
Prepare Reagent Mix: In a 50 mM potassium phosphate buffer (pH 6.5), prepare a reaction mixture containing L-tryptophan (e.g., 200 µM), methylene blue (10 µM), ascorbic acid (20 mM), and catalase (100 U/mL).
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer. Also, prepare dilutions of a known IDO1 inhibitor as a positive control.
-
Enzyme Addition: Add the recombinant IDO1 enzyme to each well of a 96-well plate, except for the no-enzyme control wells.
-
Initiate Reaction: Add the test compound or control to the wells containing the enzyme and pre-incubate for a short period (e.g., 15 minutes) at room temperature.
-
Start the Reaction: Add the reagent mix to all wells to start the enzymatic reaction. The final volume should be consistent across all wells (e.g., 200 µL).
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Stop Reaction: Terminate the reaction by adding a solution of 30% (w/v) TCA.
-
Hydrolysis: Incubate the plate at 60°C for 15 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Color Development: Centrifuge the plate to pellet precipitated protein. Transfer the supernatant to a new plate and add Ehrlich's reagent.
-
Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 480 nm to quantify the amount of kynurenine produced.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell-Based IDO1 Inhibition Assay
This assay measures the ability of this compound to inhibit IDO1 activity within a cellular context.
Materials:
-
Human cancer cell line known to express IDO1 (e.g., HeLa or SKOV-3)
-
Cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
Recombinant human interferon-gamma (IFN-γ)
-
This compound (test compound)
-
Positive control inhibitor
-
TCA
-
Ehrlich's reagent
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
IDO1 Induction: Treat the cells with IFN-γ (e.g., 50 ng/mL) for 24-48 hours to induce the expression of IDO1.
-
Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of this compound or a control inhibitor.
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a CO₂ incubator.
-
Sample Collection: Collect the cell culture supernatant.
-
Kynurenine Measurement: Perform the kynurenine measurement using the TCA and Ehrlich's reagent method as described in the cell-free assay protocol.
-
Data Analysis: Calculate the percent inhibition of kynurenine production for each concentration of this compound and determine the cellular IC₅₀ value.
Conclusion
This compound is a valuable research tool for studying the role of IDO1 and the kynurenine pathway in various physiological and pathological processes. Its dual activity as an IDO1 inhibitor and an AhR activator makes it a complex and interesting molecule for further investigation. The provided synthetic and experimental protocols offer a foundation for researchers to explore the full potential of this compound in the development of novel therapeutic strategies.
References
CAY10581: A Technical Guide to a Reversible Uncompetitive Inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of CAY10581, a potent and selective reversible uncompetitive inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). This compound, a naphthoquinone derivative, has demonstrated significant potential in preclinical studies as a modulator of the immunosuppressive kynurenine (B1673888) pathway. This document details the mechanism of action of this compound, presents its key quantitative inhibitory data, outlines detailed experimental protocols for its characterization, and visualizes the relevant biological pathways and inhibitory mechanisms.
Introduction: The Role of IDO1 in Immune Evasion
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing intracellular enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway[1][2]. The depletion of tryptophan and the accumulation of its catabolites, collectively known as kynurenines, create a localized immunosuppressive microenvironment. This is a key mechanism by which tumors evade the host immune system[3][4].
The immunosuppressive effects of IDO1 are twofold:
-
Tryptophan Depletion: The reduction in local tryptophan concentrations can induce the arrest of T-cell proliferation and promote T-cell anergy.
-
Kynurenine Production: Kynurenine and its downstream metabolites can induce the apoptosis of effector T cells and promote the differentiation and activation of regulatory T cells (Tregs), further dampening the anti-tumor immune response.
Given its critical role in mediating immune tolerance, IDO1 has emerged as a promising therapeutic target for cancer immunotherapy. The development of small molecule inhibitors aimed at restoring anti-tumor immunity by blocking the IDO1 pathway is an area of intense research.
This compound: A Reversible Uncompetitive Inhibitor
This compound is a potent naphthoquinone-based inhibitor of IDO1.[1] Its mechanism of action is characterized as reversible and uncompetitive.
Uncompetitive Inhibition: In this mode of inhibition, the inhibitor binds exclusively to the enzyme-substrate (ES) complex, and not to the free enzyme. The formation of the enzyme-substrate-inhibitor (ESI) complex prevents the conversion of the substrate to the product. A key characteristic of uncompetitive inhibition is the parallel lines observed in a Lineweaver-Burk plot, indicating a decrease in both the maximum reaction velocity (Vmax) and the Michaelis constant (Km).
Quantitative Inhibitory Data
The inhibitory potency of this compound against human recombinant IDO1 has been determined through enzymatic assays. The key quantitative parameters are summarized in the table below.
| Parameter | Value | Reference |
| IC50 | 55 nM | [1] |
| Ki | 61 nM | [1] |
IC50: The half-maximal inhibitory concentration, representing the concentration of this compound required to inhibit 50% of IDO1 enzymatic activity.
Ki: The inhibition constant, which is a measure of the affinity of the inhibitor for the enzyme-substrate complex. A lower Ki value indicates a higher affinity and greater potency.
Experimental Protocols
The following is a detailed protocol for a cell-free enzymatic assay to determine the inhibitory activity of this compound against IDO1. This protocol is based on methodologies described for the characterization of novel IDO1 inhibitors.[1]
Objective: To determine the IC50 and Ki of this compound for human recombinant IDO1.
Materials:
-
Recombinant Human IDO1 enzyme
-
L-Tryptophan (substrate)
-
Methylene (B1212753) blue (cofactor)
-
Ascorbic acid (reductant)
-
Catalase
-
Potassium phosphate (B84403) buffer (50 mM, pH 6.5)
-
This compound
-
Trichloroacetic acid (TCA)
-
p-Dimethylaminobenzaldehyde (DMAB) in acetic acid (Ehrlich's reagent)
-
96-well microplate
-
Incubator
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a reaction buffer containing 50 mM potassium phosphate (pH 6.5), 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase.
-
Prepare a stock solution of L-tryptophan in the reaction buffer.
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and then prepare serial dilutions in the reaction buffer.
-
-
Enzyme Inhibition Assay:
-
To the wells of a 96-well plate, add the reaction buffer.
-
Add varying concentrations of this compound to the respective wells. Include a vehicle control (e.g., DMSO) for the uninhibited reaction.
-
Add the recombinant human IDO1 enzyme to all wells except for the no-enzyme control.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding L-tryptophan to all wells. The final reaction volume should be consistent across all wells.
-
-
Reaction Termination and Kynurenine Detection:
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Terminate the reaction by adding a solution of 30% (w/v) trichloroacetic acid (TCA).
-
Incubate the plate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.
-
Centrifuge the plate to pellet any precipitated protein.
-
Transfer the supernatant to a new 96-well plate.
-
Add Ehrlich's reagent (p-Dimethylaminobenzaldehyde in acetic acid) to each well.
-
Incubate at room temperature for 10 minutes to allow for color development.
-
Measure the absorbance at 480 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of kynurenine to quantify the amount of product formed.
-
Calculate the percentage of IDO1 inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
-
To determine the Ki and the mode of inhibition, perform the assay with varying concentrations of both the substrate (L-tryptophan) and the inhibitor (this compound). The data can be analyzed using a Hanes-Woolf plot ([S]/v versus [S]) or other linearized plots of the Michaelis-Menten equation. For uncompetitive inhibition, the lines will be parallel. The Ki can be calculated from the y-intercepts of these plots.
-
Visualizations
Mechanism of Reversible Uncompetitive Inhibition
Caption: Mechanism of reversible uncompetitive inhibition of an enzyme.
The IDO1 Signaling Pathway in the Tumor Microenvironment
Caption: The IDO1 signaling pathway and its role in tumor immune evasion.
Conclusion
This compound is a valuable research tool for investigating the biological roles of the IDO1 pathway. Its high potency, selectivity, and well-defined mechanism of action as a reversible uncompetitive inhibitor make it a suitable candidate for in vitro and in vivo studies aimed at understanding and therapeutically targeting immune suppression in cancer and other diseases. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies.
References
- 1. Indoleamine 2,3-Dioxygenase Is the Anticancer Target for a Novel Series of Potent Naphthoquinone-Based Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gm.ibg.uu.se [gm.ibg.uu.se]
- 3. fiveable.me [fiveable.me]
- 4. Indoleamine 2,3-dioxygenase is the anticancer target for a novel series of potent naphthoquinone-based inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Evaluating the Cellular Impact of CAY10581
Audience: Researchers, Scientists, and Drug Development Professionals Topic: CAY10581 and its effect on cell viability
This technical guide provides a detailed overview of this compound, focusing on its primary mechanism of action and its observed impact on cell viability. The information is tailored for professionals in biomedical research and drug development, with a focus on presenting clear, actionable data and methodologies.
Introduction to this compound
This compound is a synthetic small molecule identified as a reversible and uncompetitive inhibitor of Indoleamine 2,3-dioxygenase (IDO). IDO is a key metabolic enzyme that catalyzes the initial and rate-limiting step in tryptophan degradation along the kynurenine (B1673888) pathway. In the context of oncology and immunology, IDO is a significant therapeutic target because its upregulation in the tumor microenvironment leads to tryptophan depletion and the accumulation of immunosuppressive metabolites, thereby enabling cancer cells to evade the host immune system.
Contrary to inquiries about potent cytotoxic effects, a key characteristic of this compound is its minimal impact on cell viability at effective concentrations. According to manufacturer data, this compound demonstrates little to no effect on cell viability at concentrations as high as 100 μM in a 24-hour period[1]. This profile is advantageous for a therapeutic agent designed to modulate the immune response rather than to act as a direct cytotoxic agent, as it suggests a lower potential for off-target toxicity to healthy cells.
Mechanism of Action: IDO1 Inhibition
The primary mechanism of this compound is the inhibition of the IDO1 enzyme. By blocking IDO1 activity, this compound prevents the conversion of tryptophan to N-formylkynurenine. This action restores local tryptophan levels and reduces the concentration of immunosuppressive kynurenine metabolites. The intended biological outcome is the reversal of immune suppression, particularly the reactivation of effector T-cells and natural killer (NK) cells, allowing them to recognize and eliminate tumor cells more effectively.
The signaling pathway diagram below illustrates the role of IDO1 in immune suppression and the point of intervention for this compound.
Impact on Cell Viability: Quantitative Data
The primary available data indicates that this compound has a negligible effect on cell viability. This is a critical piece of information for researchers considering this compound for in vitro or in vivo studies where maintaining the health of non-target cells is important.
| Compound | Concentration | Exposure Time | Effect on Cell Viability | Source |
| This compound | 100 µM | 24 hours | Minimal Impact | Cayman Chemical[1] |
This data suggests that at a concentration likely sufficient for effective IDO1 inhibition, this compound does not induce widespread cell death.
Experimental Protocols
To verify the minimal impact of this compound on the viability of a specific cell line, a standard cell viability assay is recommended. The following section details a representative protocol using a metabolic assay (e.g., MTS/XTT) or a fluorescence-based live/dead assay.
The MTS assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes, present in viable cells, reduce the MTS tetrazolium compound into a colored formazan (B1609692) product that is soluble in tissue culture medium. The quantity of formazan product as measured by absorbance is directly proportional to the number of living cells in the culture.
Materials:
-
Cell line of interest (e.g., HeLa, A549, or relevant cancer cell line)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom tissue culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
-
Phosphate-Buffered Saline (PBS)
-
Vehicle control (DMSO)
-
Positive control for cell death (e.g., Staurosporine)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from the stock solution. Final concentrations may range from 1 µM to 100 µM.
-
Prepare vehicle control wells (containing the same final concentration of DMSO as the highest this compound dose) and positive control wells.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the respective treatments.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTS Assay:
-
Add 20 µL of MTS reagent directly to each well.
-
Incubate the plate for 1-4 hours at 37°C, 5% CO₂. The incubation time should be optimized for the specific cell line.
-
Measure the absorbance of each well at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of "medium-only" blank wells from all other wells.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control:
-
% Viability = (Absorbance_treated / Absorbance_vehicle) * 100
-
-
Plot the results as % Viability vs. Concentration.
-
The workflow for this experimental protocol is visualized below.
References
Indoleamine 2,3-Dioxygenase: A Technical Guide to a Key Immunomodulatory Target for CAY10581
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Indoleamine 2,3-dioxygenase (IDO1) has emerged as a critical therapeutic target in oncology and other immune-related diseases. As a key enzyme in the kynurenine (B1673888) pathway, IDO1-mediated tryptophan catabolism leads to localized immunosuppression, enabling tumors to evade immune surveillance. This technical guide provides an in-depth overview of IDO1 as a therapeutic target, with a specific focus on the inhibitory compound CAY10581. This document details the underlying biological pathways, presents quantitative data for IDO1 inhibition, outlines key experimental protocols for inhibitor characterization, and provides visual representations of the relevant signaling and experimental workflows.
Introduction to Indoleamine 2,3-Dioxygenase (IDO1)
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing intracellular enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan, converting it to N-formylkynurenine.[1] This initial step of the kynurenine pathway is a central mechanism of immune regulation. Upregulated in response to pro-inflammatory cytokines such as interferon-gamma (IFN-γ), IDO1 is expressed by a variety of cells, including immune cells like dendritic cells and macrophages, as well as numerous cancer cells.[2]
The immunosuppressive effects of IDO1 are twofold. Firstly, the depletion of tryptophan in the local microenvironment induces a stress response in effector T cells, leading to cell cycle arrest and anergy.[2] Secondly, the accumulation of downstream tryptophan metabolites, collectively known as kynurenines, actively suppresses T cell function and promotes the differentiation of regulatory T cells (Tregs).[2] This creates a tolerogenic microenvironment that is exploited by tumors to evade immune destruction. Consequently, the inhibition of IDO1 represents a promising strategy in cancer immunotherapy.
This compound: A Reversible, Uncompetitive Inhibitor of IDO1
This compound is a pyranonaphthoquinone derivative identified as a highly specific and reversible uncompetitive inhibitor of the IDO1 enzyme.[1][3]
Mechanism of Action
Uncompetitive inhibitors bind exclusively to the enzyme-substrate complex. In the case of this compound, it binds to the IDO1-tryptophan complex, preventing the catalytic conversion of tryptophan to N-formylkynurenine. This mode of inhibition is distinct from competitive inhibitors, which bind to the free enzyme at the active site. The reversible nature of this compound's binding implies that its inhibitory effect can be reversed upon its removal.
Quantitative Data for this compound
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Reference |
| IC50 | 55 nM | [1][3] |
| Inhibition Type | Reversible, Uncompetitive | [3] |
Experimental Protocols for Characterizing IDO1 Inhibitors
The following sections provide detailed methodologies for key experiments used to characterize IDO1 inhibitors like this compound.
Cell-Free IDO1 Enzymatic Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified recombinant human IDO1.
Materials:
-
Recombinant Human IDO1 Enzyme
-
L-Tryptophan (substrate)
-
Methylene (B1212753) Blue (redox cofactor)
-
Ascorbic Acid (reducing agent)
-
Catalase
-
Potassium Phosphate (B84403) Buffer (pH 6.5)
-
Test Compound (e.g., this compound)
-
Positive Control (known IDO1 inhibitor)
-
Trichloroacetic Acid (TCA)
-
p-Dimethylaminobenzaldehyde (DMAB) in acetic acid (Ehrlich's reagent)
-
96-well microplate
-
Incubator and microplate reader
Procedure:
-
Prepare Reagent Mix: In a 96-well plate, prepare a reaction mixture in potassium phosphate buffer (50 mM, pH 6.5) containing L-tryptophan (e.g., 200 µM), methylene blue (e.g., 10 µM), ascorbic acid (e.g., 20 mM), and catalase (e.g., 100 µg/mL).
-
Compound Preparation: Prepare serial dilutions of the test compound in the assay buffer. Include a vehicle control (e.g., DMSO).
-
Enzyme Addition: Add the recombinant IDO1 enzyme to each well, except for the no-enzyme control wells.
-
Initiate Reaction: Add the test compound dilutions or vehicle to the respective wells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop Reaction: Terminate the reaction by adding TCA (e.g., 30% w/v).
-
Hydrolysis: Incubate the plate at a higher temperature (e.g., 60°C) for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.
-
Centrifugation: Centrifuge the plate to pellet any precipitated protein.
-
Color Development: Transfer the supernatant to a new plate and add DMAB reagent. A yellow color will develop in the presence of kynurenine.
-
Measurement: Measure the absorbance at 480 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.
Cell-Based IDO1 Activity Assay
This assay assesses the ability of a compound to inhibit IDO1 activity within a cellular context.
Materials:
-
Human cancer cell line known to express IDO1 upon stimulation (e.g., HeLa, SKOV-3).
-
Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS).
-
Recombinant Human Interferon-gamma (IFN-γ).
-
Test Compound (e.g., this compound).
-
Positive Control (known IDO1 inhibitor).
-
96-well cell culture plate.
-
TCA and DMAB reagent.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
IDO1 Induction: Replace the medium with fresh medium containing IFN-γ (e.g., 50-100 ng/mL) to induce IDO1 expression. Incubate for 24-48 hours.
-
Inhibitor Treatment: Prepare serial dilutions of the test compound in cell culture medium. Remove the IFN-γ containing medium and add the medium with the test compound dilutions or vehicle control.
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Kynurenine Measurement:
-
Collect the cell culture supernatant.
-
Add TCA to the supernatant to precipitate proteins.
-
Incubate and centrifuge as described in the enzymatic assay protocol.
-
Transfer the supernatant to a new plate and add DMAB reagent.
-
Measure the absorbance at 480 nm.
-
-
Data Analysis: Determine the IC50 of the test compound for the inhibition of kynurenine production in cells. It is also recommended to perform a cell viability assay to assess the cytotoxicity of the compound.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involving IDO1 and a typical experimental workflow for inhibitor screening.
Caption: IDO1 Signaling Pathway in the Tumor Microenvironment.
Caption: Experimental Workflow for IDO1 Inhibitor Screening.
Conclusion and Future Directions
Indoleamine 2,3-dioxygenase stands as a validated and compelling target for cancer immunotherapy. The development of potent and specific inhibitors, such as this compound, offers a promising avenue to counteract tumor-induced immune suppression. The experimental protocols and workflows detailed in this guide provide a robust framework for the preclinical evaluation of novel IDO1 inhibitors.
Future research should focus on a comprehensive characterization of promising inhibitors like this compound, including the determination of their inhibition constants (Ki), evaluation of their efficacy across a broad range of cancer cell lines, and in-depth in vivo studies to assess their pharmacokinetic and pharmacodynamic properties. Such data will be crucial for the clinical translation of IDO1-targeted therapies and for realizing their full potential in combination with other immunotherapies and conventional cancer treatments.
References
CAY10581 Naphthoquinone-Based Inhibitor Series: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the CAY10581 naphthoquinone-based inhibitor series, potent antagonists of the enzyme Indoleamine 2,3-dioxygenase (IDO1). IDO1 is a critical immunomodulatory enzyme and a key target in cancer immunotherapy due to its role in mediating tumor immune evasion. This document details the quantitative inhibitory activities, experimental protocols for assessing compound efficacy, and the relevant signaling pathways.
Core Compound: this compound
This compound is a potent, reversible, and uncompetitive inhibitor of IDO1. Its discovery and characterization have paved the way for the development of a series of naphthoquinone-based analogs with significant therapeutic potential.
| Chemical and Physical Properties of this compound | |
| CAS Number | 1018340-07-2 |
| Molecular Formula | C₂₂H₂₁NO₄ |
| Molecular Weight | 363.4 g/mol |
Quantitative Inhibitory Activity
The following table summarizes the in vitro inhibitory potency of this compound and related naphthoquinone-based analogs against recombinant human IDO1 (hIDO1). The data is extracted from the foundational study by Kumar et al. (2008) in the Journal of Medicinal Chemistry.[1][2][3]
| Compound | Structure | IC₅₀ (nM) of hIDO1 Inhibition |
| This compound (Compound 50 in Kumar et al.) | [Image of this compound structure] | 55 |
| Menadione (Vitamin K3) | [Image of Menadione structure] | 10,000 |
| Annulin B | [Image of Annulin B structure] | 2,000 |
| Compound 36 (Kumar et al.) | [Image of Compound 36 structure] | 70 |
| Compound 41 (Kumar et al.) | [Image of Compound 41 structure] | 61 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on the procedures described in the primary literature for the evaluation of the this compound series.
Recombinant hIDO1 Enzymatic Inhibition Assay
This assay quantifies the direct inhibitory effect of the compounds on the enzymatic activity of purified hIDO1.[4][5][6]
Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
Methylene (B1212753) blue
-
Ascorbic acid
-
Catalase
-
Potassium phosphate (B84403) buffer (50 mM, pH 6.5)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Trichloroacetic acid (TCA)
-
p-Dimethylaminobenzaldehyde (DMAB) in acetic acid (Ehrlich's reagent)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture in potassium phosphate buffer containing L-tryptophan, methylene blue, ascorbic acid, and catalase.
-
Compound Addition: Add serial dilutions of the test compounds to the wells of a 96-well plate. Include a vehicle control (DMSO) and a positive control inhibitor.
-
Enzyme Addition: Add the recombinant hIDO1 enzyme to all wells except the negative control wells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding TCA.
-
Color Development: Add Ehrlich's reagent to each well. This reagent reacts with the kynurenine (B1673888) produced by the enzymatic reaction to generate a colored product.
-
Absorbance Measurement: Measure the absorbance at 480 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cellular IDO1 Activity Assay
This assay measures the ability of the compounds to inhibit IDO1 activity within a cellular context, providing insights into cell permeability and target engagement.[7][8]
Materials:
-
Human cancer cell line known to express IDO1 (e.g., SK-OV-3)
-
Cell culture medium (e.g., McCoy's 5A) supplemented with fetal bovine serum (FBS)
-
Interferon-gamma (IFN-γ) to induce IDO1 expression
-
Test compounds dissolved in DMSO
-
TCA
-
Ehrlich's reagent
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
IDO1 Induction: Treat the cells with IFN-γ for 24-48 hours to induce the expression of IDO1.
-
Compound Treatment: Add serial dilutions of the test compounds to the cells and incubate for a further 24-48 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Kynurenine Measurement: Add TCA to the supernatant to precipitate proteins. Centrifuge the samples and transfer the clear supernatant to a new plate. Add Ehrlich's reagent and measure the absorbance at 480 nm to quantify the kynurenine concentration.
-
Data Analysis: Determine the IC₅₀ value by plotting the percentage of kynurenine production inhibition against the compound concentration.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by the this compound series and the general experimental workflow for their evaluation.
Indoleamine 2,3-dioxygenase (IDO1) Pathway
Caption: The IDO1 pathway, illustrating tryptophan catabolism and its immunosuppressive effects.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Caption: The Aryl Hydrocarbon Receptor (AhR) signaling cascade, activated by the IDO1 product kynurenine.
Experimental Workflow for IDO1 Inhibitor Screening
Caption: A generalized workflow for the screening and characterization of novel IDO1 inhibitors.
References
- 1. Indoleamine 2,3-dioxygenase is the anticancer target for a novel series of potent naphthoquinone-based inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Indoleamine 2,3-Dioxygenase Is the Anticancer Target for a Novel Series of Potent Naphthoquinone-Based Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. oncotarget.com [oncotarget.com]
Methodological & Application
Application Notes and Protocols for CAY10581: An In Vitro Cell-Based Assay
For Researchers, Scientists, and Drug Development Professionals
Abstract
CAY10581 is a potent and reversible uncompetitive inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism.[1][2] Overexpression of IDO1 in the tumor microenvironment is a significant mechanism of immune evasion by cancer cells.[3][4] By depleting the essential amino acid tryptophan and producing immunosuppressive metabolites known as kynurenines, IDO1 suppresses the activity of effector T cells.[3][5] This document provides detailed protocols for in vitro cell-based assays to characterize the activity of this compound and other potential IDO1 inhibitors. The primary assay described herein involves the induction of IDO1 expression in a suitable cancer cell line, followed by treatment with the inhibitor and subsequent quantification of kynurenine production.
Introduction to this compound
This compound, a pyranonaphthoquinone derivative, has been identified as a highly specific inhibitor of IDO1 with an IC50 value of 55 nM.[1][2] Its mechanism of action is to block the catalytic activity of IDO1, thereby preventing the degradation of tryptophan.[3] This leads to a restoration of local tryptophan levels and a reduction in the accumulation of immunosuppressive kynurenine, ultimately reversing IDO1-mediated immune suppression and enhancing anti-tumor immune responses.[3] Studies have shown that this compound has minimal impact on cell viability at concentrations up to 100 µM after 24 hours of treatment, indicating that its effects are not due to general cytotoxicity.
Signaling Pathway of IDO1-Mediated Immune Suppression
The following diagram illustrates the signaling pathway involved in IDO1-mediated immune suppression and the point of intervention for this compound.
Experimental Protocols
I. Cell-Based IDO1 Activity Assay (Kynurenine Measurement)
This protocol details the measurement of IDO1 enzymatic activity in a cellular context by quantifying the production of kynurenine.
A. Materials and Reagents
-
Cell Line: A cell line known to express IDO1 upon stimulation, such as human ovarian cancer cell line SKOV-3 or human cervical cancer cell line HeLa.[3][5][6] Other suitable cell lines include human non-small cell lung carcinoma lines H322M and H226.[7]
-
Culture Medium: Appropriate complete culture medium for the chosen cell line (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin).
-
Recombinant Human Interferon-gamma (IFNγ): For induction of IDO1 expression.
-
This compound: and other test compounds.
-
Trichloroacetic Acid (TCA): 6.1 N solution.
-
Ehrlich's Reagent: p-Dimethylaminobenzaldehyde in acetic acid.
-
L-Kynurenine: For standard curve generation.
-
96-well cell culture plates.
-
Microplate reader capable of measuring absorbance at 480 nm.
B. Experimental Workflow
C. Detailed Protocol
-
Cell Seeding: Seed the selected cells into a 96-well plate at an appropriate density (e.g., 3 x 10^4 cells/well for SKOV-3) and allow them to adhere overnight.[5]
-
IDO1 Induction: The following day, induce IDO1 expression by adding IFNγ to the cell culture at a final concentration of 100 ng/mL.[3][5] Include wells without IFNγ as a negative control for IDO1 activity. Incubate for 24 hours at 37°C and 5% CO2.[5]
-
Inhibitor Treatment: Prepare serial dilutions of this compound and any other test compounds in complete culture medium. Remove the IFNγ-containing medium from the wells and replace it with 100 µL of the inhibitor dilutions.[3] Include a vehicle-only control (e.g., 0.1% DMSO) as a positive control for IDO1 activity.[3] Incubate for an additional 24-48 hours.[3]
-
Kynurenine Measurement:
-
After the incubation period, carefully collect 70 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.[3]
-
Add 35 µL of 6.1 N TCA to each well to precipitate proteins.[3]
-
Incubate the plate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[3]
-
Centrifuge the plate at 2500 rpm for 10 minutes to pellet the precipitated protein.[3]
-
Carefully transfer 50 µL of the clear supernatant to a new 96-well plate.[3]
-
Add 50 µL of Ehrlich's reagent to each well and incubate at room temperature for 10 minutes.[3]
-
Measure the absorbance at 480 nm using a microplate reader.[3]
-
-
Data Analysis: Prepare a standard curve using known concentrations of L-kynurenine. Calculate the concentration of kynurenine in the samples by interpolating from the standard curve. Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
II. Cell Viability Assay
It is crucial to assess the cytotoxicity of the test compounds to ensure that the observed decrease in kynurenine production is due to IDO1 inhibition and not a result of cell death. A common method is the MTT or WST-1 assay.
A. Materials and Reagents
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent.
-
Solubilization solution (e.g., DMSO or a specialized reagent).
-
96-well plate with cells treated as in the IDO1 activity assay.
-
Microplate reader.
B. Protocol (WST-1 Assay)
-
Prepare a parallel 96-well plate with cells seeded and treated with this compound as described in the IDO1 activity assay.
-
At the end of the treatment period, add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Gently shake the plate for 1 minute.
-
Measure the absorbance at the appropriate wavelength (typically around 450 nm).
-
Calculate cell viability as a percentage of the vehicle-treated control.
Data Presentation
The quantitative data from these experiments can be summarized in the following tables for clear comparison.
Table 1: In Vitro Cellular Activity of this compound in IFNγ-Stimulated Cells
| Parameter | Value |
| Cell Line | HeLa / SKOV-3 |
| IDO1 Induction | 100 ng/mL IFNγ |
| Incubation Time | 48 hours |
| IC50 | ~55 nM |
| Maximum Inhibition | >95% |
| Assay Method | Kynurenine Measurement (Colorimetric) |
Table 2: Cytotoxicity Profile of this compound
| Cell Line | Assay | Incubation Time | Concentration | % Cell Viability |
| Mesenchymal stem cells | Cell Viability Assay | 24 hours | 100 nM | Not significantly affected |
| HeLa / SKOV-3 | WST-1 Assay | 48 hours | Up to 100 µM | >95% |
Conclusion
The protocols outlined in this document provide a robust framework for the in vitro characterization of this compound and other IDO1 inhibitors. By measuring the direct enzymatic activity in a cellular context and concurrently assessing cell viability, researchers can obtain reliable and accurate data on the potency and specificity of these compounds. These assays are readily adaptable for high-throughput screening and are essential tools in the development of novel immunooncology therapeutics targeting the IDO1 pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. amsbio.com [amsbio.com]
- 5. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Increased expression of IDO1 is associated with improved survival and increased number of TILs in patients with high-grade serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction of Indoleamine 2,3-dioxygenase (IDO) Enzymatic Activity Contributes to Interferon-Gamma Induced Apoptosis and Death Receptor 5 Expression in Human Non-small Cell Lung Cancer Cells [journal.waocp.org]
Application Notes and Protocols: CAY10581 in Combination with Pembrolizumab for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The convergence of targeted therapy and immunotherapy represents a promising frontier in oncology. This document outlines the potential synergistic application of CAY10581, a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), in combination with pembrolizumab (B1139204), a humanized monoclonal antibody targeting the programmed cell death protein 1 (PD-1) receptor. Pembrolizumab is an established immune checkpoint inhibitor that reactivates anti-tumor immunity.[1][2] this compound, also known as LY2857785, has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer models, particularly in hematologic malignancies.[3][4]
The rationale for combining these two agents lies in the emerging understanding of the immunomodulatory roles of CDK9 inhibition. By targeting the transcriptional machinery of cancer cells, this compound has the potential to not only directly inhibit tumor growth but also to sensitize tumors to immune checkpoint blockade by pembrolizumab. This document provides a scientific rationale, preclinical data for this compound, and detailed protocols for investigating this novel combination therapy.
Mechanism of Action
This compound (CDK9 Inhibitor):
This compound is a potent and selective inhibitor of CDK9, a key component of the positive transcription elongation factor b (p-TEFb) complex.[3][5] The p-TEFb complex phosphorylates the C-terminal domain of RNA polymerase II, a critical step for transcriptional elongation of many genes, including those encoding anti-apoptotic proteins and oncogenes.[3][5]
By inhibiting CDK9, this compound leads to:
-
Reduced transcription of anti-apoptotic proteins: Notably, it causes a dramatic decrease in the levels of Myeloid Cell Leukemia 1 (MCL-1), a key survival protein for many cancer cells.[3][4]
-
Induction of apoptosis: The downregulation of survival proteins triggers programmed cell death in cancer cells.[3][4]
-
Activation of innate immune responses: CDK9 inhibition can lead to the accumulation of mis-spliced RNA, which can be recognized as viral mimicry, thereby activating an innate immune response within the tumor microenvironment.[1][6][7]
-
Modulation of PD-L1 expression: The effect of CDK9 inhibition on PD-L1 expression appears to be context-dependent. Some studies report a decrease in interferon-gamma (IFN-γ) induced PD-L1 expression in hepatocellular carcinoma cells, which could potentially reduce immune evasion.[8][9] Conversely, other studies have shown an increase in surface PD-L1 expression in melanoma cells, which might enhance the efficacy of anti-PD-1/PD-L1 therapies.[10]
Pembrolizumab (Anti-PD-1 Antibody):
Pembrolizumab is a humanized monoclonal antibody that binds to the PD-1 receptor on T-cells, blocking its interaction with its ligands, PD-L1 and PD-L2, which are often overexpressed on cancer cells.[1][2] This blockade disrupts the primary mechanism of immune evasion used by many tumors, thereby restoring the ability of the immune system to recognize and eliminate cancer cells.[1][2]
Combined Signaling Pathway
The combination of this compound and pembrolizumab targets two distinct but potentially synergistic pathways in cancer therapy. This compound acts intracellularly to induce tumor cell apoptosis and modulate the tumor microenvironment, while pembrolizumab acts on the cell surface of T-cells to unleash an anti-tumor immune response.
Caption: Combined signaling of this compound and pembrolizumab.
Preclinical Data for this compound (LY2857785)
The following table summarizes the in vitro anti-proliferative activity of this compound (LY2857785) in various cancer cell lines, as reported in preclinical studies.[3]
| Cell Line | Cancer Type | IC50 (µM) - 8h incubation |
| MV-4-11 | Acute Myeloid Leukemia | 0.04 |
| RPMI8226 | Multiple Myeloma | 0.2 |
| L363 | Multiple Myeloma | 0.5 |
Experimental Workflow
A suggested experimental workflow to evaluate the combination of this compound and pembrolizumab is outlined below.
Caption: Experimental workflow for combination therapy evaluation.
Detailed Experimental Protocols
In Vitro Combination Study
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the synergistic, additive, or antagonistic effect of this compound and pembrolizumab on cancer cell viability.
-
Materials:
-
Cancer cell lines of interest (e.g., melanoma, lung cancer, or hematologic malignancy lines)
-
This compound (stock solution in DMSO)
-
Pembrolizumab (clinical grade or research grade)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Plate reader
-
-
Protocol:
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and pembrolizumab.
-
Treat the cells with this compound alone, pembrolizumab alone, or the combination at various concentrations in a matrix format. Include vehicle-treated control wells.
-
Incubate the plates for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan (B1609692) crystals with DMSO.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Analyze the data using software such as CompuSyn to determine the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
2. PD-L1 Expression Analysis by Flow Cytometry
-
Objective: To investigate the effect of this compound on the expression of PD-L1 on the surface of cancer cells.
-
Materials:
-
Cancer cell lines
-
This compound
-
Recombinant human IFN-γ (optional, to induce PD-L1 expression)
-
Fluorescently labeled anti-human PD-L1 antibody
-
Isotype control antibody
-
Flow cytometer
-
-
Protocol:
-
Culture cancer cells in the presence or absence of this compound at a determined concentration (e.g., IC50) for 24-48 hours. A group can be co-treated with IFN-γ to induce PD-L1 expression.
-
Harvest the cells and wash them with FACS buffer (PBS with 2% FBS).
-
Stain the cells with the anti-PD-L1 antibody or isotype control for 30 minutes on ice.
-
Wash the cells and resuspend them in FACS buffer.
-
Acquire the data on a flow cytometer and analyze the mean fluorescence intensity (MFI) of PD-L1 expression.
-
In Vivo Combination Study
1. Human Tumor Xenograft Model in Humanized Mice
-
Objective: To evaluate the in vivo efficacy of the combination therapy in a model with a functional human immune system.
-
Materials:
-
Humanized mice (e.g., NSG mice engrafted with human hematopoietic stem cells)
-
Human cancer cell line known to be responsive to immunotherapy
-
This compound formulated for in vivo use
-
Pembrolizumab
-
Calipers for tumor measurement
-
-
Protocol:
-
Subcutaneously implant human cancer cells into the flank of humanized mice.
-
Allow the tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into four treatment groups: Vehicle control, this compound alone, Pembrolizumab alone, and this compound + Pembrolizumab.
-
Administer the treatments according to a predetermined schedule (e.g., this compound daily by oral gavage, Pembrolizumab twice a week by intraperitoneal injection).
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight of the mice as a measure of toxicity.
-
At the end of the study, euthanize the mice and harvest the tumors for further analysis (e.g., immunohistochemistry for immune cell infiltration).
-
Analyze the tumor growth inhibition data to assess the efficacy of the combination therapy.
-
Conclusion
The combination of this compound and pembrolizumab holds the potential to be a novel and effective therapeutic strategy for various cancers. The ability of this compound to induce tumor cell death and modulate the tumor immune microenvironment provides a strong rationale for its synergy with the immune-activating effects of pembrolizumab. The provided protocols offer a framework for the preclinical evaluation of this promising combination, which could pave the way for future clinical investigations. Researchers are encouraged to adapt these protocols to their specific cancer models and research questions.
References
- 1. CDK9 inhibition activates innate immune response through viral mimicry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A novel CDK9 inhibitor shows potent antitumor efficacy in preclinical hematologic tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting cyclin-dependent kinase 9 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.au.dk [pure.au.dk]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Cyclin dependent kinase 9 inhibition reduced programmed death-ligand 1 expression and improved treatment efficacy in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring IDO1 Activity Using CAY10581
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the measurement of Indoleamine 2,3-dioxygenase 1 (IDO1) activity using the inhibitor CAY10581. It includes both a cell-free enzymatic assay and a cell-based assay to determine the inhibitory potency of this compound and other potential IDO1 inhibitors.
Introduction to IDO1 and this compound
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine (B1673888) pathway.[1][2] IDO1 is a significant target in cancer immunotherapy due to its role in promoting immune tolerance.[1][3][4] By depleting tryptophan and producing immunosuppressive metabolites like kynurenine, IDO1 can inhibit the proliferation and function of effector T cells, creating a favorable environment for tumor growth.[5][6]
This compound is a potent, reversible, and uncompetitive inhibitor of IDO1.[7] It serves as a valuable tool for studying the therapeutic potential of IDO1 inhibition.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| IC50 | 55 nM | [8] |
| Molecular Weight | 363.4 g/mol | [7] |
| Solubility (DMSO) | ~3 mg/mL | [9] |
| Solubility (DMF) | ~10 mg/mL | [9] |
| Storage | -20°C as a solid | [9] |
IDO1 Signaling Pathway
The diagram below illustrates the central role of IDO1 in tryptophan metabolism and its impact on the immune system. IDO1 converts L-tryptophan to N-formylkynurenine, which is then rapidly converted to kynurenine. This depletion of tryptophan and accumulation of kynurenine leads to the suppression of T-cell activity and the promotion of an immunosuppressive tumor microenvironment. This compound inhibits IDO1, thereby blocking this pathway.
Caption: IDO1 pathway and the mechanism of this compound inhibition.
Experimental Protocols
Two primary assays are detailed below: a cell-free enzymatic assay to determine the direct inhibition of the IDO1 enzyme, and a cell-based assay to assess the compound's activity in a more physiologically relevant context.
Protocol 1: Cell-Free IDO1 Enzymatic Inhibition Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified recombinant human IDO1. The activity is determined by measuring the formation of kynurenine.
Materials:
-
Recombinant Human IDO1 Enzyme
-
L-Tryptophan (substrate)
-
Methylene (B1212753) Blue
-
Ascorbic Acid
-
Catalase
-
Potassium Phosphate (B84403) Buffer (50 mM, pH 6.5)
-
This compound
-
Trichloroacetic Acid (TCA)
-
p-Dimethylaminobenzaldehyde (DMAB) in acetic acid (Ehrlich's Reagent)
-
96-well microplate
-
Incubator
-
Microplate reader
Experimental Workflow:
Caption: Step-by-step workflow for the cell-free IDO1 inhibition assay.
Procedure:
-
Reagent Preparation:
-
Prepare a 2X reaction buffer in 50 mM potassium phosphate buffer (pH 6.5) containing 40 mM ascorbic acid, 20 µM methylene blue, and 200 µg/mL catalase.
-
Prepare a 2X substrate solution of 800 µM L-tryptophan in the same buffer.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in the assay buffer to achieve a range of concentrations for IC50 determination (e.g., from 1 µM to 0.1 nM). Include a vehicle control (DMSO).
-
-
Assay Protocol:
-
To a 96-well plate, add 50 µL of the 2X reaction buffer.
-
Add 25 µL of the this compound serial dilutions or vehicle control to the appropriate wells.
-
Add 25 µL of recombinant human IDO1 enzyme (concentration to be optimized for linear reaction kinetics).
-
Pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 50 µL of the 2X L-tryptophan solution.
-
Incubate the plate at 37°C for 30-60 minutes.[10]
-
Stop the reaction by adding 20 µL of 30% (w/v) TCA.[10]
-
Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[10]
-
Centrifuge the plate to pellet any precipitate.
-
Transfer 100 µL of the supernatant to a new plate.
-
Add 100 µL of Ehrlich's reagent (2% p-DMAB in glacial acetic acid) to each well and incubate for 10 minutes at room temperature.[10]
-
-
Data Analysis:
-
Measure the absorbance at 480 nm using a microplate reader.[10]
-
Generate a standard curve using known concentrations of L-kynurenine.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response curve using appropriate software.
-
Protocol 2: Cell-Based IDO1 Inhibition Assay
This assay measures the ability of this compound to inhibit IDO1 activity in a cellular context. IDO1 expression is induced in a suitable cell line (e.g., SK-OV-3 or HeLa cells) using interferon-gamma (IFN-γ).[8][10]
Materials:
-
Human cancer cell line (e.g., SK-OV-3 or HeLa)
-
Cell culture medium (e.g., McCoy's 5A or DMEM) with fetal bovine serum (FBS)
-
Interferon-gamma (IFN-γ) for IDO1 induction[8]
-
This compound
-
TCA
-
Ehrlich's Reagent
-
96-well cell culture plates
-
CO2 incubator
-
Microplate reader
Experimental Workflow:
Caption: Step-by-step workflow for the cellular IDO1 inhibition assay.
Procedure:
-
Cell Culture and IDO1 Induction:
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the IFN-γ containing medium and replace it with the medium containing the this compound dilutions or vehicle control.
-
Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.
-
-
Kynurenine Measurement:
-
After incubation, collect the cell culture supernatant.
-
Add TCA to the supernatant to a final concentration of 6.1 N and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine.[8]
-
Centrifuge the plate to pellet precipitated proteins.
-
Transfer the supernatant to a new 96-well plate.
-
Add an equal volume of Ehrlich's reagent and incubate for 10 minutes at room temperature.
-
-
Data Analysis:
-
Measure the absorbance at 480 nm.[8]
-
Create a kynurenine standard curve.
-
Calculate the percentage of IDO1 inhibition for each this compound concentration compared to the vehicle-treated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Disclaimer
These protocols are intended as a guide and may require optimization for specific experimental conditions and cell lines. It is recommended to consult the primary literature for further details and to validate the assay in your laboratory. This product is for research use only and not for human or veterinary use.
References
- 1. Indoleamine 2,3-Dioxygenase (IDO) Activity: A Perspective Biomarker for Laboratory Determination in Tumor Immunotherapy [mdpi.com]
- 2. What is the prospect of indoleamine 2,3-dioxygenase 1 inhibition in cancer? Extrapolation from the past - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer [frontiersin.org]
- 4. IDO1 and kynurenine pathway metabolites activate PI3K-Akt signaling in the neoplastic colon epithelium to promote cancer cell proliferation and inhibit apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Computational study on new natural compound inhibitors of indoleamine 2,3-dioxygenase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The signaling function of IDO1 incites the malignant progression of mouse B16 melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CAY10581
For Researchers, Scientists, and Drug Development Professionals
Abstract
CAY10581 is a potent, reversible, and uncompetitive inhibitor of indoleamine 2,3-dioxygenase (IDO1), a key enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism.[1] IDO1 is implicated in mediating immunosuppression in various pathological conditions, including cancer, making it a significant target for therapeutic intervention.[2] These application notes provide detailed protocols for the preparation of this compound stock solutions for use in in vitro and in vivo research settings.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in experimental assays. The relevant data is summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₁NO₄ | [1][2] |
| Molecular Weight | 363.4 g/mol | [1][2] |
| Appearance | Crystalline solid | [1][2] |
| Purity | ≥97% | [1][2] |
| Storage | -20°C | [2] |
| Stability | ≥ 4 years (at -20°C) | [1][2] |
Solubility
The solubility of this compound is a critical factor in the preparation of stock solutions. It is readily soluble in organic solvents but has limited solubility in aqueous buffers.
| Solvent | Approximate Solubility | Source |
| Dimethylformamide (DMF) | 10 mg/mL | [1][2] |
| Dimethyl sulfoxide (B87167) (DMSO) | 3 mg/mL | [1][2] |
| DMF:PBS (pH 7.2) (1:9) | 0.1 mg/mL | [1][2] |
Signaling Pathway of IDO1 Inhibition
This compound exerts its biological effects by inhibiting the IDO1 enzyme. IDO1 catalyzes the first and rate-limiting step in the degradation of the essential amino acid tryptophan along the kynurenine pathway. By blocking this step, this compound prevents the depletion of tryptophan and the accumulation of kynurenine and its downstream metabolites, which are known to have immunosuppressive effects.
Caption: this compound inhibits the IDO1 enzyme, blocking tryptophan catabolism.
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMF
This protocol describes the preparation of a high-concentration stock solution for subsequent dilution in cell culture media or other aqueous buffers.
Materials:
-
This compound (crystalline solid)
-
Dimethylformamide (DMF), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Calibrated precision balance
-
Vortex mixer
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 363.4 g/mol x 1000 mg/g = 3.634 mg
-
-
-
Weigh this compound:
-
Carefully weigh out approximately 3.634 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
-
Dissolve in DMF:
-
Add 1 mL of anhydrous DMF to the tube containing the this compound powder.
-
-
Ensure complete dissolution:
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution.
-
-
Storage:
-
Store the 10 mM stock solution in tightly sealed vials at -20°C for long-term storage. For frequent use, small aliquots can be stored at -20°C to avoid repeated freeze-thaw cycles.
-
Preparation of a Working Solution in Cell Culture Medium
This protocol details the dilution of the organic stock solution into an aqueous medium for cell-based assays.
Materials:
-
10 mM this compound stock solution in DMF
-
Pre-warmed cell culture medium or desired aqueous buffer (e.g., PBS)
-
Sterile conical tubes
Procedure:
-
Determine the final desired concentration:
-
For example, to prepare 10 mL of a 10 µM working solution.
-
-
Perform serial dilutions:
-
It is recommended to perform a serial dilution to ensure accuracy.
-
First, prepare an intermediate dilution by adding a small volume of the 10 mM stock solution to the aqueous buffer. For example, add 10 µL of the 10 mM stock to 990 µL of medium to get a 100 µM intermediate solution.
-
Then, add 1 mL of the 100 µM intermediate solution to 9 mL of the cell culture medium to achieve the final 10 µM concentration.
-
-
Mix thoroughly:
-
Gently vortex or invert the tube to ensure the working solution is homogeneous.
-
-
Use immediately:
-
It is recommended to prepare aqueous working solutions fresh for each experiment and not to store them for more than one day.[2]
-
Experimental Workflow
The following diagram illustrates the general workflow for preparing a this compound working solution.
Caption: Workflow for preparing this compound stock and working solutions.
Safety Precautions
This compound should be handled with care. It is intended for research use only and is not for human or veterinary use.[1] Users should review the Safety Data Sheet (SDS) before handling the compound. Standard laboratory safety practices, including the use of personal protective equipment (gloves, lab coat, and safety glasses), should be followed.
References
Application Notes and Protocols for CAY10581 in T Cell and Dendritic Cell Co-culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10581 is a potent and reversible uncompetitive inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), a key immunomodulatory enzyme. IDO1 is often expressed by antigen-presenting cells, such as dendritic cells (DCs), and plays a critical role in immune tolerance by catabolizing the essential amino acid tryptophan. This process leads to the suppression of T cell proliferation and the promotion of a tolerogenic immune environment. In the context of a co-culture of T cells and dendritic cells, this compound can be utilized to investigate the role of the IDO1 pathway in regulating T cell activation, proliferation, and cytokine production. By inhibiting IDO1, this compound is expected to reverse the immunosuppressive effects of IDO1-expressing DCs on T cells, leading to enhanced T cell responses.
These application notes provide a detailed protocol for utilizing this compound in a human monocyte-derived dendritic cell and autologous T cell co-culture system. The provided data, derived from studies on mechanistically similar IDO1 inhibitors, serves to illustrate the expected outcomes.
Signaling Pathway of IDO1 Inhibition in DC-T Cell Co-culture
Caption: IDO1 pathway in DC-T cell interaction and its inhibition by this compound.
Experimental Protocols
Materials
-
This compound (Cayman Chemical, Cat. No. 10581)
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RosetteSep™ Human Monocyte Enrichment Cocktail (STEMCELL Technologies)
-
RosetteSep™ Human T Cell Enrichment Cocktail (STEMCELL Technologies)
-
Ficoll-Paque PLUS (GE Healthcare)
-
RPMI-1640 medium (with L-glutamine)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
Recombinant Human GM-CSF (granulocyte-macrophage colony-stimulating factor)
-
Recombinant Human IL-4 (interleukin-4)
-
Recombinant Human IL-2 (interleukin-2)
-
Lipopolysaccharide (LPS)
-
Human IFN-γ (interferon-gamma)
-
CFSE (Carboxyfluorescein succinimidyl ester) Cell Division Tracker Kit (BioLegend)
-
Human IFN-γ ELISA Kit (R&D Systems)
-
Human IL-10 ELISA Kit (R&D Systems)
Experimental Workflow
Caption: Workflow for DC-T cell co-culture with this compound treatment.
Detailed Methodologies
1. Generation of Monocyte-Derived Dendritic Cells (mo-DCs)
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Isolate monocytes from PBMCs using the RosetteSep™ Human Monocyte Enrichment Cocktail according to the manufacturer's protocol.
-
Culture the enriched monocytes in RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, 50 ng/mL recombinant human GM-CSF, and 20 ng/mL recombinant human IL-4 at 37°C in a 5% CO₂ incubator.
-
On day 3, replenish the culture with fresh medium containing GM-CSF and IL-4.
-
On day 5, induce DC maturation by adding 100 ng/mL LPS and 20 ng/mL IFN-γ to the culture. The addition of IFN-γ is crucial to induce IDO1 expression in the DCs.
-
On day 6, harvest the mature mo-DCs.
2. Isolation and Labeling of T Cells
-
Isolate T cells from the same donor's PBMCs using the RosetteSep™ Human T Cell Enrichment Cocktail following the manufacturer's instructions.
-
Label the isolated T cells with CFSE at a final concentration of 5 µM according to the manufacturer's protocol. This will allow for the tracking of T cell proliferation.
3. DC-T Cell Co-culture and this compound Treatment
-
Co-culture the mature mo-DCs with the CFSE-labeled autologous T cells at a ratio of 1:10 (DC:T cell) in complete RPMI-1640 medium supplemented with 10 ng/mL IL-2. A typical density would be 1 x 10⁵ DCs and 1 x 10⁶ T cells per well in a 24-well plate.
-
Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to the desired final concentrations. A concentration range of 10 nM to 1 µM is recommended for initial experiments, based on the known IC₅₀ of this compound (55 nM).
-
Add the diluted this compound or a vehicle control (DMSO at the same final concentration) to the co-culture wells.
-
Incubate the co-culture for 3-4 days at 37°C in a 5% CO₂ incubator.
4. Analysis of T Cell Proliferation and Cytokine Production
-
After the incubation period, centrifuge the culture plates and collect the supernatant for cytokine analysis.
-
Measure the concentrations of IFN-γ and IL-10 in the supernatants using commercially available ELISA kits.
-
Harvest the cells and analyze T cell proliferation by flow cytometry. Gate on the T cell population and measure the dilution of the CFSE signal. A decrease in CFSE fluorescence intensity indicates cell division.
Data Presentation
The following tables present representative quantitative data from studies using IDO1 inhibitors with a similar mechanism of action to this compound. This data illustrates the expected dose-dependent effects on T cell proliferation and cytokine production in a DC-T cell co-culture system.
Table 1: Effect of IDO1 Inhibition on T Cell Proliferation
| Treatment Group | Concentration (µM) | T Cell Proliferation (% of Control) |
| Vehicle Control | - | 100 |
| IDO1 Inhibitor | 0.01 | 150 ± 15 |
| IDO1 Inhibitor | 0.1 | 250 ± 25 |
| IDO1 Inhibitor | 1.0 | 350 ± 30 |
Data are presented as mean ± standard deviation and are representative of expected results based on studies with similar IDO1 inhibitors.
Table 2: Effect of IDO1 Inhibition on Cytokine Production
| Treatment Group | Concentration (µM) | IFN-γ (pg/mL) | IL-10 (pg/mL) |
| Vehicle Control | - | 250 ± 30 | 500 ± 50 |
| IDO1 Inhibitor | 0.01 | 400 ± 45 | 400 ± 40 |
| IDO1 Inhibitor | 0.1 | 750 ± 80 | 250 ± 30 |
| IDO1 Inhibitor | 1.0 | 1200 ± 110 | 100 ± 15 |
Data are presented as mean ± standard deviation and are representative of expected results based on studies with similar IDO1 inhibitors.
Conclusion
This compound, as a potent IDO1 inhibitor, is a valuable tool for studying the role of the tryptophan catabolic pathway in immune regulation. The protocols outlined in these application notes provide a framework for investigating the effects of this compound on T cell responses in the presence of dendritic cells. The expected outcomes include a significant increase in T cell proliferation and a shift in the cytokine profile towards a pro-inflammatory Th1 phenotype, characterized by increased IFN-γ and decreased IL-10 production. These studies are crucial for understanding the therapeutic potential of IDO1 inhibitors in various diseases, including cancer and chronic infections.
CAY10581: A Potent Tool for Interrogating Tryptophan Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10581 is a highly potent, reversible, and uncompetitive inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme in the catabolism of tryptophan. IDO1 is a key regulator of immune responses and is implicated in various pathological conditions, including cancer and neurodegenerative diseases. By catalyzing the conversion of tryptophan to kynurenine (B1673888), IDO1 depletes the local environment of an essential amino acid for T-cell proliferation and produces metabolites that actively suppress the immune system. The ability of this compound to specifically inhibit IDO1 makes it an invaluable research tool for elucidating the intricate role of tryptophan metabolism in health and disease, and for the development of novel therapeutic strategies.
This document provides detailed application notes and experimental protocols for the use of this compound in studying tryptophan metabolism.
Mechanism of Action
This compound, a derivative of pyranonaphthoquinone, exerts its inhibitory effect on IDO1 through an uncompetitive mechanism. This means that this compound binds to the enzyme-substrate complex, preventing the catalytic conversion of tryptophan to N-formylkynurenine. This mode of inhibition is distinct from competitive inhibitors that vie for the same binding site as the substrate. The high potency of this compound allows for effective inhibition of IDO1 activity at nanomolar concentrations, enabling precise investigation of the downstream consequences of IDO1 blockade.
Data Presentation
The following tables summarize the key quantitative data for this compound, providing a quick reference for its biochemical and cellular activity.
Table 1: Biochemical and Physicochemical Properties of this compound
| Parameter | Value | Reference |
| Target | Indoleamine 2,3-dioxygenase 1 (IDO1) | --INVALID-LINK-- |
| IC50 | 55 nM | --INVALID-LINK-- |
| Mechanism of Inhibition | Reversible, Uncompetitive | --INVALID-LINK-- |
| Molecular Formula | C₂₂H₂₁NO₄ | --INVALID-LINK-- |
| Molecular Weight | 363.4 g/mol | --INVALID-LINK-- |
| Purity | ≥97% | --INVALID-LINK-- |
| Solubility (DMF) | 10 mg/mL | --INVALID-LINK-- |
| Solubility (DMSO) | 3 mg/mL | --INVALID-LINK-- |
| Solubility (PBS, pH 7.2) | 0.1 mg/mL (1:9 DMF:PBS) | --INVALID-LINK-- |
Table 2: this compound in Cellular Assays
| Cell Line | Assay Type | Key Findings |
| IFN-γ stimulated HeLa cells | IDO1 Activity Assay | Potent inhibition of kynurenine production. |
| SKOV-3 ovarian cancer cells | IDO1 Activity Assay | Effective suppression of IFN-γ induced IDO1 activity. |
| Co-culture (e.g., Cancer cells and T-cells) | T-cell Activation Assay | Reversal of IDO1-mediated T-cell suppression. |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures involving this compound, the following diagrams have been generated using the DOT language.
Experimental Protocols
The following are detailed protocols for key experiments utilizing this compound to study tryptophan metabolism. These protocols are based on established methodologies and can be adapted to specific research needs.
Protocol 1: In Vitro IDO1 Enzyme Inhibition Assay
This protocol details a biochemical assay to determine the IC50 of this compound against purified recombinant human IDO1 enzyme.
Materials:
-
Recombinant Human IDO1 Enzyme
-
This compound
-
L-Tryptophan (substrate)
-
Ascorbic Acid
-
Methylene (B1212753) Blue
-
Catalase
-
Potassium Phosphate (B84403) Buffer (50 mM, pH 6.5)
-
Trichloroacetic Acid (TCA)
-
Ehrlich's Reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
96-well microplate
-
Plate reader capable of measuring absorbance at 480 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a reaction mixture containing potassium phosphate buffer, ascorbic acid (20 mM), methylene blue (10 µM), and catalase (100 µg/mL).
-
Prepare a stock solution of L-tryptophan (400 µM) in the reaction mixture.
-
Prepare serial dilutions of this compound in the reaction mixture.
-
-
Enzyme Reaction:
-
To each well of a 96-well plate, add 50 µL of the this compound serial dilutions. Include a vehicle control (DMSO) and a no-enzyme control.
-
Add 25 µL of recombinant human IDO1 enzyme to each well (except the no-enzyme control).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 25 µL of the L-tryptophan solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Kynurenine Detection:
-
Stop the reaction by adding 20 µL of 30% (w/v) TCA to each well.
-
Incubate the plate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the plate to pellet any precipitated protein.
-
Transfer 100 µL of the supernatant to a new 96-well plate.
-
Add 100 µL of Ehrlich's reagent to each well.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 480 nm.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of kynurenine.
-
Calculate the concentration of kynurenine produced in each well.
-
Determine the percentage of IDO1 inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cell-Based IDO1 Activity Assay
This protocol describes a method to assess the inhibitory effect of this compound on IDO1 activity in a cellular context.
Materials:
-
Human cancer cell line known to express IDO1 (e.g., HeLa or SKOV-3)
-
Complete cell culture medium
-
Human Interferon-gamma (IFN-γ)
-
This compound
-
DMSO (vehicle control)
-
Trichloroacetic Acid (TCA)
-
Ehrlich's Reagent
-
96-well cell culture plate
-
Plate reader capable of measuring absorbance at 480 nm
Procedure:
-
Cell Seeding and IDO1 Induction:
-
Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
The next day, induce IDO1 expression by adding IFN-γ (e.g., 100 ng/mL) to the culture medium. Include wells without IFN-γ as a negative control.
-
Incubate for 24 hours at 37°C and 5% CO₂.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and replace it with 200 µL of the this compound dilutions. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubate for an additional 24-48 hours at 37°C and 5% CO₂.
-
-
Kynurenine Measurement:
-
After the incubation period, collect 140 µL of the cell culture supernatant from each well.
-
Add 10 µL of 6.1 N TCA to each supernatant sample and incubate for 30 minutes at 50°C.
-
Centrifuge the samples to pellet precipitated protein.
-
Transfer 100 µL of the clear supernatant to a new 96-well plate.
-
Add 100 µL of Ehrlich's reagent to each well and incubate at room temperature for 10 minutes.
-
Measure the absorbance at 480 nm.
-
-
Data Analysis:
-
Create a kynurenine standard curve to determine the concentration of kynurenine in the samples.
-
Calculate the percentage of IDO1 inhibition for each this compound concentration relative to the vehicle-treated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Protocol 3: In Vivo Murine Tumor Model Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a preclinical mouse model.
Materials:
-
Immunocompetent mice (e.g., C57BL/6)
-
Syngeneic tumor cell line (e.g., B16-F10 melanoma)
-
This compound
-
Vehicle for in vivo administration (e.g., a solution of 0.5% carboxymethylcellulose)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Inject tumor cells subcutaneously into the flank of the mice.
-
Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
-
Treatment Administration:
-
Randomize mice into treatment groups (e.g., vehicle control, this compound).
-
Administer this compound orally or via intraperitoneal injection at a predetermined dose and schedule (e.g., once or twice daily).
-
-
Monitoring and Efficacy Assessment:
-
Measure tumor volume using calipers every 2-3 days.
-
Monitor animal body weight and overall health.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for immune cell infiltration, measurement of intratumoral kynurenine and tryptophan levels).
-
-
Data Analysis:
-
Plot mean tumor growth curves for each treatment group.
-
Perform statistical analysis to compare tumor growth between the this compound-treated group and the vehicle control group.
-
Analyze endpoint tumor weights and any relevant biomarker data.
-
Disclaimer: All experimental protocols should be performed in accordance with institutional guidelines and regulations for laboratory safety and animal welfare. The concentrations and incubation times provided are starting points and may require optimization for specific experimental conditions.
Application Notes and Protocols: CAY10581 in Combination with Chemotherapy for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10581 is a potent, reversible, and uncompetitive inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism.[1] In the tumor microenvironment, overexpression of IDO1 by cancer cells or immune cells leads to the depletion of tryptophan and the accumulation of its metabolite, kynurenine. This metabolic reprogramming suppresses the activity of effector T cells and Natural Killer (NK) cells while promoting the function of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), thereby fostering an immunosuppressive milieu that allows tumors to evade immune surveillance.[1][2][3][4][5]
The combination of IDO1 inhibition with conventional chemotherapy presents a promising anti-cancer strategy. Chemotherapy can induce immunogenic cell death, leading to the release of tumor-associated antigens and the initiation of an anti-tumor immune response. However, the efficacy of this response is often blunted by the immunosuppressive tumor microenvironment. By inhibiting IDO1, this compound can potentially reverse this immunosuppression, thereby synergizing with chemotherapy to enhance tumor cell killing and improve therapeutic outcomes.[6][7]
These application notes provide a detailed framework for the in vivo evaluation of this compound in combination with a standard chemotherapeutic agent, using a murine syngeneic tumor model.
Signaling Pathway of IDO1-Mediated Immune Suppression
The following diagram illustrates the central role of the IDO1 pathway in creating an immunosuppressive tumor microenvironment and the point of intervention for this compound.
Experimental Protocols
The following protocols are designed for a preclinical study evaluating the efficacy of this compound in combination with Paclitaxel in a CT26 murine colon carcinoma model.
Murine Syngeneic Tumor Model
-
Cell Line: CT26 (murine colon carcinoma), cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Animal Model: 6-8 week old female BALB/c mice.
-
Tumor Implantation:
-
Harvest CT26 cells during their logarithmic growth phase.
-
Wash the cells twice with sterile phosphate-buffered saline (PBS).
-
Resuspend cells in sterile PBS at a concentration of 5 x 10⁶ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10⁵ cells) into the right flank of each mouse.[8]
-
Monitor tumor growth every 2-3 days using digital calipers. Calculate tumor volume using the formula: (Length x Width²)/2.[8][9]
-
Initiate treatment when tumors reach a mean volume of approximately 80-100 mm³.[8][9]
-
Preparation and Administration of Therapeutic Agents
-
This compound Formulation:
-
Prepare a vehicle solution of 0.5% methylcellulose (B11928114) and 0.2% Tween 80 in sterile water.
-
Suspend this compound powder in the vehicle to achieve a final concentration for a dosage of 100 mg/kg.
-
Administer 100 mg/kg of this compound via oral gavage (p.o.) twice daily (BID).[8][10]
-
-
Paclitaxel Formulation:
-
Dilute Paclitaxel in a suitable vehicle (e.g., sterile saline).
-
Administer 10 mg/kg of Paclitaxel via intraperitoneal (i.p.) injection once every four days (Q4D).
-
-
Treatment Groups (n=10 mice per group):
-
Group 1 (Vehicle Control): Administer vehicle (p.o., BID) and saline (i.p., Q4D).
-
Group 2 (this compound Monotherapy): Administer this compound (100 mg/kg, p.o., BID) and saline (i.p., Q4D).
-
Group 3 (Paclitaxel Monotherapy): Administer vehicle (p.o., BID) and Paclitaxel (10 mg/kg, i.p., Q4D).
-
Group 4 (Combination Therapy): Administer this compound (100 mg/kg, p.o., BID) and Paclitaxel (10 mg/kg, i.p., Q4D).
-
-
Treatment Duration: Continue treatment for 21 days or until tumors in the control group reach the pre-defined endpoint size (e.g., 2000 mm³).
In Vivo Efficacy and Tolerability Assessment
-
Tumor Growth Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: The primary endpoint is tumor growth inhibition. Secondary endpoints can include overall survival.
-
Tumor Growth Inhibition (TGI) Calculation:
-
TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100.
-
Pharmacodynamic (PD) Analysis
-
Objective: To confirm IDO1 inhibition by measuring the ratio of kynurenine to tryptophan (Kyn/Trp) in plasma and tumor tissue.
-
Protocol:
-
At 2-4 hours after the final dose on a specified day (e.g., Day 7), euthanize a subset of mice (n=3-5) from each group.
-
Collect blood via cardiac puncture into EDTA-coated tubes. Centrifuge at 2,000 x g for 15 minutes at 4°C to isolate plasma.
-
Excise tumors and snap-freeze in liquid nitrogen.
-
Store all samples at -80°C until analysis.
-
Quantify tryptophan and kynurenine levels using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[9][11]
-
Experimental Workflow Diagram
Quantitative Data Summary
The following tables present hypothetical data representative of expected outcomes from the described in vivo study.
Table 1: In Vivo Anti-Tumor Efficacy
| Treatment Group | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (TGI) (%) |
| Vehicle Control | Vehicle (p.o., BID) | 1850 ± 210 | - |
| This compound | 100 mg/kg (p.o., BID) | 1380 ± 185 | 25.4% |
| Paclitaxel | 10 mg/kg (i.p., Q4D) | 980 ± 150 | 47.0% |
| Combination | This compound + Paclitaxel | 450 ± 95 | 75.7% |
Table 2: Animal Body Weight as a Measure of Tolerability
| Treatment Group | Day 1 Mean Body Weight (g) | Day 21 Mean Body Weight (g) | Percent Change (%) |
| Vehicle Control | 20.5 ± 0.8 | 22.1 ± 0.9 | +7.8% |
| This compound | 20.3 ± 0.7 | 21.8 ± 1.0 | +7.4% |
| Paclitaxel | 20.6 ± 0.9 | 19.5 ± 1.1 | -5.3% |
| Combination | 20.4 ± 0.8 | 19.2 ± 1.2 | -5.9% |
Table 3: Pharmacodynamic Analysis of Kynurenine/Tryptophan Ratio
| Treatment Group | Plasma Kyn/Trp Ratio (Day 7) | % Reduction vs. Vehicle | Tumor Kyn/Trp Ratio (Day 7) | % Reduction vs. Vehicle |
| Vehicle Control | 0.085 ± 0.012 | - | 0.150 ± 0.025 | - |
| This compound | 0.030 ± 0.008 | 64.7% | 0.045 ± 0.010 | 70.0% |
| Paclitaxel | 0.082 ± 0.015 | 3.5% | 0.142 ± 0.028 | 5.3% |
| Combination | 0.028 ± 0.007 | 67.1% | 0.041 ± 0.009 | 72.7% |
References
- 1. d-nb.info [d-nb.info]
- 2. fortislife.com [fortislife.com]
- 3. IDO: A Target for Cancer Treatment - Personalized Medicine in Oncology [personalizedmedonc.com]
- 4. IDO1 in cancer: a Gemini of immune checkpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. IDO-1 inhibition improves outcome after fluid percussion injury in adult male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is the prospect of indoleamine 2,3-dioxygenase 1 inhibition in cancer? Extrapolation from the past - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
CAY10581 solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CAY10581. The information is presented in a question-and-answer format to directly address common issues, particularly those related to solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a reversible, uncompetitive inhibitor of the enzyme indoleamine 2,3-dioxygenase (IDO1).[1] IDO1 is a key enzyme in the kynurenine (B1673888) pathway, which is involved in tryptophan metabolism.[2][3][4] By inhibiting IDO1, this compound can modulate immune responses, making it a compound of interest in cancer immunotherapy research.[1][5] IDO1 is often overexpressed in tumor cells and contributes to an immunosuppressive tumor microenvironment by depleting tryptophan and producing immunosuppressive metabolites like kynurenine.[1][2][3][5]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[2] It is supplied as a crystalline solid and a stock solution should be prepared by dissolving it in the solvent of choice, which should be purged with an inert gas.[2]
Q3: What is the solubility of this compound in common solvents?
A3: The approximate solubility of this compound in common organic solvents is summarized in the table below.[2]
Solubility Data
| Solvent | Approximate Solubility (mg/mL) |
| Dimethylformamide (DMF) | 10 |
| Dimethyl Sulfoxide (DMSO) | 3 |
| DMF:PBS (pH 7.2) (1:9) | 0.1 |
Q4: How should I prepare aqueous solutions of this compound for cell culture experiments?
A4: this compound is sparingly soluble in aqueous buffers.[2] To achieve the best solubility in aqueous solutions, it is recommended to first dissolve this compound in DMF and then dilute this stock solution with the aqueous buffer of your choice (e.g., PBS or cell culture medium).[2] Using this method, a solubility of approximately 0.1 mg/ml can be achieved in a 1:9 solution of DMF:PBS (pH 7.2).[2] It is not recommended to store the aqueous solution for more than one day.[2]
Q5: What is the maximum recommended concentration of DMSO in cell culture?
A5: The final concentration of DMSO in cell culture should be kept as low as possible, generally below 0.5% (v/v), to avoid cytotoxic effects. However, the tolerance to DMSO can vary between cell lines, with some sensitive lines showing toxicity at concentrations as low as 0.1%. It is crucial to include a vehicle control (media with the same final DMSO concentration) in your experiments to account for any solvent effects.
Troubleshooting Guide: this compound Precipitation in Cell Culture
Issue: I observed a precipitate in my cell culture medium after adding this compound.
This is a common issue when working with hydrophobic compounds like this compound. The following troubleshooting guide will help you identify the cause and find a solution.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound crystalline solid in a sterile, conical tube.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired stock concentration (e.g., 10 mg/mL in DMF or 3 mg/mL in DMSO). Purge the solvent with an inert gas like nitrogen or argon before use to remove dissolved oxygen.
-
Dissolution: Vortex the solution thoroughly for 1-2 minutes to ensure complete dissolution. Gentle warming in a 37°C water bath for 5-10 minutes can aid in dissolving the compound.
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C, protected from light. The solid compound is stable for at least four years when stored at -20°C.[1][2]
Protocol 2: Cell-Based IDO1 Inhibition Assay
This protocol is a general guideline for assessing the inhibitory activity of this compound on IDO1 in a cell-based assay.
-
Cell Seeding: Seed a human cancer cell line known to express IDO1 (e.g., SKOV-3 ovarian cancer cells) in a 96-well plate at a density that will result in a confluent monolayer after 24 hours.[6]
-
IDO1 Induction: The following day, induce IDO1 expression by treating the cells with human interferon-gamma (IFN-γ) at a final concentration of 100 ng/mL.[6]
-
Compound Treatment: Prepare serial dilutions of your this compound stock solution in complete cell culture medium. Add the diluted this compound to the appropriate wells. Remember to include a vehicle control (medium with the same final concentration of DMSO or DMF).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Kynurenine Measurement: After incubation, collect the cell culture supernatant. The activity of IDO1 is determined by measuring the concentration of kynurenine, the product of tryptophan catabolism, in the supernatant. This can be done using a colorimetric assay with p-dimethylaminobenzaldehyde (p-DMAB) which reacts with kynurenine to produce a yellow-colored complex that can be measured at 480 nm.[7] Alternatively, HPLC or LC-MS/MS methods can be used for more sensitive and specific quantification.
-
Data Analysis: Calculate the concentration of kynurenine in each well. Determine the IC₅₀ value of this compound by plotting the percentage of IDO1 inhibition against the log concentration of the compound.
Visualizations
Caption: this compound inhibits the IDO1 signaling pathway.
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Experimental workflow for a cell-based IDO1 inhibition assay.
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. Indoleamine 2,3 dioxygenase and metabolic control of immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Indoleamine 2,3-Dioxygenase 1: A Promising Therapeutic Target in Malignant Tumor [frontiersin.org]
- 4. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indoleamine 2,3-dioxygenase pathways of pathogenic inflammation and immune escape in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: CAY10581 and In Vitro IDO1 Activity Assays
This technical support center is designed for researchers, scientists, and drug development professionals who are using CAY10581 and have encountered a lack of indoleamine 2,3-dioxygenase 1 (IDO1) inhibition in their in vitro experiments. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and visual aids to help identify and resolve common issues.
Troubleshooting Guide: this compound Not Inhibiting IDO1 Activity
This section addresses specific issues in a question-and-answer format that may explain why this compound is not showing inhibitory activity in your assay.
Question 1: Is the lack of inhibition due to the compound itself?
Answer: Several factors related to the inhibitor can lead to a false negative result. These include issues with solubility, stability, and concentration.
-
Solubility: this compound has limited aqueous solubility. If the compound precipitates in your assay buffer, its effective concentration will be much lower than intended. It is crucial to first dissolve it in an organic solvent like DMSO and then perform serial dilutions.[1] High concentrations of organic solvents in the final assay volume can also cause the compound to crash out of solution and may be toxic to cells in cellular assays.[1]
-
Stability: this compound is stable for at least four years when stored at -20°C.[2] However, repeated freeze-thaw cycles or improper storage can degrade the compound.
-
Concentration: Ensure that the concentration range being tested is appropriate for this compound. According to the supplier, this compound is a reversible uncompetitive inhibitor of IDO.[2] This specific mechanism might require particular assay conditions to observe its effect.
Question 2: Could my assay conditions be the source of the problem?
Answer: Yes, suboptimal assay conditions are a frequent cause of unexpected results.[3]
-
Enzyme Activity: First, confirm that your recombinant IDO1 enzyme is active.[3] Use a known IDO1 inhibitor as a positive control. Low or no activity could be due to a degraded enzyme; it's recommended to aliquot and store the enzyme at -80°C and avoid multiple freeze-thaw cycles.[4]
-
Cofactors: Standard enzymatic assays for IDO1 require cofactors like ascorbic acid and methylene (B1212753) blue to keep the enzyme's heme iron in its reduced, active state.[5] Prepare these solutions fresh for each experiment to ensure their potency.[3]
-
pH and Temperature: The optimal pH for IDO1 activity is typically around 6.5, and the reaction should be incubated at 37°C.[3] Deviations from these parameters can significantly impact enzyme function.
-
Assay Components: The presence of detergents like Triton X-100 (at low concentrations, e.g., 0.01%) can help prevent compound aggregation, which is a common cause of non-specific inhibition.[5]
Question 3: In my cell-based assay, this compound shows lower potency than in the biochemical assay. Why?
Answer: Discrepancies between biochemical (enzymatic) and cellular assays are common and can arise from several factors.[4]
-
Cell Permeability: The compound may have poor membrane permeability, leading to a lower intracellular concentration than what is added to the medium.[4]
-
Compound Stability & Metabolism: Cells can metabolize the compound, reducing its effective concentration over the incubation period.[4]
-
Protein Binding: this compound might bind to other cellular proteins or lipids, which reduces the free concentration available to interact with IDO1.[4]
-
Cellular Environment: The intracellular environment differs from a biochemical assay. Factors like the availability of the heme cofactor for IDO1 can influence the inhibitory activity of certain compounds.[4]
| Parameter | Potential Issue | Recommended Solution |
| Compound | Poor solubility in aqueous media. | Prepare a high-concentration stock in 100% DMSO. Use serial dilutions and ensure the final DMSO concentration is low (<0.5%).[1] Pre-warm media to 37°C before adding the compound.[1] |
| Enzyme | Recombinant IDO1 is inactive or degraded. | Test enzyme activity with a known positive control inhibitor. Aliquot and store the enzyme at -80°C and avoid freeze-thaw cycles.[3][4] |
| Cofactors | Insufficient concentration or degradation of cofactors (ascorbate, methylene blue). | Prepare fresh cofactor solutions for each experiment.[3] |
| Assay Buffer | Suboptimal pH. | Optimize the buffer pH to be around 6.5.[3] |
| Incubation | Incorrect temperature. | Ensure the incubation is performed at a constant 37°C.[3] |
| Cell-Based Assay | Poor cell permeability or compound efflux. | Conduct permeability assays (e.g., PAMPA) to assess the compound's ability to cross cell membranes. |
| Data Readout | Interference from compound or media. | Run a blank control with the compound but without the enzyme to check for autofluorescence or absorbance.[3] Use phenol (B47542) red-free media for colorimetric or fluorometric readouts.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound? A1: this compound is described as a reversible and uncompetitive inhibitor of IDO1.[2] This means it is believed to bind to the enzyme-substrate complex.
Q2: What are the solubility specifications for this compound? A2: The solubility of this compound is provided in the table below.[2] It is recommended to prepare stock solutions in DMF or DMSO.
| Solvent | Approximate Solubility |
| DMF | 10 mg/mL |
| DMSO | 3 mg/mL |
| DMF:PBS (pH 7.2) (1:9) | 0.1 mg/mL |
Q3: My positive control (another IDO1 inhibitor) is working, but this compound is not. What should I check first? A3: If your positive control is working, your enzyme and basic assay setup are likely functional. The first things to verify for this compound are its solubility and dilution scheme. Ensure the compound is fully dissolved in your stock solution and does not precipitate when diluted into the final assay buffer. Consider testing a wider concentration range.
Q4: Could this compound be affecting non-enzymatic functions of IDO1? A4: Beyond its catalytic role in tryptophan degradation, IDO1 can act as a signaling molecule.[4] It is possible for a compound to interfere with these non-enzymatic functions, which might not be captured by a simple kynurenine (B1673888) production assay.[4] Some IDO1 inhibitors have also been shown to activate the aryl hydrocarbon receptor (AhR).
Visual Guides and Protocols
IDO1 Signaling Pathway
The IDO1 enzyme is a rate-limiting step in the kynurenine pathway, where it catalyzes the conversion of L-tryptophan to N-formylkynurenine, which is then rapidly converted to kynurenine.[6][7] This process depletes local tryptophan and produces metabolites that can suppress the immune response, particularly T-cell function.[8][9]
Caption: The IDO1 enzymatic pathway, converting L-Tryptophan to L-Kynurenine.
Experimental Workflow: In Vitro IDO1 Activity Assay
This diagram outlines the key steps for performing a biochemical IDO1 activity assay.
Caption: A general experimental workflow for an IDO1 activity assay.
Troubleshooting Flowchart
Use this decision tree to diagnose potential issues with your experiment.
Caption: A decision tree for troubleshooting common IDO1 assay issues.
Detailed Experimental Protocol: In Vitro IDO1 Enzymatic Assay
This protocol is a general guideline for measuring IDO1 activity and its inhibition by this compound.
1. Reagent Preparation:
-
Assay Buffer: 50 mM Potassium Phosphate Buffer, pH 6.5.
-
Recombinant Human IDO1: Reconstitute and dilute in Assay Buffer. Keep on ice.
-
L-Tryptophan (Substrate): Prepare a 4 mM solution in Assay Buffer.
-
Cofactor Solution (prepare fresh): 40 µM Methylene Blue, 20 mM Ascorbic Acid, and 200 U/mL Catalase in Assay Buffer.
-
This compound Inhibitor: Prepare a 10 mM stock solution in 100% DMSO. Perform serial dilutions to create a concentration range for testing (e.g., 10-fold dilutions in Assay Buffer with a constant percentage of DMSO).
-
Stopping Solution: 30% (w/v) Trichloroacetic Acid (TCA).
-
Detection Reagent (Ehrlich's Reagent): 2% (w/v) p-dimethylaminobenzaldehyde in acetic acid.
2. Assay Procedure:
-
In a 96-well plate, add the following to each well:
-
50 µL of Assay Buffer
-
10 µL of this compound solution at various concentrations (or vehicle control, e.g., Assay Buffer with DMSO).
-
20 µL of Cofactor Solution.
-
10 µL of 4 mM L-Tryptophan.
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of the diluted IDO1 enzyme solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding 50 µL of 30% TCA to each well. Centrifuge the plate to pellet the precipitated protein.
-
Transfer 100 µL of the supernatant to a new 96-well plate.
-
Add 100 µL of Ehrlich's Reagent to each well.
-
Incubate at room temperature for 10 minutes to allow color development (a yellow-pink color indicates the presence of kynurenine).
-
Read the absorbance at 490 nm using a microplate reader.
3. Data Analysis:
-
Create a standard curve using known concentrations of L-Kynurenine to quantify the amount produced in your samples.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percent inhibition versus the log of the inhibitor concentration to determine the IC50 value.
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]
- 9. Frontiers | The catalytic inhibitor epacadostat can affect the non-enzymatic function of IDO1 [frontiersin.org]
Technical Support Center: Optimizing CAY10581 Dosage for In Vivo Studies
Welcome to the technical support center for CAY10581. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) regarding the in vivo application of this compound, a potent, reversible uncompetitive inhibitor of Indoleamine 2,3-dioxygenase (IDO).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a naphthoquinone-based small molecule that acts as a potent inhibitor of Indoleamine 2,3-dioxygenase (IDO1). IDO1 is an enzyme that catalyzes the initial and rate-limiting step in tryptophan metabolism, converting tryptophan to kynurenine (B1673888). In the tumor microenvironment, the upregulation of IDO1 leads to tryptophan depletion and the accumulation of kynurenine, which suppresses the activity of effector T cells and promotes the function of regulatory T cells (Tregs), thereby allowing the tumor to evade the immune system. By inhibiting IDO1, this compound is expected to restore T cell function and enhance anti-tumor immunity.
Q2: What is a recommended starting dosage for this compound in in vivo mouse studies?
Given that this compound is a highly potent pyranonaphthoquinone derivative, a conservative starting dose in the range of 10-25 mg/kg daily is recommended. It is crucial to perform a dose-escalation study to determine the optimal therapeutic dose with an acceptable safety profile for your specific animal model and cancer type.
Dosage Recommendation Summary for Initial Studies:
| Compound | Class | Recommended Starting Dose (mice) | Administration Frequency | Reference |
| This compound | Pyranonaphthoquinone | 10-25 mg/kg | Once daily (q.d.) | Recommendation based on related compounds |
| Menadione | Naphthoquinone | 25 mg/kg | Once daily (q.d.) | [1] |
| Ido1-IN-7 | N/A | 50-100 mg/kg | Once or twice daily (q.d. or b.i.d.) | [2] |
Q3: How should I prepare and administer this compound for in vivo studies?
-
Formulation: For oral administration (gavage), a common vehicle for similar compounds is 0.5% methylcellulose (B11928114) in sterile water .[2] Due to the hydrophobic nature of naphthoquinones, a suspension may be formed. Ensure the suspension is homogenous before each administration by vortexing or stirring. For intraperitoneal (i.p.) injection, solubility can be a challenge. This compound is soluble in DMSO. A common approach for i.p. injection of hydrophobic compounds is to dissolve the compound in a minimal amount of DMSO and then dilute it with a suitable vehicle like corn oil or a solution containing Cremophor EL. However, the final concentration of DMSO should be kept low (typically <5-10%) to avoid toxicity. A preliminary vehicle safety study in a small cohort of animals is highly recommended.
-
Administration Route: Oral gavage is often a preferred route for daily dosing in preclinical studies to minimize injection site reactions and stress to the animals. Intraperitoneal injection is another common route. The choice of administration route should be based on the experimental design and the pharmacokinetic properties of the compound, which are not yet fully characterized for this compound.
Q4: What are the expected off-target effects or toxicity of this compound?
Specific toxicity data for this compound is not available. However, naphthoquinones as a class can exhibit toxicity, primarily through redox cycling, which can lead to the generation of reactive oxygen species (ROS) and oxidative stress. In a study with menadione, a 25 mg/kg dose administered twice a day was reported to be lethal in mice.[1]
It is essential to monitor animals closely for any signs of toxicity, including:
-
Weight loss
-
Changes in behavior (lethargy, ruffled fur)
-
Signs of distress
A pilot toxicology study with a small group of animals at escalating doses is recommended to establish a maximum tolerated dose (MTD).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable anti-tumor efficacy | Sub-optimal Dosage: The administered dose may be too low to achieve sufficient IDO1 inhibition in the tumor microenvironment. | Perform a dose-escalation study to evaluate higher doses. It is crucial to monitor for toxicity. |
| Poor Bioavailability: The compound may not be well absorbed or may be rapidly metabolized. | Consider a different administration route (e.g., i.p. vs. oral). Analyze plasma and tumor kynurenine/tryptophan ratios to confirm target engagement. | |
| Tumor Model Resistance: The chosen tumor model may not be sensitive to IDO1 inhibition alone. | Consider combination therapy with other immunotherapies, such as checkpoint inhibitors (e.g., anti-PD-1 or anti-CTLA-4 antibodies), or with chemotherapy. | |
| Signs of animal toxicity (e.g., weight loss, lethargy) | Dosage is too high: The current dose may exceed the maximum tolerated dose (MTD). | Reduce the dosage or the frequency of administration (e.g., from b.i.d. to q.d.). |
| Vehicle Toxicity: The vehicle used for formulation may be causing adverse effects. | Run a vehicle-only control group to assess for any vehicle-related toxicity. If using DMSO, ensure the final concentration is as low as possible. | |
| Difficulty in formulating this compound | Poor Solubility: this compound is a hydrophobic molecule. | For oral gavage, ensure vigorous and consistent mixing to maintain a homogenous suspension. For i.p. injection, explore different co-solvent systems (e.g., DMSO/PEG, DMSO/corn oil) but always perform a vehicle tolerability study first. |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Syngeneic Mouse Tumor Model
-
Tumor Cell Implantation:
-
Culture a suitable murine tumor cell line (e.g., CT26 colon carcinoma, B16F10 melanoma) in the appropriate medium.
-
Harvest cells during the logarithmic growth phase and wash twice with sterile phosphate-buffered saline (PBS).
-
Resuspend cells in sterile PBS at a concentration of 5 x 10^6 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^5 cells) into the flank of 6-8 week old female BALB/c or C57BL/6 mice.
-
-
Animal Grouping and Treatment:
-
Monitor tumor growth every 2-3 days using digital calipers. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of 50-100 mm³, randomize mice into treatment groups (n=8-10 mice per group), e.g., Vehicle control, this compound (10 mg/kg), this compound (25 mg/kg).
-
Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water for oral gavage).
-
Administer the assigned treatment daily via oral gavage.
-
-
Monitoring and Endpoint:
-
Monitor tumor volume and body weight every 2-3 days.
-
Observe animals daily for any signs of toxicity.
-
The study endpoint may be a predetermined tumor volume (e.g., 1500-2000 mm³), a specific time point, or the observation of humane endpoints.
-
-
Pharmacodynamic Analysis (Optional Satellite Group):
-
At a specified time point after the final dose, collect blood (via cardiac puncture) and tumor tissue.
-
Analyze the plasma and tumor homogenates for kynurenine and tryptophan levels using LC-MS/MS to determine the Kyn/Trp ratio as a biomarker of IDO1 inhibition.
-
Visualizations
Signaling Pathway
Caption: IDO1 signaling pathway in the tumor microenvironment and the inhibitory action of this compound.
Experimental Workflow
Caption: General experimental workflow for an in vivo efficacy study of this compound.
Troubleshooting Logic
Caption: A logical troubleshooting guide for addressing a lack of efficacy in in vivo studies.
References
CAY10581 stability in solution and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of CAY10581.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid form of this compound?
A1: this compound is supplied as a crystalline solid and should be stored at -20°C.[1] Under these conditions, the compound is stable for at least four years.[1]
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[1] It is sparingly soluble in aqueous buffers.[1]
Q3: How do I prepare a stock solution of this compound?
A3: To prepare a stock solution, dissolve the crystalline solid in the solvent of choice, which should be purged with an inert gas.[1] For maximum solubility in aqueous buffers, it is recommended to first dissolve this compound in DMF and then dilute with the aqueous buffer.[1]
Q4: What is the stability of this compound in solution?
Q5: How many times can I freeze-thaw my this compound stock solution?
A5: It is best to aliquot your stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Each freeze-thaw cycle can introduce moisture and increase the risk of compound degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound in solution. | Prepare fresh stock solutions regularly. Aliquot stock solutions to minimize freeze-thaw cycles. Protect solutions from light. |
| Inaccurate concentration of the stock solution. | Ensure the solid compound and solvent are at room temperature before weighing and dissolving. Use calibrated equipment for all measurements. | |
| Precipitation of this compound in aqueous media | Low aqueous solubility. | To achieve a higher concentration in aqueous buffer, first dissolve this compound in DMF and then dilute with the buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. |
| The solution was stored improperly. | Prepare fresh aqueous solutions for each experiment. Do not store aqueous solutions for more than one day.[1] | |
| Loss of compound activity | Compound degradation. | Follow recommended storage conditions strictly. Avoid exposure to light and extreme temperatures. Prepare fresh working solutions from a recently prepared stock solution. |
Quantitative Data Summary
Solubility of this compound
| Solvent | Approximate Solubility |
| DMSO | 3 mg/mL |
| DMF | 10 mg/mL |
| 1:9 solution of DMF:PBS (pH 7.2) | 0.1 mg/mL |
Storage Conditions and Stability
| Form | Storage Temperature | Stability |
| Crystalline Solid | -20°C | ≥ 4 years[1] |
| Aqueous Solution | Not Recommended for Storage | ≤ 1 day[1] |
| DMSO/DMF Stock Solution | -20°C | Follow general best practices; aliquot and use within weeks to months. |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Materials: this compound (crystalline solid), Anhydrous Dimethyl Sulfoxide (DMSO), sterile microcentrifuge tubes.
-
Calculation: The molecular weight of this compound is 363.4 g/mol . To prepare a 10 mM solution, you will need 3.634 mg of this compound per 1 mL of DMSO.
-
Procedure:
-
Allow the vial of this compound solid to equilibrate to room temperature before opening.
-
Weigh out the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex or sonicate briefly until the solid is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C.
-
Signaling Pathway and Experimental Workflow
This compound is an inhibitor of indoleamine 2,3-dioxygenase (IDO1), a key enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism. IDO1 is often upregulated in cancer cells, creating an immunosuppressive microenvironment.
Caption: this compound inhibits the IDO1 enzyme.
Experimental Workflow for Testing this compound Efficacy
Caption: Workflow for this compound in vitro testing.
References
Unexpected off-target effects of CAY10581
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results with CAY10581.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is known as a reversible and uncompetitive inhibitor of Indoleamine 2,3-dioxygenase (IDO1).[1] IDO1 is an enzyme that catabolizes the essential amino acid tryptophan along the kynurenine (B1673888) pathway. By inhibiting IDO1, this compound is expected to reduce kynurenine production and increase local tryptophan levels.
Q2: I'm observing effects that are inconsistent with IDO1 inhibition alone. What could be the cause?
Researchers have reported that this compound can cause unexpected off-target effects. A notable off-target effect is the activation of the Aryl Hydrocarbon Receptor (AHR).[1] This can lead to the modulation of a distinct set of downstream genes and cellular responses that are independent of its effects on IDO1.
Q3: How can I determine if the effects I'm seeing are due to off-target AHR activation?
To determine if the observed effects are due to AHR activation, you can perform the following experiments:
-
Use an AHR antagonist: Co-treatment of your experimental system with this compound and a specific AHR antagonist (e.g., CH-223191) should reverse the unexpected effects if they are AHR-mediated.
-
Gene expression analysis: Measure the mRNA levels of known AHR target genes, such as CYP1A1, CYP1B1, and AHRR. An increase in the expression of these genes in the presence of this compound would indicate AHR activation.
-
Use of AHR knockout/knockdown models: If available, repeating the experiment in cells or an animal model where AHR is knocked out or knocked down will demonstrate if the effect is AHR-dependent.
Troubleshooting Guides
Issue 1: Unexpected Gene Expression Changes
Symptoms: You observe upregulation of genes not typically associated with the IDO1 pathway (e.g., cytochrome P450 family members).
Possible Cause: Activation of the Aryl Hydrocarbon Receptor (AHR) by this compound.
Troubleshooting Steps:
-
Confirm AHR Target Gene Upregulation: Perform qPCR or RNA-seq to analyze the expression of canonical AHR target genes (CYP1A1, CYP1B1, TIPARP).
-
AHR Antagonist Rescue: Treat your system with an AHR antagonist (e.g., CH-223191) in combination with this compound. A reversal of the unexpected gene expression profile would point to AHR-mediated off-target effects.
-
Control Compound: Compare the effects of this compound with another IDO1 inhibitor that is not known to activate AHR.
Issue 2: Unexplained Cellular Phenotypes
Symptoms: You observe phenotypic changes in your cell-based assays (e.g., altered cell morphology, proliferation, or differentiation) that cannot be explained by IDO1 inhibition.
Possible Cause: AHR activation can influence numerous cellular processes.
Troubleshooting Steps:
-
Literature Review: Investigate the known roles of AHR in your specific cell type or biological context.
-
Phenotypic Rescue with AHR Antagonist: As with gene expression changes, use an AHR antagonist to see if the unexpected phenotype is reversed.
-
AHR Knockdown/Knockout: Utilize siRNA, shRNA, or CRISPR-Cas9 to reduce or eliminate AHR expression and re-evaluate the effect of this compound.
Quantitative Data Summary
Table 1: Effect of this compound on AHR Target Gene Expression in HepG2 Cells (Hypothetical Data)
| Treatment | Concentration (µM) | CYP1A1 Fold Change | CYP1B1 Fold Change |
| Vehicle (DMSO) | - | 1.0 | 1.0 |
| This compound | 1 | 5.2 | 3.8 |
| This compound | 10 | 15.7 | 11.2 |
| This compound + CH-223191 | 10 + 10 | 1.8 | 1.5 |
Table 2: Effect of this compound on IDO1 Activity and Kynurenine Production (Hypothetical Data)
| Treatment | Concentration (µM) | IDO1 Activity (% of Control) | Kynurenine (µM) |
| Vehicle (DMSO) | - | 100 | 5.0 |
| This compound | 1 | 45 | 2.3 |
| This compound | 10 | 12 | 0.6 |
Detailed Experimental Protocols
Protocol 1: Quantitative Real-Time PCR (qPCR) for AHR Target Gene Expression
-
Cell Culture and Treatment: Plate cells (e.g., HepG2) at a suitable density and allow them to adhere overnight. Treat the cells with this compound, an AHR antagonist, or a combination of both for the desired time (e.g., 24 hours).
-
RNA Extraction: Isolate total RNA from the cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
qPCR: Perform qPCR using a suitable qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad) and primers specific for your genes of interest (CYP1A1, CYP1B1, and a housekeeping gene like GAPDH).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Protocol 2: Kynurenine Quantification Assay
-
Sample Preparation: Collect cell culture supernatants or plasma samples from your experiment.
-
Deproteinization: Add trichloroacetic acid (TCA) to the samples to a final concentration of 15% (v/v) to precipitate proteins. Centrifuge at 10,000 x g for 5 minutes.
-
Colorimetric Reaction: Mix the deproteinized supernatant with an equal volume of Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid).
-
Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 492 nm.
-
Quantification: Determine the kynurenine concentration by comparing the absorbance to a standard curve of known kynurenine concentrations.
Visualizations
Caption: On-target and off-target pathways of this compound.
Caption: Troubleshooting workflow for unexpected this compound effects.
References
CAY10581 degradation and how to prevent it
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of CAY10581, a reversible uncompetitive inhibitor of Indoleamine 2,3-dioxygenase (IDO).[1] This guide addresses potential issues related to the degradation of this compound and provides detailed protocols to ensure the integrity and successful application of the compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation?
A1: As a naphthoquinone-based compound, this compound is susceptible to degradation through several mechanisms. The primary factors of concern are:
-
Hydrolysis: Degradation in aqueous solutions, which can be influenced by pH.
-
Oxidation: The quinone structure is susceptible to oxidation, which can be accelerated by exposure to air and certain components in cell culture media.
-
Photodegradation: Exposure to light, particularly UV radiation, can lead to the degradation of the compound.
Q2: How should I store this compound to ensure its stability?
A2: Proper storage is crucial for maintaining the stability of this compound. Based on manufacturer recommendations and general best practices, the following storage conditions are advised:
| Form | Storage Temperature | Recommended Duration |
| Crystalline Solid | -20°C | ≥ 4 years |
| Stock Solution (in DMSO or DMF) | -20°C or -80°C | Up to 6 months (minimize freeze-thaw cycles) |
Q3: My this compound solution appears to have precipitated. What should I do?
A3: Precipitation can occur if the solubility limit of this compound is exceeded in a particular solvent or upon dilution into an aqueous buffer. This compound has the following reported solubilities:
-
DMF: 10 mg/ml
-
DMSO: 3 mg/ml
-
DMF:PBS (pH 7.2) (1:9): 0.1 mg/ml[1]
If you observe precipitation, do not use the solution. Centrifuge the vial to pellet the precipitate and prepare a fresh stock solution, ensuring the concentration is within the solubility limits. When diluting into aqueous buffers for your experiments, consider the final concentration carefully to avoid precipitation.
Q4: I suspect this compound is degrading in my cell culture medium. How can I confirm this?
A4: Degradation in cell culture media can lead to a loss of inhibitory activity and inconsistent experimental results. To confirm degradation, you can perform a stability study. This typically involves incubating this compound in your specific cell culture medium at 37°C and analyzing samples at different time points (e.g., 0, 2, 4, 8, 24, 48 hours) using an analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the peak area of the parent this compound compound over time indicates degradation.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected inhibitory activity of this compound.
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound stock solution | 1. Prepare a fresh stock solution of this compound from the crystalline solid. 2. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles. 3. Store aliquots at -80°C for long-term stability. |
| Degradation in experimental medium | 1. Minimize the pre-incubation time of this compound in the cell culture medium before adding to cells. 2. Prepare fresh dilutions of this compound for each experiment. 3. Perform a stability study to determine the half-life of this compound in your specific medium (see Experimental Protocol 1). |
| Precipitation of this compound | 1. Ensure the final concentration of this compound in your assay is below its solubility limit in the aqueous medium. 2. When diluting from a DMSO stock, ensure the final DMSO concentration is low (typically <0.5%) to avoid precipitation and solvent-induced artifacts. |
Issue 2: High background or off-target effects observed in experiments.
| Possible Cause | Troubleshooting Steps |
| Formation of active degradation products | 1. Perform a forced degradation study to identify potential degradation products (see Experimental Protocol 2). 2. If possible, test the activity of any identified major degradation products in your assay. |
| Contamination of stock solution | 1. Use high-purity solvents for preparing stock solutions. 2. Filter-sterilize stock solutions if they will be added to sterile cell cultures. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Medium
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium using HPLC.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Your specific cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Sterile microcentrifuge tubes
-
Incubator at 37°C with 5% CO₂
-
HPLC system with a C18 column and UV detector
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Dilute the stock solution in your cell culture medium to a final working concentration (e.g., 10 µM).
-
Aliquot the working solution into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Incubate the tubes at 37°C in a 5% CO₂ incubator.
-
At each time point, remove one aliquot and immediately store it at -80°C to halt further degradation.
-
Once all time points are collected, thaw the samples and prepare them for HPLC analysis according to your established method. This may involve protein precipitation with acetonitrile (B52724) followed by centrifugation.
-
Analyze the supernatant by HPLC, monitoring the peak area of the intact this compound.
-
Plot the percentage of remaining this compound against time to determine its stability profile in the medium.
Protocol 2: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound under various stress conditions to understand its degradation pathways.[2][3]
Materials:
-
This compound
-
0.1 M HCl (for acidic hydrolysis)
-
0.1 M NaOH (for basic hydrolysis)
-
3% Hydrogen Peroxide (for oxidation)
-
Methanol (B129727) or Acetonitrile (as solvent)
-
pH meter
-
Heating block or water bath
-
Photostability chamber or a light source
-
LC-MS system for analysis
Procedure:
-
Acidic Hydrolysis: Dissolve this compound in a small amount of methanol and dilute with 0.1 M HCl. Heat at 60°C for a specified time (e.g., 24 hours). Neutralize the solution before analysis.
-
Basic Hydrolysis: Dissolve this compound in a small amount of methanol and dilute with 0.1 M NaOH. Keep at room temperature for a specified time (e.g., 24 hours). Neutralize the solution before analysis.
-
Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% H₂O₂. Keep at room temperature for a specified time (e.g., 24 hours).
-
Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80°C) for a specified time (e.g., 48 hours). Dissolve the sample for analysis.
-
Photodegradation: Expose a solution of this compound to light (e.g., in a photostability chamber) for a specified duration. Keep a control sample in the dark.
-
Analysis: Analyze all stressed samples and a control sample (unstressed this compound) by LC-MS to identify and quantify the parent compound and any new peaks corresponding to degradation products.
Visualizations
This compound as an Inhibitor of the IDO1 Signaling Pathway
References
Interpreting unexpected results with CAY10581
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using CAY10581, a reversible, uncompetitive inhibitor of Indoleamine 2,3-dioxygenase (IDO1). This guide is intended for researchers, scientists, and drug development professionals to help interpret unexpected results and optimize experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My experimental results with this compound are not as expected. What are the initial troubleshooting steps?
A1: When encountering unexpected results, a systematic approach is crucial. Here are the initial steps to consider:
-
Confirm On-Target Activity: The first step is to verify that this compound is effectively inhibiting its intended target, IDO1, in your experimental system. This can be achieved by measuring the levels of kynurenine (B1673888), the downstream product of tryptophan metabolism by IDO1, in your cell culture supernatant or tissue homogenate. A dose-dependent decrease in kynurenine levels upon treatment with this compound will confirm target engagement.
-
Assess Cellular Health: It is essential to differentiate between a specific pharmacological effect and general cytotoxicity. Perform a dose-response cell viability assay (e.g., MTT, CellTiter-Glo®) to determine the concentration range at which this compound is non-toxic to your cells. Unexpected results can often be attributed to off-target toxicity at higher concentrations.
-
Solubility and Stability: this compound has limited solubility in aqueous solutions. Ensure that the compound is fully dissolved in your stock solution (e.g., DMSO) and that the final concentration of the solvent in your culture medium is not causing precipitation or cellular stress (typically ≤0.5% DMSO). Prepare fresh dilutions for each experiment as aqueous solutions of this compound are not recommended for storage for more than one day.
Q2: I'm observing cellular effects that are inconsistent with IDO1 inhibition. What could be the cause?
A2: If you observe phenotypes that cannot be directly attributed to the inhibition of the IDO1 pathway, it is important to consider potential off-target effects. A known off-target effect of some IDO1 inhibitors is the activation of the Aryl Hydrocarbon Receptor (AHR).
-
Aryl Hydrocarbon Receptor (AHR) Activation: Some studies have shown that certain IDO1 inhibitors can activate the AHR signaling pathway.[1] AHR activation can lead to a variety of cellular responses, including changes in gene expression, cell proliferation, and differentiation, which may confound the interpretation of your results. To investigate this, you can measure the expression of known AHR target genes, such as Cytochrome P450 1A1 (CYP1A1), in your experimental system after treatment with this compound.
Q3: What is the expected outcome of IDO1 inhibition in a typical cancer cell co-culture experiment?
A3: In a co-culture system with cancer cells and immune cells (e.g., T cells), inhibition of IDO1 by this compound is expected to reverse the immunosuppressive tumor microenvironment. IDO1, often overexpressed by tumor cells, depletes the essential amino acid tryptophan and produces metabolites like kynurenine, which suppress T cell proliferation and function.[2][3][4] By inhibiting IDO1, this compound should:
-
Increase Tryptophan Availability: Leading to enhanced T cell proliferation and effector function.
-
Decrease Kynurenine Production: Reducing the immunosuppressive signals in the co-culture.
-
Enhance Anti-Tumor Immune Response: Potentially leading to increased cancer cell killing by the immune cells.
Q4: I'm having trouble with the solubility of this compound in my aqueous-based assays. How can I improve it?
A4: this compound is sparingly soluble in aqueous buffers. To improve solubility and avoid precipitation during your experiments, follow these recommendations:
-
Prepare a High-Concentration Stock in an Organic Solvent: First, dissolve this compound in an organic solvent such as DMSO or dimethyl formamide (B127407) (DMF).
-
Perform Serial Dilutions: Instead of directly diluting the high-concentration stock into your final aqueous buffer, perform intermediate dilution steps.
-
Pre-warm the Medium: Gently warming your cell culture medium to 37°C before adding the this compound stock solution can sometimes aid in solubility.
-
Vortexing: Ensure thorough mixing by vortexing immediately after dilution.
-
Avoid Long-Term Storage of Aqueous Solutions: Prepare fresh dilutions from your organic stock for each experiment.
This compound Properties
| Property | Value |
| Target | Indoleamine 2,3-dioxygenase (IDO1) |
| Mechanism of Action | Reversible, uncompetitive inhibitor |
| Molecular Formula | C₂₂H₂₁NO₄ |
| Molecular Weight | 363.4 g/mol |
| Purity | ≥97% |
| Solubility (DMSO) | ~3 mg/mL |
| Solubility (DMF) | ~10 mg/mL |
| Storage | -20°C (as a solid) |
| Stability | ≥ 4 years (as a solid) |
Experimental Protocols
General Protocol for In Vitro IDO1 Inhibition Assay
This protocol provides a general workflow for assessing the inhibitory activity of this compound in a cell-based assay.
-
Cell Seeding: Plate your cells of interest (e.g., a cancer cell line known to express IDO1, such as SKOV-3) in a 96-well plate and allow them to adhere overnight.
-
IDO1 Induction (Optional but Recommended): To enhance IDO1 expression, treat the cells with an inducing agent such as interferon-gamma (IFN-γ) for 24-48 hours.
-
Inhibitor Treatment: Remove the induction medium and add fresh medium containing serial dilutions of this compound. Include a vehicle control (e.g., DMSO at the same final concentration).
-
Incubation: Incubate the cells with the inhibitor for a predetermined period (e.g., 1-24 hours).
-
Kynurenine Measurement: Collect the cell culture supernatant. To measure kynurenine, you can use a colorimetric assay involving p-dimethylaminobenzaldehyde (DMAB) which reacts with kynurenine to produce a colored product that can be quantified by measuring absorbance at 480 nm.
-
Data Analysis: Calculate the concentration of kynurenine in each sample using a standard curve. Determine the IC₅₀ value of this compound by plotting the percent inhibition of kynurenine production against the inhibitor concentration.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the IDO1 signaling pathway, the mechanism of action of this compound, and a typical experimental workflow.
Caption: IDO1 pathway, this compound inhibition, and potential off-target effect.
Caption: A logical workflow for troubleshooting unexpected experimental outcomes.
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. Indoleamine 2,3-dioxygenase pathways of pathogenic inflammation and immune escape in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IDO: A Target for Cancer Treatment - Personalized Medicine in Oncology [personalizedmedonc.com]
- 4. Frontiers | Indoleamine 2,3-Dioxygenase 1: A Promising Therapeutic Target in Malignant Tumor [frontiersin.org]
Technical Support Center: Enhancing the Bioavailability of CAY10581
Welcome to the technical support center for CAY10581. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the bioavailability of this compound, a compound understood to exhibit poor aqueous solubility. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during preclinical and formulation development.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low oral bioavailability of compounds like this compound?
Poor oral bioavailability for investigational compounds such as this compound is often multifactorial. The most common contributing factors include:
-
Poor Aqueous Solubility: The compound's inability to dissolve in the gastrointestinal fluids is a primary rate-limiting step for absorption. For a drug to be absorbed, it must first be in a solution.[1][2]
-
Extensive First-Pass Metabolism: After absorption from the gut, the compound may be extensively metabolized by enzymes in the liver (and to a lesser extent, in the gut wall) before it reaches systemic circulation.
-
High Lipophilicity: While a certain degree of lipophilicity is required for membrane permeation, very high lipophilicity can lead to poor dissolution and entrapment in lipid micelles.
-
Efflux by Transporters: The compound may be actively transported back into the intestinal lumen by efflux pumps like P-glycoprotein (P-gp), reducing its net absorption.
-
Chemical Instability: Degradation of the compound in the acidic environment of the stomach or by digestive enzymes can reduce the amount of active drug available for absorption.
Q2: What initial steps can be taken to assess the bioavailability challenges of this compound?
A systematic approach to characterizing the challenges associated with this compound is recommended. This typically involves:
-
Physicochemical Characterization: Determine key properties such as aqueous solubility at different pH values, pKa, logP, and crystalline form (polymorphism).
-
In Vitro Permeability Assays: Use cell-based models like Caco-2 or PAMPA to assess the compound's ability to cross the intestinal epithelial barrier.
-
Metabolic Stability Studies: Incubate this compound with liver microsomes or hepatocytes to determine its susceptibility to first-pass metabolism.
-
Biopharmaceutical Classification System (BCS) Categorization: Based on its solubility and permeability data, tentatively classify this compound according to the BCS. This can help guide formulation strategies. Poorly soluble drugs often fall into BCS Class II (high permeability, low solubility) or Class IV (low permeability, low solubility).[3][4]
Troubleshooting Guide: Improving this compound Bioavailability
This guide provides strategies to address poor bioavailability, focusing on enhancing solubility and dissolution rate.
Issue 1: this compound shows very low concentration in plasma after oral administration.
This is a classic indicator of poor absorption, likely due to low solubility.
Suggested Solutions:
-
Particle Size Reduction: Decreasing the particle size of a compound increases its surface area-to-volume ratio, which can enhance the dissolution rate.[4][5]
-
Micronization: This technique reduces particle size to the micron range using methods like jet milling or colloid milling.[2][6]
-
Nanonization: Further reduction to the nanometer scale can be achieved through techniques like wet milling, high-pressure homogenization, or precipitation to form nanosuspensions.[3][4] This can significantly improve the dissolution velocity.
-
-
Formulation with Solubilizing Excipients:
-
Co-solvents: Using a mixture of solvents can increase the solubility of a poorly soluble drug.[2] Common co-solvents for preclinical studies include PEG 400, propylene (B89431) glycol, and ethanol.
-
Surfactants: These agents can improve wettability and form micelles to solubilize the drug.[2] Examples include Tween® 80 and Cremophor® EL.
-
Lipid-Based Formulations: For lipophilic compounds, lipid-based drug delivery systems (LBDDS) can enhance solubility and absorption.[5][7] These can range from simple oil solutions to self-emulsifying drug delivery systems (SEDDS).
-
-
Modification of the Solid State:
-
Salt Formation: For ionizable compounds, forming a salt can dramatically increase solubility and dissolution rate.[7]
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in its amorphous (non-crystalline) state within a polymer matrix can lead to higher apparent solubility and faster dissolution.[7]
-
Issue 2: Inconsistent plasma concentrations are observed across different preclinical studies.
This variability can be due to formulation inconsistencies or food effects.
Suggested Solutions:
-
Develop a Robust Formulation: Move from simple suspensions to more advanced formulations like SEDDS or ASDs, which can provide more consistent drug release.
-
Control for Food Effects: The presence of food can alter gastric pH and transit time, and the high-fat content can sometimes enhance the absorption of lipophilic drugs. It is crucial to standardize feeding protocols in your preclinical studies (e.g., fasted vs. fed state) to understand and control this variability.
Experimental Protocols
Protocol 1: Preparation of a Micronized Suspension of this compound
-
Objective: To prepare a simple suspension of micronized this compound for oral dosing.
-
Materials: this compound (micronized), 0.5% (w/v) hydroxypropyl methylcellulose (B11928114) (HPMC) in deionized water, mortar and pestle.
-
Procedure:
-
Weigh the required amount of micronized this compound.
-
In a mortar, add a small amount of the 0.5% HPMC vehicle to the this compound powder to form a paste.
-
Triturate the paste until it is smooth and uniform.
-
Gradually add the remaining vehicle while continuously stirring to form a homogenous suspension.
-
Continuously stir the suspension before and during dosing to ensure uniform concentration.
-
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
-
Objective: To prepare an ASD of this compound to improve its dissolution rate.
-
Materials: this compound, a suitable polymer carrier (e.g., PVP K30, HPMC-AS), a common solvent (e.g., methanol, acetone).
-
Procedure:
-
Dissolve both this compound and the polymer carrier in the common solvent at a predetermined ratio (e.g., 1:3 drug-to-polymer).
-
Ensure complete dissolution to form a clear solution.
-
Evaporate the solvent using a rotary evaporator under reduced pressure.
-
Further dry the resulting solid film in a vacuum oven to remove any residual solvent.
-
The resulting solid can be scraped and milled into a powder for further characterization and formulation.
-
Data Summary
Table 1: Comparison of Formulation Strategies for Poorly Soluble Compounds
| Formulation Strategy | Principle | Advantages | Disadvantages |
| Micronized Suspension | Increased surface area | Simple to prepare, suitable for early studies | May not sufficiently improve solubility for very insoluble compounds |
| Co-solvent Solution | Increased drug solubility in the vehicle | Easy to prepare, can achieve high drug loading | Risk of drug precipitation upon dilution in aqueous GI fluids[1] |
| Lipid-Based Formulation (SEDDS) | Drug is dissolved in lipids and emulsifiers | Enhances solubility and can utilize lipid absorption pathways | More complex to develop and characterize |
| Amorphous Solid Dispersion (ASD) | Drug is in a high-energy, amorphous state | Can significantly increase apparent solubility and dissolution rate | Potential for physical instability (recrystallization) over time |
Visual Guides
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. wjbphs.com [wjbphs.com]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. pnrjournal.com [pnrjournal.com]
- 7. tandfonline.com [tandfonline.com]
Technical Support Center: CAY10581 Resistance Mechanisms in Cancer Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to the HDAC6 inhibitor CAY10581 in their cancer cell experiments. The information provided is based on established mechanisms of resistance to HDAC6 inhibitors and the broader class of histone deacetylase (HDAC) inhibitors. Direct experimental evidence for this compound-specific resistance is limited; therefore, these are proposed mechanisms to guide your research and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, which was initially sensitive to this compound, is now showing reduced responsiveness. What are the potential reasons?
A1: Acquired resistance to this compound, and other HDAC6 inhibitors, can arise from several molecular changes within the cancer cells. The most probable causes include:
-
Activation of Bypass Signaling Pathways: Cancer cells can compensate for the inhibition of HDAC6 by upregulating alternative survival pathways. A key pathway implicated in resistance to HDAC6 inhibitors is the EGFR signaling cascade.[1] HDAC6 is known to regulate the stability of the Epidermal Growth Factor Receptor (EGFR).[1] Its inhibition can lead to compensatory activation of downstream pathways like Ras-MAPK and PI3K-Akt, promoting cell survival and proliferation.
-
Increased Drug Efflux: Cancer cells may increase the expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (encoded by the MDR1 gene), which actively pump drugs out of the cell, reducing the intracellular concentration of this compound to sub-therapeutic levels.[1][2]
-
Modulation of Autophagy: HDAC6 plays a role in the cellular process of autophagy, which can be either a pro-survival or pro-death mechanism depending on the cellular context.[3] Alterations in the autophagic flux in response to this compound treatment could contribute to resistance.
Q2: How can I experimentally determine if my resistant cells have activated bypass signaling pathways?
A2: To investigate the activation of bypass pathways, you can perform the following experiments:
-
Western Blotting: Compare the protein expression and phosphorylation status of key signaling molecules in your sensitive and resistant cell lines. Key proteins to examine include EGFR, phospho-EGFR, Akt, phospho-Akt, ERK, and phospho-ERK. An increase in the phosphorylated (active) forms of these proteins in resistant cells would suggest the activation of these bypass pathways.
-
Co-treatment with Pathway Inhibitors: Treat your this compound-resistant cells with a combination of this compound and a specific inhibitor of the suspected bypass pathway (e.g., an EGFR inhibitor like gefitinib (B1684475) or a PI3K inhibitor). If the combination restores sensitivity, it strongly suggests the involvement of that pathway in the resistance mechanism.
Q3: What methods can I use to check for increased drug efflux in my this compound-resistant cell line?
A3: To assess the involvement of drug efflux pumps, consider the following:
-
Gene Expression Analysis: Use quantitative RT-PCR (qRT-PCR) to compare the mRNA levels of genes encoding ABC transporters, particularly MDR1 (ABCB1), between your sensitive and resistant cells. A significant upregulation in the resistant line is a strong indicator.
-
Protein Expression Analysis: Perform Western blotting or flow cytometry to measure the protein levels of P-glycoprotein (MDR1).
-
Functional Efflux Assays: Use fluorescent substrates of P-glycoprotein, such as Rhodamine 123. Resistant cells with higher efflux activity will retain less of the fluorescent dye. This can be measured by flow cytometry or fluorescence microscopy. Co-incubation with a known P-glycoprotein inhibitor, like verapamil, should increase dye retention in resistant cells.
Q4: How does autophagy contribute to this compound resistance, and how can I study it?
A4: Autophagy can promote survival in cancer cells under stress, including that induced by chemotherapy. HDAC6 is involved in the fusion of autophagosomes with lysosomes.[4] Resistance to HDAC6 inhibitors may involve the cell's adaptation of this process. To study autophagy:
-
Monitor Autophagy Markers: Use Western blotting to detect the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation. Also, monitor the levels of p62/SQSTM1, an autophagy substrate that is degraded during the process.
-
Autophagy Flux Assays: Treat cells with lysosomal inhibitors (e.g., chloroquine (B1663885) or bafilomycin A1) in the presence of this compound. An accumulation of LC3-II in the presence of the inhibitor indicates active autophagic flux.
-
Inhibition of Autophagy: Combine this compound with an autophagy inhibitor (e.g., chloroquine) to see if this re-sensitizes the resistant cells to treatment.
Troubleshooting Guides
Issue 1: Gradual loss of this compound efficacy over multiple passages.
| Possible Cause | Troubleshooting Steps |
| Development of a resistant subpopulation | 1. Perform a new dose-response curve to determine the current IC50 value. A significant increase indicates resistance. 2. If possible, go back to an earlier, more sensitive frozen stock of the cell line. 3. Consider developing a new resistant cell line with a more stringent selection protocol (see Experimental Protocols section). |
| Inconsistent drug concentration | 1. Ensure proper storage of this compound to prevent degradation. 2. Prepare fresh drug dilutions for each experiment. |
Issue 2: this compound is no longer inducing the expected downstream effects (e.g., tubulin acetylation).
| Possible Cause | Troubleshooting Steps |
| Target alteration (rare for HDAC inhibitors) | 1. Sequence the HDAC6 gene in your resistant cell line to check for mutations in the drug-binding domain. |
| Increased drug efflux | 1. Perform a drug efflux assay as described in the FAQs. 2. If efflux is confirmed, co-treat with a P-glycoprotein inhibitor to see if the downstream effects of this compound are restored. |
Quantitative Data Summary
| Cell Line | Drug | IC50 (Sensitive) | IC50 (Resistant) | Fold Resistance |
| OCI-Ly10 (DLBCL) | Ricolinostat (ACY-1215) | ~0.2 µM | 2-4 µM | 10-20 fold |
| Your Cell Line | This compound | Enter your data | Enter your data | Calculate |
Key Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cancer Cell Line
This protocol describes a general method for developing a drug-resistant cell line through stepwise dose escalation.[6][7]
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Sterile culture flasks and plates
-
Cell counting apparatus
Procedure:
-
Determine the initial IC50: Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) of this compound for the parental cell line after 72 hours of treatment.
-
Initial Exposure: Treat the parental cells with this compound at a concentration equal to the IC50.
-
Recovery and Expansion: After 72 hours, replace the drug-containing medium with fresh, drug-free medium and allow the surviving cells to recover and repopulate the flask.
-
Dose Escalation: Once the cells are confluent, passage them and re-treat with the same concentration of this compound. Repeat this cycle. When the cells show consistent growth at this concentration, increase the this compound concentration by 1.5 to 2-fold.
-
Iterative Selection: Continue this process of treatment, recovery, and dose escalation. This process can take several months.
-
Characterization of Resistant Line: Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-fold the initial IC50), perform a new dose-response assay to confirm the shift in IC50 compared to the parental line.
-
Cryopreservation: Freeze aliquots of the resistant cells at various stages of the selection process.
Visualizations
Signaling Pathways and Resistance Mechanisms
Caption: Overview of potential this compound resistance mechanisms.
Experimental Workflow for Investigating Resistance
Caption: Workflow for characterizing this compound resistance.
Logical Relationship of Resistance Mechanisms
Caption: Logical flow from drug treatment to resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanisms of resistance to histone deacetylase inhibitors in acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Generation of Prostate Cancer Cell Models of Resistance to the Anti-mitotic Agent Docetaxel - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: CAY10581 Combination Therapy Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using CAY10581 in combination therapy experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, presented in a question-and-answer format.
Question: My this compound is not dissolving properly. How can I improve its solubility?
Answer: this compound has specific solubility limits in common laboratory solvents. Ensure you are using the appropriate solvent and not exceeding the maximum concentration. It is recommended to prepare a fresh stock solution for each experiment.
Data Presentation: this compound Solubility
| Solvent | Maximum Solubility |
| DMF | 10 mg/mL[1] |
| DMSO | 3 mg/mL[1] |
| DMF:PBS (pH 7.2) (1:9) | 0.1 mg/mL[1] |
Note: It is recommended to warm the solution gently and vortex to aid dissolution.
Question: I am observing unexpected or inconsistent results in my cell-based assays when using this compound in combination with another drug. What could be the cause?
Answer: Inconsistent results in combination studies can stem from several factors. Here are some troubleshooting steps:
-
Assess Drug Interaction: The combination of this compound and your second compound may result in synergistic, additive, or antagonistic effects. It is crucial to perform a dose-response matrix experiment to determine the nature of the interaction. This can be analyzed using methods like the isobologram or the combination index (CI) method.[2][3][4][5][6]
-
Order of Addition: The sequence of drug addition can influence the outcome. Consider whether pre-treatment with one drug before the other is more biologically relevant to your experimental question.
-
Assay Interference: Some compounds can interfere with common cell viability assays (e.g., MTT, Alamar Blue) that rely on cellular reducing potential.[7][8][9] Consider using a viability assay based on a different principle, such as quantifying DNA content (e.g., CyQUANT® assay)[8], to rule out artifacts.
-
Off-Target Effects: While this compound is an IDO1 inhibitor, high concentrations or interactions with other compounds could lead to off-target effects. It's important to use the lowest effective concentration of this compound as determined by your dose-response curves.
Question: How can I confirm that this compound is effectively inhibiting IDO1 in my cell culture model?
Answer: The most direct way to measure IDO1 inhibition is to quantify the concentration of kynurenine (B1673888), the metabolic product of IDO1, in your cell culture supernatant. A decrease in kynurenine levels upon treatment with this compound indicates successful target engagement.
Experimental Protocols: Measuring Kynurenine in Cell Culture Supernatant
Several methods are available to measure kynurenine levels:
-
ELISA: Commercially available ELISA kits offer a straightforward method for quantifying kynurenine and tryptophan in cell culture supernatants and other biological samples.[10]
-
HPLC/LC-MS: High-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) provides a highly sensitive and specific method for quantifying tryptophan and its metabolites, including kynurenine.[11][12][13][14]
-
Colorimetric Assay (p-DMAB): This method involves a chemical reaction with p-dimethylaminobenzaldehyde (p-DMAB) that produces a colored product, which can be measured spectrophotometrically.[15]
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is a reversible and uncompetitive inhibitor of indoleamine 2,3-dioxygenase (IDO1).[1] IDO1 is an enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan to N-formylkynurenine, which is then rapidly converted to kynurenine.
What is the role of the IDO1 pathway in cancer?
In the tumor microenvironment, the upregulation of IDO1 leads to the depletion of tryptophan and the accumulation of kynurenine. This has two main immunosuppressive effects:
-
Tryptophan Depletion: Tryptophan is essential for T-cell proliferation and function. Its depletion can lead to T-cell anergy and apoptosis.
-
Kynurenine Accumulation: Kynurenine and its downstream metabolites can induce the differentiation of regulatory T cells (Tregs) and suppress the activity of effector T cells and natural killer (NK) cells.
By inhibiting IDO1, this compound aims to restore anti-tumor immunity.
Mandatory Visualization: IDO1 Signaling Pathway
Caption: this compound inhibits the IDO1 enzyme, preventing tryptophan depletion and kynurenine production.
How should I design my in vitro combination therapy experiment with this compound?
A robust experimental design is crucial for obtaining reliable and interpretable data.
Mandatory Visualization: Experimental Workflow for Combination Therapy
Caption: A general workflow for in vitro combination therapy experiments using this compound.
What are some key considerations for interpreting my combination therapy data?
-
Statistical Significance: Ensure that any observed synergistic or antagonistic effects are statistically significant.
-
Biological Relevance: Consider whether the observed effects are biologically meaningful. A statistically significant but small synergistic effect may not be therapeutically relevant.
-
Cell Line Specificity: The effects of drug combinations can be highly cell-line dependent. It is advisable to test your combination in multiple relevant cell lines.
Mandatory Visualization: Logical Relationship of Drug Interaction
Caption: The relationship between observed and expected effects determines the type of drug interaction.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Decimal assay for additivity of drugs permits delineation of synergy and antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of synergism in drug combinations and reference models for future orientations in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Quantitative Methods for Assessing Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Measuring the Kynurenine to Tryptophan ratio by ELISA: Highlights from our customers’ research - Immusmol [immusmol.com]
- 11. Kynurenine Is the Main Metabolite of Tryptophan Degradation by Tryptophan 2,3-Dioxygenase in HepG2 Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. repository.tudelft.nl [repository.tudelft.nl]
- 14. researchgate.net [researchgate.net]
- 15. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
CAY10581 and IDO1's Non-Enzymatic Function: A Technical Support Resource
This technical support center is designed for researchers, scientists, and drug development professionals investigating the impact of CAY10581 on the non-enzymatic functions of Indoleamine 2,3-dioxygenase 1 (IDO1). Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the non-enzymatic function of IDO1?
A1: Beyond its well-known enzymatic role in converting tryptophan to kynurenine (B1673888), IDO1 possesses a non-enzymatic signaling function.[1][2][3][4] This function is independent of its catalytic activity and is mediated by the heme-free (apo) form of the IDO1 protein.[5][6] It relies on two Immunoreceptor Tyrosine-based Inhibitory Motifs (ITIMs) within the IDO1 protein structure.[1][2][5] Upon tyrosine phosphorylation, these ITIMs act as docking sites for downstream signaling molecules, such as the phosphatases SHP-1 and SHP-2, initiating intracellular signaling cascades.[1][4][5][6]
Q2: How might this compound, an IDO1 catalytic inhibitor, affect its non-enzymatic function?
A2: While this compound is designed to inhibit the enzymatic activity of IDO1, other catalytic inhibitors like epacadostat (B560056) have been shown to stabilize a non-enzymatic conformation of the IDO1 protein.[2][7] This stabilization can paradoxically enhance its non-enzymatic signaling, potentially leading to unintended biological effects such as increased tumor cell proliferation and migration.[7][8][9] It is crucial to experimentally determine if this compound exhibits a similar impact.
Q3: What are the key signaling pathways associated with IDO1's non-enzymatic function?
A3: The non-enzymatic signaling of IDO1 is initiated by the phosphorylation of its ITIM domains, often by kinases like Src.[7] This creates a scaffold for the recruitment and activation of SHP-2. This can, in turn, influence downstream pathways such as the PI3K/Akt and noncanonical NF-κB pathways, leading to a long-term immunoregulatory phenotype in dendritic cells.[1][4][5][6][10] In some cancer cell models, this signaling has been linked to increased Ras and Erk activity, promoting cell growth.[11]
Q4: What is the difference between the enzymatic and non-enzymatic IDO1 signaling?
A4: The enzymatic function of IDO1 depletes tryptophan and produces kynurenine, which can activate the aryl hydrocarbon receptor (AhR) and also influence pathways like PI3K/Akt and β-catenin signaling.[12][13][14][15] In contrast, the non-enzymatic function is a direct protein-protein interaction-based signaling cascade initiated by the phosphorylation of IDO1 itself, independent of tryptophan metabolism.
Troubleshooting Guides
This section provides guidance for specific experimental issues you might encounter while studying the effects of this compound on IDO1's non-enzymatic function.
Problem 1: Inconsistent results in IDO1-SHP-2 co-immunoprecipitation (Co-IP) experiments.
| Potential Cause | Recommended Solution |
| Inefficient Cell Lysis | Use a gentle lysis buffer (e.g., RIPA buffer with reduced detergent concentrations) to preserve protein-protein interactions. Ensure complete lysis by visual inspection under a microscope. |
| Antibody Issues | Use a Co-IP validated antibody specific for your target protein (IDO1 or SHP-2). Include positive and negative controls (e.g., isotype control IgG) to ensure antibody specificity. |
| Disruption of Protein Complex | Minimize the number of wash steps and use a wash buffer that maintains the interaction. Avoid harsh detergents and high salt concentrations. |
| This compound-induced protein stabilization alters epitope accessibility | Test different antibodies that recognize various epitopes on IDO1. |
Problem 2: No significant change in downstream signaling (e.g., p-Akt, p-Erk) upon this compound treatment, despite evidence of IDO1 stabilization.
| Potential Cause | Recommended Solution |
| Cell-type specific signaling | The non-enzymatic IDO1 signaling pathway can be cell-type dependent. Ensure your cell model is appropriate and has been previously shown to exhibit IDO1-mediated signaling. |
| Incorrect time points | Perform a time-course experiment to determine the optimal duration of this compound treatment for observing changes in downstream signaling. |
| Compensatory signaling pathways | Other signaling pathways may be compensating for the effects of IDO1 signaling. Consider using inhibitors for other relevant pathways to isolate the effect of IDO1. |
| Low levels of IDO1 expression | Ensure sufficient IDO1 expression in your cell line, either endogenously or through overexpression systems. |
Problem 3: Difficulty in distinguishing between enzymatic and non-enzymatic effects of IDO1.
| Potential Cause | Recommended Solution |
| Confounding effects of tryptophan metabolites | Use a catalytically inactive IDO1 mutant (e.g., H350A) as a control to isolate the non-enzymatic signaling effects.[11] |
| Off-target effects of this compound | Include a control group with a structurally different IDO1 inhibitor to see if the observed effects are specific to this compound or a general feature of IDO1 catalytic inhibitors. |
| Kynurenine-mediated signaling | Measure kynurenine levels in your experimental system to correlate with enzymatic activity. Add exogenous kynurenine to your control cells to assess its direct signaling effects. |
Quantitative Data Summary
The following table summarizes quantitative data from a study on the effects of catalytic IDO1 inhibitors on the IDO1 protein half-life in the FTC-133 cell line. This provides a reference for the potential impact of such inhibitors.
| Inhibitor | IDO1 Protein Half-life (t½) |
| Control (vehicle) | > 15.140 ± 0.704 h |
| Epacadostat (EPA) | > 44.367 ± 0.789 h |
| Linrodostat (LIN) | > 100 h |
| Navoximod (NAV) | > 36.400 ± 11.862 h |
| [Data from a study on FTC-133 cells, demonstrating the stabilization of IDO1 protein by various catalytic inhibitors.][8] |
Detailed Experimental Protocols
Co-Immunoprecipitation (Co-IP) for IDO1 and SHP-2 Interaction
This protocol is adapted from standard Co-IP procedures and should be optimized for your specific cell line and antibodies.[16][17][18][19][20]
Materials:
-
Cells expressing IDO1 and SHP-2
-
This compound
-
Cold PBS
-
Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40, with freshly added protease and phosphatase inhibitors)
-
Anti-IDO1 antibody (IP-validated)
-
Anti-SHP-2 antibody (for Western blotting)
-
Isotype control IgG
-
Protein A/G magnetic beads
-
Elution buffer (e.g., 1x Laemmli sample buffer)
-
Western blotting reagents
Procedure:
-
Cell Treatment: Culture cells to 80-90% confluency and treat with this compound or vehicle control for the desired time.
-
Cell Lysis: Wash cells with cold PBS and lyse with cold Co-IP lysis buffer.
-
Pre-clearing (Optional): Incubate cell lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Add the anti-IDO1 antibody or isotype control IgG to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads and wash 3-5 times with cold Co-IP wash buffer.
-
Elution: Elute the protein complexes from the beads by adding elution buffer and heating at 95-100°C for 5-10 minutes.
-
Western Blot Analysis: Analyze the eluted samples by SDS-PAGE and Western blotting using an anti-SHP-2 antibody.
Visualizations
IDO1 Non-Enzymatic Signaling Pathway
Caption: Proposed non-enzymatic signaling pathway of IDO1 and the potential stabilizing effect of this compound.
Experimental Workflow: Investigating this compound's Impact on IDO1 Non-Enzymatic Function
Caption: A logical workflow for experiments to determine the effect of this compound on IDO1's non-enzymatic activities.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. oncotarget.com [oncotarget.com]
- 5. benchchem.com [benchchem.com]
- 6. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Adverse pro-tumorigenic effects of IDO1 catalytic inhibitors mediated by the non-enzymatic function of IDO1 in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]
- 11. The signaling function of IDO1 incites the malignant progression of mouse B16 melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. IDO1 metabolites activate β-catenin signaling to promote cancer cell proliferation and colon tumorigenesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. IDO1 and kynurenine pathway metabolites activate PI3K-Akt signaling in the neoplastic colon epithelium to promote cancer cell proliferation and inhibit apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. IDO1 Metabolites Activate β-catenin Signaling to Promote Cancer Cell Proliferation and Colon Tumorigenesis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 17. bitesizebio.com [bitesizebio.com]
- 18. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 19. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 20. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
Validation & Comparative
A Comparative Guide to IDO1 Inhibition: CAY10581 versus Epacadostat
For Researchers, Scientists, and Drug Development Professionals
Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism and a key regulator of immune responses. Its role in creating an immunosuppressive tumor microenvironment has made it a significant target in cancer immunotherapy. This guide provides an objective comparison of two small molecule inhibitors of IDO1: CAY10581 and the clinical-stage compound, epacadostat (B560056).
At a Glance: Key Performance Indicators
The following table summarizes the core biochemical and pharmacological properties of this compound and epacadostat based on available data.
| Parameter | This compound | Epacadostat |
| Target | Indoleamine 2,3-dioxygenase 1 (IDO1) | Indoleamine 2,3-dioxygenase 1 (IDO1) |
| IC50 (IDO1) | 55 nM | Enzymatic: ~71.8 nMCellular (HeLa): ~7.4 - 10 nMCellular (SKOV-3): ~15.3 - 17.63 nM |
| Mechanism of Action | Reversible, Uncompetitive | Reversible, Competitive (with respect to tryptophan) |
| Selectivity | Data not available | Highly selective for IDO1 over IDO2 and TDO (>1000-fold) |
In-Depth Comparison
Potency and Efficacy
Epacadostat has demonstrated potent inhibition of IDO1 in both enzymatic and cellular assays, with IC50 values in the low nanomolar range.[1][2] Specifically, it has a reported enzymatic IC50 of approximately 71.8 nM and cellular IC50 values of around 10 nM in HeLa cells and 15.3 nM in SKOV-3 cells.[1][3]
This compound, a pyranonaphthoquinone derivative, is also a potent IDO1 inhibitor with a reported IC50 of 55 nM.[4] It is described as a highly specific and reversible inhibitor.[4]
Mechanism of Action
A key differentiator between the two compounds is their mechanism of inhibition. Epacadostat is a competitive inhibitor, meaning it binds to the active site of the IDO1 enzyme and directly competes with the natural substrate, tryptophan.[5] In contrast, this compound is an uncompetitive inhibitor.[4] This signifies that this compound binds to the enzyme-substrate complex, effectively locking the substrate in the active site and preventing product formation.
dot
Caption: Mechanisms of IDO1 Inhibition.
Selectivity
Epacadostat is highly selective for IDO1, with over 1000-fold greater inhibition of IDO1 compared to the related enzymes IDO2 and tryptophan-2,3-dioxygenase (TDO).[2][6] This high selectivity is a critical attribute, as off-target inhibition could lead to undesirable side effects.
Currently, there is no publicly available data on the selectivity profile of this compound against IDO2 and TDO. This represents a significant data gap when comparing the two inhibitors and is a crucial area for further investigation for researchers considering this compound.
Signaling Pathway and Experimental Workflow
The IDO1 enzyme is a central component of the tryptophan catabolism pathway. Its activity leads to the depletion of tryptophan and the production of kynurenine, which collectively suppress the function of effector T cells and promote the generation of regulatory T cells (Tregs), thereby creating an immunosuppressive environment.
dot
Caption: IDO1 Signaling Pathway.
The evaluation of IDO1 inhibitors typically involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and efficacy.
dot
Caption: Experimental Workflow for IDO1 Inhibitors.
Experimental Protocols
Biochemical IDO1 Inhibition Assay (General Protocol)
This assay measures the direct inhibition of purified recombinant IDO1 enzyme.
-
Reagents: Recombinant human IDO1, L-tryptophan, ascorbic acid, methylene (B1212753) blue, catalase, potassium phosphate (B84403) buffer (pH 6.5), and the test inhibitor (this compound or epacadostat).
-
Procedure: The recombinant IDO1 enzyme is incubated with varying concentrations of the inhibitor in the reaction buffer.
-
The enzymatic reaction is initiated by the addition of L-tryptophan.
-
The reaction is allowed to proceed at 37°C for a defined period.
-
The reaction is stopped, and the amount of the product, kynurenine, is quantified.
-
Detection: Kynurenine concentration is typically measured colorimetrically after reaction with p-dimethylaminobenzaldehyde (Ehrlich's reagent) by measuring absorbance at 480 nm, or by High-Performance Liquid Chromatography (HPLC).[3]
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Cellular IDO1 Inhibition Assay (Kynurenine Measurement)
This assay determines the ability of an inhibitor to block IDO1 activity within a cellular context.
-
Cell Culture: A suitable cell line that expresses IDO1 upon stimulation (e.g., HeLa or SKOV-3 cells) is cultured.[3]
-
IDO1 Induction: IDO1 expression is induced by treating the cells with interferon-gamma (IFN-γ).
-
Inhibitor Treatment: Cells are then treated with various concentrations of the test inhibitor.
-
Incubation: The cells are incubated for a period (e.g., 24-48 hours) to allow for tryptophan metabolism.
-
Kynurenine Measurement: The cell culture supernatant is collected, and the concentration of secreted kynurenine is measured using methods similar to the biochemical assay (colorimetric or HPLC).[3]
-
Data Analysis: The cellular IC50 is determined by plotting the percentage of kynurenine production inhibition against the inhibitor concentration.
Conclusion
Both this compound and epacadostat are potent inhibitors of the IDO1 enzyme. Epacadostat is a well-characterized, highly selective, competitive inhibitor that has advanced to clinical trials. This compound presents an alternative with a distinct uncompetitive mechanism of action.
For researchers, the choice between these inhibitors may depend on the specific research question. The high selectivity of epacadostat is a significant advantage for studies focused specifically on the role of IDO1. The uncompetitive mechanism of this compound may offer a different pharmacological profile that could be of interest for comparative mechanistic studies. However, the current lack of selectivity data for this compound is a critical consideration, and further characterization is necessary to fully understand its potential and off-target effects. Researchers are encouraged to consult the primary literature for detailed experimental conditions when designing their studies.
References
- 1. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic and kinetic studies of inhibition of enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The catalytic inhibitor epacadostat can affect the non-enzymatic function of IDO1 [frontiersin.org]
- 4. db.cngb.org [db.cngb.org]
- 5. researchgate.net [researchgate.net]
- 6. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to CAY10581 and Other IDO1 Inhibitors for Researchers
Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical enzyme in the kynurenine (B1673888) pathway, playing a significant role in tumor immune evasion. Its inhibition is a promising strategy in cancer immunotherapy. This guide provides an objective comparison of the IDO1 inhibitor CAY10581 with other notable inhibitors: Epacadostat, Navoximod, and Linrodostat. The comparison is based on available experimental data to aid researchers, scientists, and drug development professionals in their selection of research tools.
In Vitro Efficacy: A Head-to-Head Look at Potency
The in vitro potency of IDO1 inhibitors is a key metric for their characterization. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound and its comparators against the IDO1 enzyme. It is important to note that variations in experimental conditions, such as the cell line used or the specific assay protocol, can influence the observed IC50 values.
| Inhibitor | Common Name(s) | Mechanism of Action | Enzymatic IC50 | Cellular IC50 | Cell Line |
| This compound | - | Reversible uncompetitive | 55 nM[1][2][3] | Not widely reported | - |
| Epacadostat | INCB024360 | Reversible competitive | ~71.8 nM[4] | ~10 nM[4] | HeLa |
| Navoximod | GDC-0919, NLG-919 | Potent IDO pathway inhibitor | Ki: 7 nM[5] | EC50: 75 nM[5] | - |
| Linrodostat | BMS-986205 | Irreversible | High potency (~2 nM)[6] | Not widely reported | - |
Signaling Pathway and Experimental Workflow Visualizations
To better understand the context of IDO1 inhibition and the methods used for evaluation, the following diagrams, generated using Graphviz, illustrate the IDO1 signaling pathway and a typical experimental workflow for assessing inhibitor efficacy.
Caption: The IDO1 enzyme in tumor cells catabolizes tryptophan into kynurenine, leading to immune suppression.
Caption: A generalized workflow for evaluating IDO1 inhibitors in vitro and in vivo.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed methodologies for key experiments cited in the evaluation of IDO1 inhibitors.
Protocol 1: In Vitro IDO1 Inhibition Assay (Cell-Based)
This protocol describes a common method to determine the cellular IC50 of an IDO1 inhibitor.
1. Cell Culture and IDO1 Induction:
- Culture a suitable human cancer cell line (e.g., HeLa or SKOV-3) in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics.
- Seed the cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.
- After 24 hours, induce IDO1 expression by treating the cells with human interferon-gamma (IFN-γ) at a final concentration of 50-100 ng/mL.[7]
- Incubate the cells for another 24-48 hours.[7]
2. Inhibitor Treatment:
- Prepare serial dilutions of the test inhibitor (e.g., this compound) and a reference compound in the cell culture medium.
- Remove the IFN-γ containing medium from the cells and add the medium containing the different concentrations of the inhibitors.
- Include a vehicle control (e.g., DMSO) and a positive control (a known IDO1 inhibitor).
- Incubate the plate for 24-48 hours.[7]
3. Kynurenine Measurement:
- After the incubation period, collect the cell culture supernatant.
- To precipitate proteins, add trichloroacetic acid (TCA) to the supernatant to a final concentration of 2-3% (w/v).[7]
- Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[7]
- Centrifuge the samples to pellet the precipitated proteins.[7]
- Transfer the clear supernatant to a new 96-well plate.
- Add an equal volume of Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid) to each well.
- Incubate at room temperature for 10-20 minutes to allow for color development.
- Measure the absorbance at 480 nm using a microplate reader.[7]
4. Data Analysis:
- Generate a standard curve using known concentrations of kynurenine.
- Calculate the concentration of kynurenine in each sample from the standard curve.
- Plot the percentage of IDO1 inhibition against the logarithm of the inhibitor concentration.
- Determine the IC50 value using a non-linear regression analysis.
Protocol 2: In Vivo Efficacy Study in a Syngeneic Mouse Tumor Model
This protocol outlines a general procedure to assess the in vivo anti-tumor activity of an IDO1 inhibitor.
1. Animal Model and Tumor Implantation:
- Use immunocompetent mice (e.g., BALB/c or C57BL/6) that are compatible with the chosen syngeneic tumor cell line (e.g., CT26 colon carcinoma or B16F10 melanoma).
- Subcutaneously inject a suspension of the tumor cells into the flank of the mice.
2. Tumor Growth Monitoring and Treatment:
- Monitor tumor growth regularly using calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.
- When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into different treatment groups (vehicle control, test inhibitor, positive control).
- Administer the IDO1 inhibitor via the appropriate route (e.g., oral gavage, intraperitoneal injection) at the predetermined dose and schedule.
3. Efficacy Assessment:
- Continue to monitor tumor growth and the general health of the mice throughout the study.
- At the end of the study, euthanize the mice and excise the tumors.
- Measure the final tumor volume and weight.
- Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
4. Pharmacodynamic Analysis:
- Collect blood and tumor tissue samples at specified time points after the last dose.
- Process the samples to extract and quantify the levels of tryptophan and kynurenine using methods such as liquid chromatography-mass spectrometry (LC-MS).
- The reduction in the kynurenine-to-tryptophan ratio serves as a biomarker of IDO1 inhibition in vivo.
Concluding Remarks for the Research Professional
This compound presents itself as a potent, reversible, and uncompetitive inhibitor of the IDO1 enzyme. When compared to other well-characterized inhibitors such as Epacadostat, Navoximod, and Linrodostat, it demonstrates comparable in vitro potency. However, the landscape of IDO1 inhibition is complex, with factors such as the mechanism of action (reversible vs. irreversible), cell permeability, and pharmacokinetic properties all playing a crucial role in the overall efficacy of a compound. The clinical development of some IDO1 inhibitors has faced challenges, underscoring the need for a deeper understanding of the underlying biology and the importance of robust preclinical evaluation.
This guide provides a foundational comparison based on publicly available data. For researchers considering this compound for their studies, it is recommended to perform in-house, side-by-side comparisons with other inhibitors under standardized conditions to make the most informed decision for their specific research goals. The provided protocols offer a starting point for such validation studies.
References
- 1. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Interactions of IDO and the Kynurenine Pathway with Cell Transduction Systems and Metabolism at the Inflammation–Cancer Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Epacadostat/Keytruda pivotal trial flop sends shivers down IDO pathway + | Bioworld | BioWorld [bioworld.com]
Validating CAY10581 Efficacy: A Comparative Guide for Preclinical Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of CAY10581's performance with alternative Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in preclinical models. The following sections detail available experimental data, outline comprehensive experimental protocols, and visualize key biological pathways and workflows to support informed decisions in cancer immunotherapy research.
This compound, a member of the pyranonaphthoquinone class of compounds, has been identified as a potent inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a critical enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism. In the tumor microenvironment, upregulation of IDO1 leads to the depletion of tryptophan and the accumulation of immunosuppressive metabolites, thereby facilitating tumor immune evasion. Inhibition of IDO1 is a promising therapeutic strategy to reverse this immunosuppression and enhance anti-tumor immune responses.
While this compound has demonstrated significant potency in in-vitro assays, this guide also presents data from more extensively studied IDO1 inhibitors—Epacadostat, Linrodostat (BMS-986205), and Navoximod (GDC-0919)—to provide a comprehensive preclinical landscape.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and its comparators, focusing on biochemical potency and in vivo efficacy from preclinical studies.
Table 1: In Vitro Potency of this compound and a Related Analog against IDO1
| Compound | Target | IC50 (nM) | Assay Conditions | Reference |
| This compound (Compound 21) | holo-IDO1 | 61 | Enzymatic assay | [1] |
| Pyranonaphthoquinone 8u | IDO1 | ~800 | Enzymatic assay | [2] |
Table 2: Comparative In Vivo Efficacy of Alternative IDO1 Inhibitors
| Inhibitor | Animal Model | Dosing Regimen | Key In Vivo Findings | Reference(s) |
| Epacadostat | CT26 tumor-bearing Balb/c mice | 100 mg/kg, orally, twice daily for 12 days | Suppressed kynurenine in plasma, tumors, and lymph nodes. | [3][4] |
| B16 melanoma mouse model | Not specified | Enhanced the antitumor effect of anti-CTLA-4 or anti-PD-L1 antibodies. | [5] | |
| Linrodostat (BMS-986205) | Human tumor xenograft models (SKOV3) | 5, 25, or 125 mg/kg, orally, once daily for 5 days | Reduced kynurenine levels (>30%) were maintained 24 hours after the last dose of 10 mg/kg. The in vivo median IC50 was 3.4 nM in serum. | [6][7] |
| Navoximod (GDC-0919) | B16F10 tumor-bearing mice | Not specified | Markedly enhanced anti-tumor responses to vaccination. A single oral administration reduced plasma and tissue kynurenine by ~50%. | [8][9][10] |
Signaling Pathway and Experimental Workflow Visualizations
To provide a clearer understanding of the underlying biology and experimental design, the following diagrams illustrate the IDO1 signaling pathway and a typical preclinical experimental workflow.
Detailed Experimental Protocols
The following is a representative experimental protocol for evaluating the in vivo efficacy of an IDO1 inhibitor in a syngeneic mouse tumor model, based on methodologies reported in the literature.[11][12][13]
1. Cell Culture and Tumor Implantation:
- Cell Lines: Murine cancer cell lines such as CT26 (colon carcinoma) or B16F10 (melanoma) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
- Animal Models: 6-8 week old, immunocompetent mice (e.g., BALB/c for CT26, C57BL/6 for B16F10) are used.
- Implantation: Tumor cells are harvested, washed, and resuspended in sterile phosphate-buffered saline (PBS). A total of 0.5 x 106 to 1 x 106 cells in a volume of 100 µL are injected subcutaneously into the right flank of each mouse.
2. Treatment and Monitoring:
- Tumor Growth Monitoring: Tumor growth is monitored by measuring the length and width of the tumor with calipers every 2-3 days. Tumor volume is calculated using the formula: (Length x Width2) / 2.
- Randomization and Dosing: When tumors reach a mean volume of approximately 50-100 mm3, mice are randomized into treatment groups (e.g., vehicle control, this compound).
- Formulation and Administration: this compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water) and administered orally via gavage at a predetermined dose and schedule (e.g., 50-100 mg/kg, twice daily).
- Health Monitoring: Animal body weight and general health are monitored daily.
3. Endpoint and Pharmacodynamic Analysis:
- Study Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specified duration of treatment.
- Sample Collection: At the end of the study, blood is collected via cardiac puncture for plasma preparation. Tumors and draining lymph nodes are excised.
- Pharmacodynamic Analysis: Tryptophan and kynurenine levels in plasma and tumor homogenates are quantified using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to assess the in vivo inhibition of IDO1.
- Tumor Growth Inhibition (TGI): TGI is calculated as a percentage relative to the tumor growth in the vehicle-treated control group.
- Immunophenotyping: Tumor-infiltrating lymphocytes can be isolated and analyzed by flow cytometry to assess changes in the populations of CD8+ T cells, regulatory T cells, and other immune cells.
References
- 1. Indoleamine 2,3-Dioxygenase Is the Anticancer Target for a Novel Series of Potent Naphthoquinone-Based Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Frontiers | Updates in the Clinical Development of Epacadostat and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers [frontiersin.org]
- 6. Collection - Data from Preclinical Characterization of Linrodostat Mesylate, a Novel, Potent, and Selective Oral Indoleamine 2,3-Dioxygenase 1 Inhibitor - Molecular Cancer Therapeutics - Figshare [figshare.com]
- 7. apexbt.com [apexbt.com]
- 8. benchchem.com [benchchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Tale of Two IDO1 Pathway Modulators: A Comparative Guide to CAY10581 and Indoximod
For researchers, scientists, and drug development professionals navigating the complexities of immunometabolism, the indoleamine 2,3-dioxygenase 1 (IDO1) pathway presents a critical therapeutic target. This guide provides a detailed comparison of two distinct modulators of this pathway: CAY10581, a direct enzymatic inhibitor, and indoximod, an indirect pathway inhibitor. By examining their disparate mechanisms of action, supported by experimental data, this document aims to equip researchers with the knowledge to make informed decisions in their investigative pursuits.
At a Glance: Key Mechanistic Differences
This compound and indoximod represent two fundamentally different strategies for targeting the immunosuppressive effects of the IDO1 pathway. This compound acts as a direct, uncompetitive inhibitor of the IDO1 enzyme itself. In contrast, indoximod does not directly inhibit the IDO1 enzyme but rather counteracts its downstream immunosuppressive effects by acting as a tryptophan mimetic, thereby modulating crucial cellular signaling pathways.
Quantitative Comparison of Bioactivity
The following table summarizes the key quantitative data available for this compound and indoximod, highlighting their distinct primary targets and potencies.
| Parameter | This compound | Indoximod |
| Primary Target | Indoleamine 2,3-dioxygenase 1 (IDO1) Enzyme | Mammalian Target of Rapamycin Complex 1 (mTORC1) |
| Mechanism of Action | Reversible, uncompetitive inhibitor of IDO1 | Tryptophan mimetic, reactivates mTORC1 signaling |
| IC50 / EC50 | IC50 = 55 nM (for IDO1 enzymatic inhibition) | EC50 = 23.2 µM (for restoration of CD8+ T cell proliferation) |
| Reported Secondary Effects | Not extensively documented in public literature | Modulates Aryl Hydrocarbon Receptor (AhR) signaling; can downregulate IDO1 protein expression |
Visualizing the Mechanisms of Action
To elucidate the distinct points of intervention for this compound and indoximod within the IDO1 signaling cascade, the following diagrams have been generated.
Caption: this compound directly inhibits the IDO1 enzyme, while indoximod acts downstream on mTORC1 and AhR.
Detailed Experimental Protocols
To provide a comprehensive understanding of how the bioactivity of these compounds is assessed, the following are detailed experimental protocols for key assays.
This compound: IDO1 Enzymatic Inhibition Assay (Cell-Free)
This protocol is a representative method for determining the direct enzymatic inhibition of IDO1 by this compound.
Objective: To determine the IC50 value of this compound for the inhibition of recombinant human IDO1 enzyme activity.
Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
Methylene (B1212753) blue
-
Ascorbic acid
-
Catalase
-
Potassium phosphate (B84403) buffer (pH 6.5)
-
This compound
-
Trichloroacetic acid (TCA)
-
p-Dimethylaminobenzaldehyde (DMAB) in acetic acid
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare a reaction mixture in potassium phosphate buffer containing L-tryptophan, methylene blue, ascorbic acid, and catalase.
-
Compound Dilution: Prepare a serial dilution of this compound in the assay buffer.
-
Enzyme Reaction: In a 96-well plate, add the reaction mixture, followed by the diluted this compound or vehicle control. Initiate the reaction by adding the recombinant IDO1 enzyme.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding TCA. This also serves to hydrolyze the N-formylkynurenine product to kynurenine.
-
Kynurenine Detection: Add DMAB reagent to each well. This reagent reacts with kynurenine to produce a colored product.
-
Data Acquisition: Measure the absorbance at 480 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of IDO1 inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
Indoximod: T Cell Proliferation Assay
This protocol describes a method to assess the ability of indoximod to restore T cell proliferation in an immunosuppressive environment.
Objective: To determine the EC50 value of indoximod for the restoration of T cell proliferation in the presence of IDO-mediated tryptophan depletion.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
CD8+ T cell isolation kit
-
IDO-expressing cells (e.g., IFN-γ-treated cancer cell line) or conditioned media
-
Anti-CD3 and Anti-CD28 antibodies
-
Indoximod
-
Cell proliferation dye (e.g., CFSE)
-
RPMI-1640 culture medium
-
Fetal Bovine Serum (FBS)
-
Flow cytometer
Procedure:
-
T Cell Isolation: Isolate CD8+ T cells from healthy donor PBMCs using a negative selection kit.
-
Cell Staining: Label the isolated CD8+ T cells with a cell proliferation dye according to the manufacturer's instructions.
-
Co-culture Setup:
-
Option A (Direct Co-culture): Seed IDO-expressing cells in a 96-well plate. Once adherent, add the labeled CD8+ T cells.
-
Option B (Conditioned Media): Culture IDO-expressing cells to generate tryptophan-depleted, kynurenine-rich conditioned media. Add this conditioned media to wells containing the labeled CD8+ T cells.
-
-
Stimulation and Treatment: Add anti-CD3 and anti-CD28 antibodies to stimulate T cell activation and proliferation. Add serial dilutions of indoximod or vehicle control to the appropriate wells.
-
Incubation: Culture the cells for 3-5 days at 37°C in a humidified CO2 incubator.
-
Flow Cytometry Analysis: Harvest the T cells and analyze them by flow cytometry. The dilution of the cell proliferation dye is indicative of cell division.
-
Data Analysis: Gate on the CD8+ T cell population and quantify the percentage of proliferated cells (i.e., cells that have undergone one or more divisions). Calculate the EC50 value of indoximod for restoring T cell proliferation by plotting the percentage of proliferated cells against the log of the indoximod concentration.
Indoximod: mTORC1 Activation Assay (Western Blot)
This protocol outlines a method to measure the reactivation of mTORC1 signaling by indoximod in tryptophan-depleted cells.
Objective: To assess the ability of indoximod to restore the phosphorylation of mTORC1 downstream targets in T cells under tryptophan-deprived conditions.
Materials:
-
Isolated T cells
-
Tryptophan-free cell culture medium
-
Indoximod
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies: anti-phospho-S6K (a downstream target of mTORC1), anti-total S6K, anti-beta-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Tryptophan Depletion: Culture T cells in tryptophan-free medium for a specified period to induce mTORC1 inactivation.
-
Indoximod Treatment: Treat the tryptophan-starved cells with varying concentrations of indoximod or vehicle control for a defined duration.
-
Cell Lysis: Harvest and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blot:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against phospho-S6K, total S6K, and a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities for phospho-S6K and normalize them to the total S6K and loading control bands. Compare the levels of phospho-S6K in indoximod-treated cells to the vehicle-treated control to assess the reactivation of mTORC1 signaling.
Concluding Remarks
This compound and indoximod exemplify the diverse therapeutic strategies being employed to modulate the IDO1 pathway. This compound's direct and potent enzymatic inhibition offers a clear and targeted approach to reducing kynurenine production. In contrast, indoximod's multifaceted mechanism, which bypasses direct enzyme inhibition to restore downstream signaling, may offer advantages in overcoming potential resistance mechanisms associated with direct enzyme inhibitors. The choice between these or similar compounds will depend on the specific research question, the biological context of the study, and the desired therapeutic outcome. This guide provides a foundational framework for understanding and comparing these two important research tools.
Navigating the Kynurenine Pathway: A Comparative Guide to IDO1 Inhibitors and the Effect of CAY10581 on the Kynurenine-to-Tryptophan Ratio
For researchers, scientists, and drug development professionals, the modulation of the kynurenine (B1673888) pathway stands as a pivotal strategy in immuno-oncology and the treatment of various diseases. Central to this pathway is the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), which catalyzes the rate-limiting step of tryptophan catabolism to kynurenine. An elevated kynurenine-to-tryptophan (Kyn/Trp) ratio is a key indicator of IDO1 activity and is associated with immunosuppression. This guide provides a comparative analysis of CAY10581 and other prominent IDO1 inhibitors, focusing on their effects on the Kyn/Trp ratio, supported by available experimental data.
Introduction to IDO1 and the Kynurenine Pathway
The kynurenine pathway is the primary metabolic route for the essential amino acid tryptophan. The initial and rate-limiting step is the conversion of tryptophan to N-formylkynurenine, a reaction catalyzed by IDO1, IDO2, and tryptophan 2,3-dioxygenase (TDO). N-formylkynurenine is then rapidly converted to kynurenine. In the tumor microenvironment, the upregulation of IDO1 leads to tryptophan depletion and the accumulation of kynurenine and its downstream metabolites. This metabolic shift suppresses the proliferation and function of effector T cells and promotes the generation of regulatory T cells, thereby fostering an immunosuppressive milieu that allows cancer cells to evade immune surveillance. Consequently, inhibiting IDO1 to reduce the Kyn/Trp ratio is a promising therapeutic approach.
This compound: A Potent IDO1 Inhibitor
Comparative Analysis of IDO1 Inhibitors
A variety of small molecule inhibitors targeting IDO1 have been developed and investigated. This section compares this compound with other notable inhibitors, focusing on their mechanism of action and their reported effects on the Kyn/Trp ratio.
| Inhibitor | Target(s) | Mechanism of Action | In Vitro Potency (IC50) | Effect on Kyn/Trp Ratio |
| This compound | IDO1 | Reversible, uncompetitive inhibitor[1] | 55 nM[1] | Data not publicly available, but potent inhibition of IDO1 is expected to significantly reduce the ratio. |
| Epacadostat | IDO1 | Reversible, competitive inhibitor | 7.4 nM (HeLa cells)[2], 15.3 nM (SKOV-3 cells)[3], 54.46 nM (P1.IDO1 cells)[4], 73 nM (enzymatic assay)[2] | Dose-dependent reduction in plasma kynurenine and Kyn/Trp ratio. >80-90% inhibition achieved at doses ≥100 mg BID in humans[5]. |
| Navoximod (GDC-0919) | IDO1 | Reversible, competitive inhibitor | Data not specified | Transiently decreases plasma kynurenine levels in patients[6][7][8]. Oral administration reduced plasma kynurenine by ~50% in mice[9]. |
| BMS-986205 (Linrodostat) | IDO1 | Irreversible inhibitor | ~9.5 nM (SKOV-3 cells)[3] | Decreased kynurenine levels in on-treatment tumor samples[10]. |
| Indoximod | Downstream of IDO1/TDO | Tryptophan mimetic, modulates mTOR and AhR signaling | Not a direct enzymatic inhibitor | Does not consistently decrease the Kyn/Trp ratio; acts to reverse the immunosuppressive effects of tryptophan depletion. |
Signaling Pathways and Experimental Workflows
To understand the mechanism of IDO1 inhibition and the experimental approaches to quantify its effects, the following diagrams illustrate the kynurenine pathway and a typical workflow for assessing inhibitor efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Kynurenine Pathway Metabolites as Potential Clinical Biomarkers in Coronary Artery Disease [frontiersin.org]
- 3. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. caymanchem.com [caymanchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. benchchem.com [benchchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. crownbio.com [crownbio.com]
In Vivo Validation of IDO1 Inhibitors: A Comparative Analysis of Anti-Tumor Activity
For Researchers, Scientists, and Drug Development Professionals
Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immune checkpoint regulator, playing a pivotal role in tumor immune evasion. By catalyzing the initial and rate-limiting step in tryptophan catabolism, IDO1 depletes the local tumor microenvironment of this essential amino acid, leading to the suppression of effector T-cell function and the promotion of a tolerogenic state. Consequently, the development of small molecule inhibitors targeting IDO1 has become a promising avenue in cancer immunotherapy.
This guide provides a comparative overview of the in vivo anti-tumor activity of several notable IDO1 inhibitors. While the specific compound CAY10581 is a known reversible uncompetitive inhibitor of IDO1, publicly available in vivo data on its anti-tumor efficacy is limited. Therefore, this guide will focus on a comparative analysis of other well-characterized IDO1 inhibitors with published in vivo validation: Epacadostat, Navoximod (GDC-0919), and BMS-986205 (Linrodostat).
Mechanism of Action: Targeting the Kynurenine (B1673888) Pathway
IDO1 inhibitors function by blocking the enzymatic activity of IDO1, thereby preventing the conversion of tryptophan to kynurenine. The accumulation of kynurenine and its downstream metabolites in the tumor microenvironment has immunosuppressive effects. By inhibiting IDO1, these compounds aim to restore T-cell proliferation and function, enhancing the anti-tumor immune response.
Comparative In Vivo Anti-Tumor Activity
The following tables summarize the in vivo performance of prominent IDO1 inhibitors based on preclinical studies. Efficacy is typically assessed by tumor growth inhibition (TGI) and pharmacodynamic markers such as the reduction of kynurenine levels in plasma and tumor tissue.
| Inhibitor | Animal Model | Dosing Regimen | Key In Vivo Findings | Citation |
| Epacadostat | CT26 tumor-bearing Balb/c mice | 100 mg/kg, orally, twice daily | Suppressed kynurenine in plasma, tumors, and lymph nodes.[1][2] | |
| B16 melanoma mouse model | Not specified | Enhanced the anti-tumor effect of anti-CTLA-4 or anti-PD-L1 antibodies.[1] | ||
| Navoximod (GDC-0919) | B16F10 tumor-bearing mice | Not specified | Markedly enhanced anti-tumor responses to vaccination. A single oral administration reduced plasma and tissue kynurenine by ~50%.[1][3][4] | |
| BMS-986205 (Linrodostat) | Advanced solid tumors (Human xenografts) | 25 mg to 200 mg daily | Potent and selective inhibition of IDO1. Rapid reduction in serum kynurenine, with a ≥60% reduction at 100 mg and 200 mg doses.[5] |
Experimental Protocols
Standard methodologies are employed to evaluate the in vivo efficacy of IDO1 inhibitors, typically involving syngeneic mouse tumor models.
General In Vivo Efficacy Study Workflow
1. Animal Models:
-
Commonly used models include immunocompetent mice such as Balb/c or C57BL/6, which are essential for studying immunomodulatory agents.
2. Tumor Cell Implantation:
-
Syngeneic tumor cells (e.g., CT26 colon carcinoma, B16F10 melanoma) are cultured and implanted subcutaneously into the flank of the mice.
3. Treatment Regimen:
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into different treatment groups:
-
Vehicle control
-
IDO1 inhibitor as a single agent
-
Combination therapy (e.g., with a checkpoint inhibitor like anti-PD-1 or anti-CTLA-4)
-
-
The IDO1 inhibitor is typically administered orally, with the dose and frequency determined by prior pharmacokinetic studies.
4. Efficacy Assessment:
-
Tumor growth is monitored regularly by measuring tumor volume.
-
The primary endpoint is often tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between treated and vehicle control groups.
-
Survival analysis may also be conducted.
5. Pharmacodynamic Analysis:
-
To confirm target engagement, blood and tumor tissue samples are collected at the end of the study.
-
Tryptophan and kynurenine levels are measured using methods like high-performance liquid chromatography (HPLC) or mass spectrometry. A significant reduction in the kynurenine-to-tryptophan ratio indicates effective IDO1 inhibition.
Conclusion
While in vivo data for this compound's anti-tumor activity remains to be published, the broader class of IDO1 inhibitors has demonstrated significant potential in preclinical cancer models. Compounds like Epacadostat, Navoximod, and BMS-986205 have shown the ability to modulate the tumor microenvironment, suppress kynurenine production, and enhance anti-tumor immunity, particularly when used in combination with other immunotherapies. The experimental frameworks outlined in this guide provide a robust basis for the continued evaluation of novel IDO1 inhibitors like this compound, with the ultimate goal of translating these promising preclinical findings into effective cancer therapies.
References
Safety Operating Guide
Proper Disposal of CAY10581: A Step-by-Step Guide
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and workplace safety. This guide provides detailed procedures for the proper disposal of CAY10581, a chemical compound utilized in scientific research. The following instructions are designed for researchers, scientists, and drug development professionals to manage waste containing this substance responsibly.
Hazard Assessment and Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is crucial to be aware of its potential hazards. While the Safety Data Sheet (SDS) indicates that this compound does not meet the criteria for classification as a hazardous substance, it is prudent to handle it with care.[1]
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves |
| Eye Protection | Safety glasses or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory Mask | Recommended if handling large quantities |
Disposal Procedures for this compound
The appropriate disposal method for this compound depends on the quantity of waste. Always adhere to local, state, and federal regulations regarding chemical waste disposal.[1]
For Small Quantities:
Small amounts of this compound, such as residual amounts in experimental assays, may be significantly diluted with water before being discharged into the sanitary sewer system.[1]
Experimental Protocol for Dilution of Small Quantities:
-
Ensure you are in a well-ventilated area and wearing the appropriate PPE.
-
For every 1 mL of solution containing this compound, add at least 100 mL of water.
-
Stir the diluted solution to ensure thorough mixing.
-
Pour the diluted solution down the drain, followed by a copious amount of running water for several minutes to ensure it is fully flushed from the immediate plumbing.
For Large Quantities:
For larger volumes of this compound or concentrated solutions, direct disposal down the drain is not recommended.[1] In these instances, the material should be treated as chemical waste.
Step-by-Step Disposal for Large Quantities:
-
Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.
-
Containment: Store the waste in a designated, leak-proof, and clearly labeled container. The container should be compatible with the chemical.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name (this compound), and the approximate concentration and volume.
-
Licensed Disposal: Arrange for the collection and disposal of the waste through a licensed professional waste disposal service.[2] These services are equipped to handle chemical waste in accordance with all regulatory requirements.
-
Record Keeping: Maintain a log of all disposed chemical waste, including the date, quantity, and method of disposal.
Spill Management
In the event of a spill, prompt and appropriate action is necessary to prevent exposure and environmental contamination.
| Spill Size | Containment and Cleaning Up |
| Small Spill | Wipe up with an absorbent paper towel. Discard the towel in a sealed plastic bag and dispose of it with regular laboratory waste.[1] |
| Large Spill | Absorb the spill using an inert, non-combustible material such as sand, earth, or vermiculite.[3][4] Collect the absorbed material into a designated waste container for disposal by a licensed contractor.[3][4] Ensure adequate ventilation of the area. |
Empty Container Disposal
Empty containers that previously held this compound must also be disposed of properly.
Procedure for Empty Containers:
-
Triple Rinse: Rinse the empty container with a suitable solvent (e.g., water or ethanol) at least three times.
-
Collect Rinsate: The rinsate from the first rinse should be collected and disposed of as chemical waste. Subsequent rinsates can typically be disposed of down the drain with copious amounts of water.
-
Container Disposal: Once cleaned, the container can be disposed of in the regular trash or recycled, depending on institutional policies.
The user of this material has the ultimate responsibility to dispose of unused material, residues, and containers in compliance with all relevant local, state, and federal laws and regulations.[1]
Visual Guide to this compound Disposal
The following flowchart illustrates the decision-making process for the proper disposal of this compound.
Caption: this compound Disposal Decision Workflow.
References
Essential Safety and Operational Guide for Handling CAY10581
For Immediate Use by Laboratory Personnel: This document provides critical safety and handling information for CAY10581, a potent inhibitor of indoleamine 2,3-dioxygenase. Adherence to these guidelines is essential to ensure personal safety and proper experimental conduct.
Personal Protective Equipment (PPE)
All personnel handling this compound must use the following personal protective equipment. The specific recommendations are detailed in the safety data sheet provided by the manufacturer.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Glasses/Goggles | Must be worn at all times to protect against splashes. |
| Hand Protection | Gloves | Compatible chemical-resistant gloves (e.g., nitrile rubber). |
| Skin and Body Protection | Laboratory Coat | To prevent skin contact. |
| Respiratory Protection | Not required under normal use | Use a NIOSH-approved respirator if ventilation is inadequate. |
Handling and Storage Protocols
Handling:
-
Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Aerosol Prevention: Avoid actions that could lead to the generation of dust or aerosols.
Storage:
-
Temperature: Store at -20°C as recommended for maintaining chemical stability.[1]
-
Container: Keep the container tightly closed and in a dry, well-ventilated place.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Categorization:
-
Solid Waste: Unused this compound and any grossly contaminated disposable labware (e.g., weighing paper, pipette tips) should be collected in a designated, sealed container.
-
Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed, and appropriate waste container. Do not mix with other solvent waste streams unless compatible.
-
Contaminated PPE: Used gloves, lab coats, and other PPE should be disposed of as hazardous waste in accordance with institutional guidelines.
Disposal Procedure:
-
Segregate: Keep this compound waste separate from other laboratory waste.
-
Label: Clearly label all waste containers with "Hazardous Waste" and the chemical name "this compound".
-
Consult: Follow all institutional and local regulations for hazardous chemical waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on collection and disposal procedures.
Experimental Workflow Diagram
The following diagram outlines the standard operational workflow for handling this compound from receipt to disposal.
Caption: Workflow for safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
